8-Azakinetin riboside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H16N6O5 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[7-(furan-2-ylmethylamino)triazolo[4,5-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H16N6O5/c21-5-8-10(22)11(23)14(25-8)20-13-9(18-19-20)12(16-6-17-13)15-4-7-2-1-3-24-7/h1-3,6,8,10-11,14,21-23H,4-5H2,(H,15,16,17)/t8-,10?,11+,14-/m1/s1 |
InChI Key |
NNHFYOUUDDBUOE-PODXTCKDSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
8-Azakinetin Riboside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Azakinetin riboside, a synthetic nucleoside analogue with demonstrated cytotoxic properties. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent. Experimental methodologies and a hypothesized mechanism of action are also presented to support further research and development.
Chemical Structure and Properties
This compound, a structural analogue of kinetin (B1673648) riboside, is a purine (B94841) derivative characterized by the presence of a nitrogen atom at the 8th position of the purine ring system. This modification significantly influences its electronic properties and biological activity compared to its endogenous counterparts.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(6-(furfurylamino)-[1][2][3]triazolo[4,5-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | Generated from SMILES |
| CAS Number | 2347524-00-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C14H16N6O5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 348.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | --INVALID-LINK-- |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Proposed Synthetic Pathway for this compound.
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This activity is dose- and time-dependent, suggesting interference with essential cellular processes leading to cell death.
Table 2: In Vitro Cytotoxicity of this compound (IC50, µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| HeLa | Cervical Cancer | >100 | 14.5 | 4.6 |
| MCF-7 | Breast Cancer | 27 | 4.3 | 3.8 |
| Caco-2 | Colorectal Cancer | 25 | 18.7 | 11.5 |
| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 |
| MIA PaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 |
| MRC-5 | Normal Lung Fibroblast | >100 | 11.7 | 4.6 |
Data sourced from TargetMol and MCE BioScience product literature.
Experimental Protocols
The cytotoxic activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) for specified time periods (24, 48, and 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Hypothesized Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated. However, as a nucleoside analogue, it is hypothesized to exert its effects through interference with nucleic acid and protein synthesis, ultimately leading to apoptosis.
Upon cellular uptake, likely via nucleoside transporters, this compound is expected to be phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms. These activated metabolites can then interfere with cellular processes in several ways:
-
Incorporation into Nucleic Acids: The triphosphate form may be incorporated into growing DNA and RNA chains by polymerases. The presence of the 8-aza modification can disrupt the normal structure and function of these nucleic acids, leading to chain termination, replication stress, and inhibition of transcription.
-
Inhibition of Key Enzymes: The phosphorylated forms of this compound may act as competitive inhibitors of enzymes involved in de novo purine biosynthesis, further depleting the pool of natural nucleotides required for DNA and RNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress is a potent trigger for programmed cell death (apoptosis). This is often mediated by the activation of caspase cascades.
Caption: Hypothesized Mechanism of Action for this compound.
Future Directions
The potent cytotoxic activity of this compound against a range of cancer cell lines warrants further investigation. Future research should focus on:
-
Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies to evaluate its efficacy and safety in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The presented data and hypothesized mechanisms offer a starting point for further exploration of this promising cytotoxic agent.
References
An In-depth Technical Guide to 8-Azakinetin Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azakinetin riboside, a synthetic purine (B94841) analog, has demonstrated significant cytotoxic activity against various human cancer cell lines. As a structural analog of kinetin (B1673648) riboside, this compound holds promise for investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity with a focus on its cytotoxic effects, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.
Introduction
This compound, also known as N6-furfuryl-8-aza-adenosine, is a modified nucleoside that belongs to the class of 8-azapurines. The substitution of the carbon atom at the eighth position of the purine ring with a nitrogen atom significantly alters the electronic distribution and conformation of the molecule, often leading to distinct biological activities compared to its natural purine counterparts. This modification has been a strategy in medicinal chemistry to develop analogs with potential therapeutic applications, including anticancer and antiviral activities.
This guide will delve into the technical details of this compound, summarizing the current scientific knowledge to facilitate further research and development.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-((6-amino-9-(β-D-ribofuranosyl)-9H-purin-8-yl)amino)methyl)furan |
| Synonyms | This compound, N6-furfuryl-8-aza-adenosine |
| Molecular Formula | C₁₅H₁₈N₆O₅ |
| Molecular Weight | 366.34 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Synthesis of this compound
General Synthetic Scheme:
The synthesis would likely involve a multi-step process starting from a suitable 8-azapurine (B62227) precursor. A potential pathway could be:
-
Ribosylation of an 8-azapurine derivative: An appropriately protected 8-azapurine base, such as 6-chloro-8-azapurine, would be coupled with a protected ribose derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen glycosylation conditions.
-
Introduction of the N6-furfuryl group: The 6-chloro group of the resulting 8-azapurine nucleoside would then be displaced by furfurylamine (B118560) in a nucleophilic aromatic substitution reaction.
-
Deprotection: Finally, the protecting groups on the ribose moiety would be removed, typically by treatment with a base such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.
Visualizing the Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from a study by Vojs-Stojkovska and colleagues.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| OVCAR-3 | Ovarian Carcinoma | 1.1 |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 |
| HeLa | Cervical Carcinoma | >10 |
| MCF-7 | Breast Adenocarcinoma | >10 |
| Caco-2 | Colorectal Adenocarcinoma | >10 |
| MRC-5 | Normal Human Lung Fibroblasts | 4.6 |
These data indicate a selective and potent cytotoxic effect of this compound against ovarian and pancreatic cancer cell lines, with a lower impact on the tested normal human lung fibroblast cell line, suggesting a potential therapeutic window.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other 8-azapurine nucleosides, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis.
Proposed Mechanism of Action:
8-azapurine nucleosides are known to be metabolized intracellularly to their corresponding nucleotide analogs. These analogs can then interfere with nucleic acid synthesis and function through several mechanisms:
-
Incorporation into RNA and DNA: The triphosphate form of 8-azapurine nucleosides can be incorporated into growing RNA and DNA chains, leading to chain termination or dysfunctional nucleic acids.
-
Inhibition of DNA Synthesis: The nucleotide analogs can inhibit key enzymes involved in de novo purine biosynthesis and DNA replication.
-
Induction of Apoptosis: The disruption of cellular processes by the incorporation of these analogs into nucleic acids or by the inhibition of essential enzymes can trigger the intrinsic apoptotic pathway.
Signaling Pathway Visualization:
The following diagram illustrates a plausible apoptotic pathway that could be activated by this compound, based on the mechanisms of related compounds.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MIA PaCa-2) and normal cell line (e.g., MRC-5)
-
Complete cell culture medium (specific to each cell line)
-
96-well flat-bottom sterile microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram:
Caption: Workflow for the MTT-based cytotoxicity assay.
Future Perspectives
This compound represents a promising scaffold for the development of novel anticancer agents, particularly for ovarian and pancreatic cancers. Future research should focus on several key areas:
-
Elucidation of the Precise Mechanism of Action: Detailed studies are needed to confirm the induction of apoptosis and to identify the specific molecular targets and signaling pathways involved. This could include caspase activation assays, analysis of Bcl-2 family protein expression, and cell cycle analysis.
-
In Vivo Efficacy Studies: The promising in vitro activity of this compound warrants further investigation in preclinical animal models of ovarian and pancreatic cancer to assess its therapeutic potential and toxicity profile in a living system.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could provide a basis for more effective treatment strategies.
Conclusion
This compound is a synthetic nucleoside analog with potent and selective cytotoxic activity against specific cancer cell lines. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, its known biological activities, and detailed experimental protocols to facilitate further research. The data presented underscore the potential of this compound as a lead compound in the development of new anticancer therapies. Further in-depth studies are crucial to fully understand its mechanism of action and to translate its preclinical promise into clinical applications.
A Technical Guide to the Discovery and Synthesis of Cytokinin Ribosides
Disclaimer: A thorough review of the scientific literature indicates that "8-azakinetin riboside" is not a recognized or documented compound. Kinetin is a well-established cytokinin, a class of plant hormones. The nomenclature "8-aza" suggests a chemical modification where a carbon atom at the 8th position of the purine (B94841) ring is substituted with a nitrogen atom. While 8-azapurines are a known class of compounds, the specific combination of "8-azakinetin" and its corresponding riboside does not appear in publicly available research.
This guide will, therefore, provide a comprehensive technical overview of the discovery, synthesis, and biological significance of the broader class of cytokinin ribosides . This information will be valuable for researchers, scientists, and drug development professionals interested in this important class of molecules.
Discovery and Significance of Cytokinin Ribosides
Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots.[1][2] They are involved in numerous physiological processes, including cell growth and differentiation, shoot and root morphogenesis, delay of leaf senescence, and nutrient mobilization.[2] Cytokinins exist in various forms, including free bases, ribosides, ribotides, and glucosides.[3]
Cytokinin ribosides, which are N9-ribosylated forms of cytokinin bases, are considered key components in cytokinin metabolism, transport, and sensitivity.[4] While free bases are generally considered the most active forms that bind to cytokinin receptors to initiate signaling, ribosides play crucial roles as transport and storage forms.[3][4] They are translocated throughout the plant and can be converted to the active free-base forms.[4][5]
Synthesis of Cytokinin Ribosides
The synthesis of cytokinin ribosides can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Chemical synthesis of N6-substituted purine ribosides, including cytokinin ribosides, typically involves the glycosylation of a purine base with a protected ribose derivative. A common approach is the Vorbrüggen glycosylation, which uses silylated heterocyclic bases and a protected ribofuranose acetate (B1210297) in the presence of a Lewis acid catalyst.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing cytokinin ribosides. Purine nucleoside phosphorylases (PNPs) are often employed to catalyze the transfer of a ribose group from a donor like ribose-1-phosphate (B8699412) to a purine base.[6] This method can be highly regioselective, yielding the desired N9-riboside.
| Method | Key Reagents/Enzymes | General Description | Advantages | Disadvantages |
| Chemical Synthesis (e.g., Vorbrüggen Glycosylation) | Silylated purine base, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Lewis acid (e.g., TMSOTf) | Condensation reaction between a silylated purine and a protected ribose derivative. | Versatile for a wide range of purine analogs. | Often requires protection and deprotection steps, may produce anomeric mixtures. |
| Enzymatic Synthesis | Purine Nucleoside Phosphorylase (PNP), Ribose-1-phosphate, Purine base | Enzymatic transfer of a ribosyl group to the N9 position of the purine base. | High regioselectivity and stereoselectivity, mild reaction conditions. | Enzyme availability and substrate specificity can be limiting. |
Biological Activity and Signaling Pathways
Cytokinin ribosides are integral to the complex network of cytokinin signaling that governs plant development.
Role in Plant Development
Cytokinin ribosides are transported from the roots to the shoots via the xylem and from shoots to roots via the phloem.[5] This long-distance transport is crucial for coordinating growth and development between different parts of the plant in response to both internal and environmental cues.[4][5] Although generally less active than their free-base counterparts, there is evidence that cytokinin ribosides themselves can have biological activity.[4]
Cytokinin Signaling Pathway
The cytokinin signaling pathway is a multi-step phosphorelay system similar to bacterial two-component signaling systems.[5][7] The process begins with the binding of the active cytokinin free base to a histidine kinase receptor in the endoplasmic reticulum membrane.[7] This binding event triggers a series of phosphorylation events that ultimately lead to the activation of type-B response regulators in the nucleus, which are transcription factors that regulate the expression of cytokinin-responsive genes.[7][8]
Experimental Protocols and Workflows
The synthesis and biological evaluation of cytokinin ribosides involve a series of well-defined experimental procedures.
General Experimental Workflow
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 3. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Biochemical and Structural Aspects of Cytokinin Biosynthesis and Degradation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
In-Depth Technical Guide on the Biological Activity of 8-Azakinetin Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azakinetin riboside, a synthetic N6-substituted purine (B94841) analog, has demonstrated notable cytotoxic activity against various cancer cell lines. As a structural analog of kinetin (B1673648) riboside, it is of significant interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including quantitative cytotoxicity data, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action and associated signaling pathways.
Introduction
This compound belongs to the class of 8-azapurine (B62227) nucleosides, which are analogs of naturally occurring purine nucleosides where the carbon atom at position 8 is replaced by a nitrogen atom. This modification can significantly alter the biological properties of the molecule, often leading to antagonistic effects on metabolic pathways that utilize purines. Kinetin riboside itself, a cytokinin, has been shown to exhibit antiproliferative and pro-apoptotic effects in cancer cells. The introduction of a nitrogen atom at the 8th position in this compound is a strategic modification aimed at enhancing its cytotoxic potential, making it a candidate for further investigation in oncology drug discovery.
Quantitative Biological Activity
Recent studies have quantified the cytotoxic effects of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, have been determined and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Carcinoma | 1.1 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 | [1] |
| MRC-5 | Normal Lung Fibroblast | 4.6 | [1] |
Table 1: Cytotoxicity (IC50) of this compound after 72 hours of treatment.
The data indicates that this compound exhibits significant cytotoxicity against both ovarian and pancreatic cancer cell lines at a low micromolar concentration. Notably, the compound shows a degree of selectivity for cancer cells over the normal fibroblast cell line, with an IC50 value approximately four times higher for MRC-5 cells.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
OVCAR-3 (human ovarian carcinoma)
-
MIA PaCa-2 (human pancreatic carcinoma)
-
MRC-5 (human normal lung fibroblast)
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain exponential growth.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the activity of related N6-substituted adenosine (B11128) analogs and 8-azapurine nucleosides, several potential pathways can be hypothesized.
Induction of Apoptosis
Many nucleoside analogs exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8), which then activates downstream executioner caspases.
Given that kinetin riboside has been shown to induce apoptosis, it is plausible that this compound acts through a similar mechanism.
Experimental Workflow for Mechanism of Action Studies
To elucidate the specific mechanism of action, a series of experiments can be conducted.
Conclusion and Future Directions
This compound is a promising cytotoxic agent with demonstrated activity against ovarian and pancreatic cancer cell lines and a favorable selectivity profile compared to normal cells. The provided experimental protocol for cytotoxicity testing serves as a foundation for further in vitro evaluation. Future research should focus on elucidating the precise molecular mechanism of action, including its effects on apoptosis, cell cycle progression, and specific cell signaling pathways. In vivo studies in animal models are also warranted to assess its therapeutic potential and pharmacokinetic properties. The structural modifications inherent in this compound make it a valuable lead compound for the development of novel anticancer therapeutics.
References
8-Azakinetin Riboside: A Technical Guide to its Cytotoxic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azakinetin riboside is a synthetic purine (B94841) analog that has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. As a structural analog of kinetin (B1673648) riboside, a naturally occurring cytokinin, its mechanism of action is of significant interest for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
While direct mechanistic studies on this compound are limited, its action is inferred from its structural similarity to kinetin riboside, which has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3][4] This pathway is a critical cellular process for programmed cell death, which is often dysregulated in cancer.
The proposed mechanism involves the following key steps:
-
Disruption of Mitochondrial Membrane Potential: this compound is hypothesized to perturb the integrity of the mitochondrial membrane. This leads to a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[1][3][4]
-
Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.[1][3][4]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases, such as caspase-3.[1][3][4]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][3][4]
-
Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bad and Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, tipping the balance towards cell death.[1][2][3]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Azakinetin Riboside: A Cytokinin Analog with Potent Cytotoxic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azakinetin riboside, a synthetic analog of the plant hormone kinetin (B1673648) riboside, has emerged as a molecule of significant interest, not for its cytokinin activity in plants, but for its potent cytotoxic effects against various human cancer cell lines. While its structural similarity to a key class of phytohormones provides a compelling rationale for its investigation as a plant growth regulator, current research has predominantly focused on its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, detailing the canonical cytokinin signaling pathway it is presumed to interact with, its known cytotoxic activities, and detailed protocols for classic cytokinin bioassays that could be employed to elucidate its effects on plant physiology. This document aims to bridge the gap between plant science and drug development, offering a foundational resource for researchers exploring the diverse biological activities of cytokinin analogs.
Introduction: Cytokinins and Their Role in Cell Signaling
Cytokinins are a class of phytohormones that play a central role in regulating cell division, growth, and differentiation in plants. They are adenine (B156593) derivatives characterized by a side chain at the N6 position. The biological effects of cytokinins are mediated through a complex signal transduction pathway, often referred to as a multi-step phosphorelay system, which is analogous to two-component signaling systems in bacteria.
The canonical cytokinin signaling pathway involves four primary steps:
-
Signal Perception: Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane.[1][2][3]
-
Phosphorelay Initiation: Binding of a cytokinin molecule induces autophosphorylation of the receptor. This phosphate (B84403) group is then transferred to a conserved histidine residue within the receptor and subsequently to an aspartate residue in the receiver domain of the same protein.[2][3]
-
Nuclear Translocation: The phosphate is then transferred to a histidine phosphotransfer protein (AHP), which translocates from the cytoplasm to the nucleus.[1][4]
-
Transcriptional Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to a type-B response regulator (ARR). This phosphorylation activates the type-B ARR, which then acts as a transcription factor, binding to the promoters of cytokinin-responsive genes and initiating their transcription.[1][2][5]
A key feature of this pathway is a negative feedback loop, where some of the induced genes include type-A ARRs.[1][5] These type-A ARRs act as repressors of the signaling pathway, contributing to the homeostasis of cytokinin response.[5]
This compound: A Structural Analog of Kinetin Riboside
This compound is a synthetic nucleoside analog where the carbon at the 8th position of the purine (B94841) ring of kinetin riboside is replaced by a nitrogen atom. This modification significantly alters the electronic properties of the purine ring system, which can, in turn, affect its interaction with biological targets such as cytokinin receptors or other enzymes. While it is structurally analogous to kinetin riboside, a known cytokinin, there is a notable lack of published research investigating its cytokinin-like activity in plants. The predominant body of research has focused on its cytotoxic properties in mammalian cell lines.
Biological Activity of this compound: A Focus on Cytotoxicity
Extensive in vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines. This activity is often more potent than that of its parent compound, kinetin riboside.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| HeLaWT | Cervical Cancer | >100 | 14.5 | 4.6 | [6] |
| MCF7 | Breast Cancer | 27 | 4.3 | 3.8 | [6] |
| Caco-2 | Colorectal Cancer | 25 | 18.7 | 11.5 | [6] |
| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 | [6][7] |
| MIA PaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 | [6][7] |
| MRC-5 | Normal Lung Fibroblast | >100 | 11.7 | 4.6 | [6][7] |
| Table 1: Comparative cytotoxic activity of this compound across various human cell lines over different time points. |
A notable finding is the selective cytotoxicity of this compound. For instance, after 72 hours of treatment, it shows potent activity against ovarian (OVCAR-3) and pancreatic (MIA PaCa-2) cancer cells with an IC50 of 1.1 µM, while exhibiting a weaker effect on normal lung fibroblast cells (MRC-5) with an IC50 of 4.6 µM.[7] This suggests a potential therapeutic window for this compound.
Experimental Protocols
This section provides detailed methodologies for standard cytokinin bioassays that could be used to evaluate the cytokinin-like activity of this compound. A protocol for a typical cytotoxicity assay is also included.
Cytokinin Bioassays
This assay is a classic method to determine cytokinin activity based on the induction of cell division and growth in tobacco callus tissue.
-
Principle: Cytokinins, in the presence of an auxin, stimulate cell division and proliferation in cultured plant tissues. The increase in fresh or dry weight of the callus is proportional to the cytokinin concentration.
-
Protocol:
-
Medium Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 1-Naphthaleneacetic acid, NAA) and varying concentrations of the test compound (this compound) and a standard cytokinin (e.g., kinetin).
-
Explant Preparation: Aseptically germinate tobacco seeds on a hormone-free MS medium. Excise leaf segments from the resulting sterile plantlets.
-
Inoculation: Place the leaf explants onto the prepared MS medium in sterile petri dishes.
-
Incubation: Incubate the cultures in the dark or under a defined light/dark cycle at a constant temperature (e.g., 25°C) for 3-4 weeks.
-
Data Collection: After the incubation period, measure the fresh and/or dry weight of the resulting callus.
-
Analysis: Plot the callus weight against the concentration of the test compound and compare the dose-response curve to that of the standard cytokinin.
-
This bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.
-
Principle: Cytokinins promote the synthesis of betacyanins in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is quantifiable by spectrophotometry and correlates with cytokinin activity.
-
Protocol:
-
Seed Germination: Germinate Amaranthus seeds on moist filter paper in petri dishes in the dark for 48-72 hours.
-
Treatment: Transfer the seedlings to vials containing a buffered solution with different concentrations of the test compound and a standard cytokinin.
-
Incubation: Incubate the vials in the dark for 18-24 hours at a constant temperature.
-
Pigment Extraction: After incubation, add a known volume of an extraction solvent (e.g., acidic methanol) to the vials and homogenize the seedlings.
-
Quantification: Centrifuge the homogenate to pellet the cell debris. Measure the absorbance of the supernatant at 538 nm using a spectrophotometer.
-
Analysis: Calculate the betacyanin content and plot it against the concentration of the test compound.
-
This assay measures the inhibitory effect of cytokinins on auxin-induced hypocotyl elongation.
-
Principle: While auxins promote the elongation of soybean hypocotyls, cytokinins can inhibit this effect. The degree of inhibition is related to the cytokinin concentration.
-
Protocol:
-
Seedling Growth: Grow soybean seedlings in the dark until the hypocotyls reach a specific length.
-
Explant Excision: Excise segments of a defined length from the hypocotyls.
-
Treatment: Float the hypocotyl segments in a solution containing a fixed concentration of an auxin and varying concentrations of the test compound.
-
Incubation: Incubate the segments in the dark for a set period (e.g., 24 hours).
-
Measurement: Measure the final length of the hypocotyl segments.
-
Analysis: Calculate the percentage of inhibition of elongation compared to the auxin-only control and plot it against the test compound concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Synthesis of this compound
The synthesis of this compound typically involves the ribosylation of an 8-azapurine (B62227) derivative. One common approach is the enzymatic synthesis using a purine nucleoside phosphorylase (PNP).[8][9]
-
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the 8-azapurine base (e.g., 2,6-diamino-8-azapurine), a ribose donor such as α-D-ribose-1-phosphate (R1P), and a suitable purine nucleoside phosphorylase (e.g., from E. coli or calf spleen) in a buffered solution.
-
Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme used. The progress of the reaction can be monitored by techniques like HPLC.
-
Purification: Upon completion, the desired 8-azapurine riboside is purified from the reaction mixture using chromatographic methods, such as reversed-phase HPLC.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A diagram of the canonical cytokinin signaling pathway in plants.
Caption: Experimental workflow for the tobacco callus cytokinin bioassay.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound stands as a fascinating molecule at the intersection of plant biology and medicinal chemistry. While its structural design suggests a role as a cytokinin analog, the current body of scientific literature is heavily skewed towards its potent and selective cytotoxic activities against human cancer cells. This guide has summarized the known cytotoxic data and provided the necessary context of the cytokinin signaling pathway and relevant bioassay protocols to encourage further investigation.
A significant gap in knowledge exists regarding the effect of this compound on plant systems. Future research should aim to:
-
Evaluate Cytokinin Activity: Systematically test this compound in a panel of classic cytokinin bioassays to determine if it acts as an agonist or antagonist of cytokinin receptors.
-
Receptor Binding Studies: Perform competitive receptor binding assays to determine the affinity of this compound for plant cytokinin receptors like AHK3 and AHK4.
-
Elucidate Mechanism of Cytotoxicity: Further investigate the molecular mechanisms underlying its selective cytotoxicity in cancer cells, which could provide insights for the development of novel therapeutics.
By exploring both its potential as a plant growth regulator and its established role as a cytotoxic agent, researchers can fully unlock the scientific and therapeutic potential of this intriguing cytokinin analog.
References
- 1. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of highly fluorescent 8-azapurine ribosides using a purine nucleoside phosphorylase reverse reaction: variable ribosylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Role of 8-Azakinetin Riboside in Cell Signaling
A comprehensive search of available scientific literature and public databases has revealed a significant lack of information regarding the specific compound 8-Azakinetin riboside and its role in cell signaling. This technical guide aims to address the current knowledge gap and provide context based on related compounds, while highlighting the absence of direct research on the target molecule.
Initial inquiries for "this compound" did not yield any specific studies, quantitative data, or established experimental protocols detailing its mechanism of action or impact on cellular pathways. The compound, a theoretical derivative of the plant hormone kinetin, appears to be a novel or yet-to-be-investigated molecule within the field of cell signaling.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead pivot to discuss related and well-documented molecules that were prominently identified during the search: Nicotinamide Riboside (NR) and derivatives of 8-Azapurine (B62227) . This information may provide a foundational understanding for potential future investigations into synthetic nucleosides like this compound.
Nicotinamide Riboside (NR): A Well-Established NAD+ Precursor
A significant portion of the search results focused on Nicotinamide Riboside (NR), a form of vitamin B3 that serves as a precursor to Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.
Core Signaling Pathways of Nicotinamide Riboside
The primary mechanism of NR in cell signaling is its conversion to NAD+, which then influences the activity of several key enzyme families:
-
Sirtuins: These NAD+-dependent deacetylases play a crucial role in regulating gene expression, metabolism, and cellular stress responses. Increased NAD+ levels through NR supplementation can enhance sirtuin activity.
-
Poly (ADP-ribose) polymerases (PARPs): PARPs are involved in DNA repair and the maintenance of genomic stability. They consume NAD+ as a substrate to carry out their functions.
-
CD38 and other NAD+ glycohydrolases: These enzymes regulate NAD+ levels and are involved in calcium signaling.
The conversion of Nicotinamide Riboside to NAD+ and its subsequent impact on downstream signaling pathways is a critical area of research with implications for aging, metabolic disorders, and neurodegenerative diseases.
8-Azapurine Derivatives: Analogs with Diverse Biological Activities
While distinct from the theoretical this compound, the search did identify research on various 8-azapurine derivatives. These compounds are analogs of purines where a carbon atom at the 8th position of the purine (B94841) ring is replaced by a nitrogen atom.
Studies on 8-azapurine derivatives have demonstrated a range of biological activities, including:
-
Anticancer properties: Some 8-azapurine analogs have been investigated for their potential as cytotoxic agents against cancer cell lines.
-
Antiviral activity: Certain derivatives have shown efficacy against various viruses.
-
Enzyme inhibition: Specific 8-azapurine compounds have been designed to inhibit enzymes such as adenosine (B11128) deaminase.
The biological effects of these compounds are highly dependent on the specific substitutions made to the purine ring and the attached functional groups.
The Path Forward for this compound Research
The absence of data on this compound presents a unique opportunity for novel research. Future investigations could focus on:
-
Synthesis: Developing a reliable method for the chemical synthesis of this compound.
-
In vitro screening: Assessing the compound's effects on various cell lines to identify any cytotoxic, anti-proliferative, or signaling-modulatory activities.
-
Target identification: Determining the specific cellular proteins and pathways with which this compound may interact.
Until such studies are conducted, the role of this compound in cell signaling remains a matter of speculation. The information available on related compounds like Nicotinamide Riboside and 8-azapurine derivatives can serve as a valuable starting point for hypotheses and experimental design. Researchers venturing into this unexplored area will be at the forefront of discovering the potential biological significance of this novel molecule.
8-Azakinetin Riboside: A Technical Overview of Preclinical Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azakinetin riboside, a structural analog of the plant cytokinin kinetin (B1673648) riboside, has emerged as a molecule of interest due to its demonstrated cytotoxic effects against various human cancer cell lines. This technical guide provides a concise summary of the publicly available preclinical data on this compound, with a focus on its potential as an anti-cancer agent. This document outlines its chemical identity, summarizes the quantitative data on its cytotoxic activity, presents a generalized experimental protocol for assessing its effects, and visualizes its mechanism of action based on current understanding. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound is a synthetic nucleoside analog. Structurally, it is a derivative of kinetin riboside with a nitrogen atom substituted at the 8th position of the purine (B94841) ring. While research on this specific compound is not extensive, preliminary in vitro studies have indicated its potential as a cytotoxic agent, warranting further investigation into its mechanism of action and therapeutic applications.
Chemical Information:
Potential Therapeutic Use: Cytotoxic Agent
The primary therapeutic potential of this compound, based on available data, lies in its cytotoxic activity against a range of human cancer cell lines.[2][3] This suggests its potential utility as an anti-cancer therapeutic.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines and a normal human fetal lung fibroblast cell line (MRC-5) at different time points. The data indicates a time- and cell line-dependent cytotoxic effect.
| Cell Line | Cancer Type | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| HeLaWT | Cervical Cancer | >100 | 14.5 | 4.6 |
| MCF7 | Breast Cancer | 27 | 4.3 | 3.8 |
| Caco-2 | Colorectal Adenocarcinoma | 25 | 18.7 | 11.5 |
| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 |
| MIAPaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 |
| MRC-5 | Normal Lung Fibroblasts | 100 | 11.7 | 4.6 |
Data sourced from ChemicalBook, citing TargetMol as the original source.[2]
Experimental Protocols
While specific, detailed experimental protocols for the above-cited data are not publicly available, a generalized methodology for a standard cytotoxicity assay to determine IC50 values is provided below.
In Vitro Cytotoxicity Assay (General Protocol)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a panel of cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLaWT, MCF7, Caco-2, OVCAR-3, MIAPaCa-2) and a normal cell line (e.g., MRC-5).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Microplate reader.
-
Standard laboratory equipment for cell culture.
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The concentrations can range from 0 to 100 µM, as indicated in the available data.[2] The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) is also included.
-
Incubation: The treated plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[2]
-
Viability Assessment: After each incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions. The plates are incubated for the required time to allow for colorimetric or fluorometric development.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The viability of treated cells is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed cytotoxic effect of this compound on cancer cells, leading to a reduction in their viability.
Caption: Cytotoxic effect of this compound on cancer cells.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the IC50 values of this compound.
Caption: Workflow for determining IC50 values.
Discussion and Future Directions
The available preclinical data, although limited, suggests that this compound possesses cytotoxic properties against a variety of cancer cell lines. The time- and dose-dependent nature of this cytotoxicity, particularly the potent effects observed at 72 hours against ovarian (OVCAR-3) and pancreatic (MIAPaCa-2) cancer cells, is noteworthy.
However, several critical questions remain to be addressed:
-
Mechanism of Action: The precise molecular mechanism by which this compound exerts its cytotoxic effects is unknown. Future studies should investigate its impact on key cellular processes such as DNA synthesis, apoptosis, and cell cycle regulation. Given its structural similarity to other 8-azaadenosine (B80672) analogs, investigating its effect on enzymes like adenosine (B11128) deaminases acting on RNA (ADARs) could be a fruitful avenue, although it's important to note that other 8-azaadenosine compounds have been found to be non-selective inhibitors of ADAR.[4][5]
-
Selectivity: While the IC50 values against the normal cell line MRC-5 are available, a more comprehensive evaluation of its selectivity for cancer cells over normal cells is required.
-
In Vivo Efficacy: The anti-tumor activity of this compound needs to be evaluated in preclinical animal models of cancer to determine its therapeutic potential in a physiological context.
-
Pharmacokinetics and Pharmacodynamics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its development as a drug candidate.
Conclusion
This compound is a cytotoxic agent with demonstrated in vitro activity against several human cancer cell lines. The preliminary data presented in this guide highlights its potential as a lead compound for the development of novel anti-cancer therapies. Further in-depth research is necessary to elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and fully realize its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in exploring the promise of this compound.
References
- 1. This compound CAS#: 2347524-00-7 [m.chemicalbook.com]
- 2. 化合物 this compound|T85526|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
8-Azakinetin Riboside's Interaction with Adenosine Kinase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) kinase (ADK) is a crucial enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). This function positions ADK as a key regulator of both intracellular and extracellular adenosine levels. Adenosine, a ubiquitous signaling nucleoside, modulates a wide array of physiological processes, and its dysregulation is implicated in numerous pathological conditions, including epilepsy, inflammation, and cancer. Consequently, ADK has emerged as a significant therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth analysis of the binding affinity of 8-azakinetin riboside, a synthetic cytokinin analog, to adenosine kinase, complemented by detailed experimental protocols and pathway visualizations.
Binding Affinity of this compound to Adenosine Kinase
A study involving molecular docking simulations suggests that This compound exhibits a binding affinity for human adenosine kinase that is similar to its parent compound, kinetin (B1673648) riboside [1]. The research included visualizations of the docked pose of this compound within the binding cavity of ADK, indicating a plausible interaction.
Comparative Binding Data for Other Adenosine Kinase Inhibitors
To provide a frame of reference for the potency of adenosine kinase inhibitors, the following table summarizes the binding affinities of other well-characterized inhibitors.
| Compound | Inhibitor Type | Organism | Binding Affinity (IC50/Ki) |
| 5-Iodotubercidin | Nucleoside Analog | Human | IC50 = 26 nM; Ki = 30 nM |
| ABT-702 | Non-nucleoside | Human | IC50 = 1.7 nM |
| A-286501 | Carbocyclic Nucleoside | Not Specified | IC50 = 0.47 nM |
| GP683 | Not Specified | Not Specified | IC50 = 0.5 nM |
| 7-(5-Deoxy-beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine | Nucleoside Analog | Not Specified | IC50 = 9 nM |
This table presents data for compounds other than this compound to illustrate the range of potencies observed for ADK inhibitors.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a compound like this compound to adenosine kinase can be determined using various in vitro assays. These assays typically measure the enzymatic activity of ADK in the presence of varying concentrations of the inhibitor.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine (substrate)
-
ATP (co-substrate)
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction:
-
Add a fixed amount of adenosine kinase to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of adenosine and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Coupled Spectrophotometric Assay
This method continuously monitors the production of ADP by coupling it to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP
-
This compound
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer with a plate reader format
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, adenosine, ATP, PEP, NADH, PK, and LDH.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells of a microplate.
-
Reaction Initiation: Add the adenosine kinase to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition and determine the IC50 value as described for the ADP-Glo™ assay.
-
To determine the inhibition constant (Ki), the assay can be performed with varying concentrations of both the substrate (adenosine) and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizations
Caption: Workflow for an in vitro adenosine kinase inhibition assay.
Caption: Competitive inhibition of adenosine kinase by this compound.
Caption: Role of adenosine kinase in modulating adenosine signaling.
References
Preliminary Studies on 8-Azakinetin Riboside Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic effects of 8-Azakinetin riboside, a modified nucleoside with potential as an anticancer agent. The document summarizes key quantitative data, details relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
Recent studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined after a 72-hour treatment period. The data highlights a degree of selectivity for cancer cells over normal cell lines.
Table 1: IC50 Values of this compound after 72-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Carcinoma | 1.1 |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 |
| MRC-5 | Normal Lung Fibroblast | 4.6 |
Experimental Protocols
The following are detailed methodologies for standard cytotoxicity assays that are commonly employed to evaluate the effects of compounds like this compound.
Cell Culture and Compound Preparation
-
Cell Lines: Human ovarian carcinoma (OVCAR-3), human pancreatic carcinoma (MIA PaCa-2), and human normal lung fibroblast (MRC-5) cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. The stock solution is then serially diluted in culture medium to achieve the desired final concentrations for the experiments.
Cytotoxicity Assays
Two common colorimetric assays for determining cytotoxicity are the MTT and SRB assays.
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
The SRB assay is a method based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After 72 hours of incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed with water to remove the TCA and air-dried.
-
SRB Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound.
Caption: Generalized workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
As a purine (B94841) analog, this compound is likely to induce cytotoxicity through the induction of apoptosis. N6-substituted adenosine (B11128) analogs have been shown to cause apoptosis through the activation of caspases. The diagram below illustrates a plausible signaling cascade.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Discussion and Future Directions
The preliminary data indicate that this compound exhibits notable cytotoxic activity against ovarian and pancreatic cancer cell lines, with a favorable selectivity index compared to a normal fibroblast cell line. The proposed mechanism of action involves the induction of apoptosis, a hallmark of many successful chemotherapeutic agents.
Future research should focus on:
-
Detailed Mechanism of Action Studies: Elucidating the precise signaling pathways involved in this compound-induced apoptosis, including the identification of specific caspases activated and the roles of the intrinsic versus extrinsic pathways.
-
Cell Cycle Analysis: Investigating the effects of this compound on cell cycle progression to determine if it induces cell cycle arrest at specific checkpoints.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This technical guide provides a foundational understanding of the cytotoxic properties of this compound. The presented data and protocols offer a starting point for further investigation into its potential as a novel anticancer therapeutic.
The Molecular Landscape of Glioblastoma Multiforme: Avenues for Therapeutic Intervention
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2][3] Its high rates of therapeutic resistance and recurrence are largely attributed to a complex interplay of dysregulated cellular signaling pathways that drive uncontrolled proliferation, evasion of apoptosis, and robust angiogenesis.[4] This technical guide provides an in-depth overview of the core molecular mechanisms underpinning GBM pathology, with a focus on key signaling cascades, cell cycle aberrations, and apoptotic pathways. While this document aims to be a comprehensive resource, it is important to note that a thorough literature search did not yield any specific research on the effects of 8-Azakinetin riboside on glioblastoma multiforme cells. Therefore, the information presented herein focuses on the established molecular biology of GBM to provide a foundational context for the evaluation of novel therapeutic agents.
Dysregulated Signaling Pathways in Glioblastoma
The genomic landscape of GBM is characterized by numerous genetic and epigenetic alterations that lead to the constitutive activation of pro-survival and proliferative signaling pathways.[1] Understanding these pathways is critical for the development of targeted therapies.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in GBM, playing a central role in cell growth, proliferation, survival, and metabolism.[1][5][6][7] Activation of this pathway is often driven by mutations or amplification of upstream receptor tyrosine kinases (RTKs) like EGFR, or by loss-of-function mutations in the tumor suppressor PTEN.[6][8]
-
Activation: The pathway is typically initiated by the binding of growth factors to RTKs, leading to the activation of PI3K.
-
Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT.
-
Downstream Effects: Activated AKT has numerous downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[1][6] AKT also promotes cell survival by inhibiting pro-apoptotic proteins.[6][7]
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is frequently amplified and/or mutated in GBM, leading to ligand-independent, constitutive activation of downstream signaling.[1][6] The most common EGFR mutation in GBM is EGFRvIII, a deletion mutant that is constitutively active.[6]
-
Downstream Cascades: Activated EGFR can signal through multiple pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, to promote cell proliferation, survival, migration, and angiogenesis.[1]
RAS/MAPK Pathway
The RAS/MAPK pathway is another critical signaling cascade that is often dysregulated in GBM.[7] This pathway relays signals from RTKs to the nucleus to control gene expression involved in cell proliferation and differentiation.[7]
-
Mechanism: Activation of RAS leads to a phosphorylation cascade involving RAF, MEK, and ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive cell cycle progression.
Cell Cycle Dysregulation in Glioblastoma
Uncontrolled cell proliferation in GBM is a direct consequence of a dysregulated cell cycle machinery.[9] Key cell cycle checkpoints are often compromised, allowing for continuous cell division.
-
Key Regulators: The retinoblastoma (Rb) protein and the tumor suppressor p53 are critical regulators of the G1/S checkpoint.[9] In many GBM tumors, the Rb pathway is inactivated, and p53 is mutated, leading to uncontrolled entry into the S phase.[7][9]
-
Cyclins and CDKs: The activity of cyclin-dependent kinases (CDKs), which are the engines of the cell cycle, is tightly regulated by cyclins. Overexpression of cyclins or loss of CDK inhibitors (CKIs) is common in GBM.[9]
Evasion of Apoptosis in Glioblastoma
Resistance to programmed cell death, or apoptosis, is a hallmark of cancer, and GBM cells have developed multiple mechanisms to evade this process.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[5]
-
Extrinsic Pathway: This pathway is triggered by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[5]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage, and converges on the mitochondria.[5] This leads to the release of cytochrome c and the activation of caspase-9.
-
Caspase Cascade: Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
-
Evasion Mechanisms in GBM: Glioblastoma cells can evade apoptosis through various mechanisms, including the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), downregulation of pro-apoptotic proteins (e.g., Bax, Bak), and mutations in the p53 gene, which is a key activator of the intrinsic pathway.[2][10]
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes key molecular alterations and their frequencies in GBM, providing a quantitative perspective on the therapeutic targets discussed.
| Gene/Protein | Alteration | Frequency in GBM | Affected Pathway(s) |
| EGFR | Amplification/Mutation | ~45-57% | PI3K/AKT/mTOR, RAS/MAPK |
| PTEN | Mutation/Deletion | ~30-40% | PI3K/AKT/mTOR |
| TP53 | Mutation | ~30-40% | Cell Cycle, Apoptosis |
| CDKN2A | Deletion | ~50-60% | Cell Cycle (p16INK4a/Rb pathway) |
| PIK3CA/PIK3R1 | Mutation | ~15-25% | PI3K/AKT/mTOR |
| NF1 | Mutation | ~15-20% | RAS/MAPK |
Experimental Protocols
The investigation of a novel compound's effect on GBM cells would typically involve a series of standardized in vitro and in vivo experiments. The following are representative protocols.
Cell Culture
-
Cell Lines: Commonly used human glioblastoma cell lines include U87MG, U251MG, and T98G.[11] Patient-derived xenograft (PDX) models and glioma stem-like cells (GSCs) are also utilized for more clinically relevant studies.[8][12]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are seeded in 96-well plates, treated with the compound of interest at various concentrations, and incubated. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric analysis.
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. Cells are seeded at low density, treated with the compound, and allowed to grow for 1-2 weeks. Colonies are then fixed, stained, and counted.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI, which binds stoichiometrically to DNA. The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-AKT, cleaved caspase-3) and a loading control (e.g., β-actin).
Conclusion and Future Directions
The molecular complexity of glioblastoma multiforme necessitates a multi-faceted therapeutic approach. A thorough understanding of the key signaling pathways, cell cycle control mechanisms, and apoptotic processes that are dysregulated in this disease is paramount for the identification and development of novel, effective treatments. While the specific effects of this compound on GBM remain to be elucidated, the experimental frameworks outlined in this guide provide a clear path for the preclinical evaluation of this and other potential therapeutic agents. Future research should focus on compounds that can simultaneously target multiple dysregulated pathways or that can overcome the intrinsic resistance mechanisms of GBM cells.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of Girdin Induced Apoptosis of Glioblastoma Cells via the Mitochondrion Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LINC00957/miR-17-5p axis regulates the cell cycle and migration in glioblastoma via the cuproptosis-related gene nephronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative blockade of PKCα and JAK2 drives apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative, pro-apoptotic and anti-invasive effect of the copper coordination compound Cas III-La through the induction of reactive oxygen species and regulation of Wnt/β-catenin pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of As2O3 on cell cycle progression and cyclins D1 and B1 expression in two glioblastoma cell lines differing in p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinamide metabolism regulates glioblastoma stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 8-Azapurine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azapurine (B62227) scaffold, a bioisostere of the endogenous purine (B94841) nucleus, represents a versatile template in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antiplatelet properties. This technical guide provides an in-depth overview of the core synthetic strategies for novel 8-azapurine derivatives, detailed experimental protocols for key reactions, and a summary of their biological activities. Furthermore, it illustrates the key signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics based on the 8-azapurine core.
Core Synthetic Strategies
The synthesis of the 8-azapurine (1,2,3-triazolo[4,5-d]pyrimidine) core and its derivatives typically involves the construction of the triazole ring onto a pre-existing pyrimidine (B1678525) moiety. A common and versatile starting material for this approach is 4,6-dichloropyrimidine (B16783).
A prevalent synthetic route involves a multi-step process beginning with nucleophilic substitution, followed by diazotization to form the triazole ring, and subsequent functionalization.[1]
Synthesis of N6-Substituted 8-Azapurine Derivatives
A widely employed strategy for the synthesis of N6-substituted 8-azapurine derivatives commences with 4,6-dichloropyrimidine. The general workflow is depicted below.
Caption: General workflow for the synthesis of N6-substituted 8-azapurine derivatives.
This approach allows for the introduction of diverse substituents at the N6 position, leading to libraries of compounds for structure-activity relationship (SAR) studies.[1]
Synthesis of 8-Azapurine Nucleosides
The synthesis of 8-azapurine nucleosides, including carbocyclic and flexible analogues, is another critical area of research due to their potential as antiviral and anticancer agents. These syntheses often involve the coupling of a protected ribose, deoxyribose, or carbocyclic sugar moiety with a pre-formed 8-azapurine base or a suitable precursor. Both chemical and chemo-enzymatic methods have been successfully employed.[2][3][4]
Enzymatic synthesis using purine nucleoside phosphorylase (PNP) has emerged as a powerful tool for the stereoselective synthesis of nucleosides.[5]
Experimental Protocols
General Procedure for the Synthesis of N6-Hydrazone 8-Azapurine Derivatives[1]
Step 1: Synthesis of Amino Pyrimidines (e.g., 3a-b) To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, the appropriate amino alcohol (1.0-1.2 eq) is added. The reaction mixture is heated at 100 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding amino pyrimidine.
Step 2: Synthesis of Triazolopyrimidines (8-Azapurine Core, e.g., 4a-b) The amino pyrimidine derivative from Step 1 is dissolved in methanol. The solution is cooled to 0 °C, and hydrochloric acid is added, followed by the dropwise addition of a solution of sodium nitrite (B80452) in water. The reaction is stirred at 0 °C for a specified time. The resulting precipitate is filtered, washed with cold water, and dried to give the triazolopyrimidine core.
Step 3: Synthesis of Hydrazine Intermediates (e.g., 5a-b) The triazolopyrimidine from Step 2 is suspended in tetrahydrofuran, and hydrazine hydrate is added. The mixture is stirred at room temperature. The resulting precipitate is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the hydrazine intermediate.
Step 4: Synthesis of N6-Hydrazone Derivatives (e.g., II) The hydrazine intermediate from Step 3 is dissolved in ethanol, and the desired aromatic aldehyde (1.0-1.2 eq) is added. The reaction mixture is refluxed until the reaction is complete as monitored by TLC. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the final N6-hydrazone 8-azapurine derivative.
General Procedure for the Enzymatic Synthesis of 8-Aza-7-deazapurine Fleximer Nucleosides[2]
A mixture of the 8-aza-7-deazapurine fleximer base and a suitable sugar donor (e.g., uridine (B1682114) or 2'-deoxyuridine) in a 1:2 molar ratio is dissolved in a 10 mM potassium phosphate (B84403) buffer (pH 7.0) at 40–50 °C. To this solution, purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) from E. coli are added. The reaction mixture is incubated at 50 °C and monitored by RP-HPLC. Upon completion, the product is purified by column chromatography.
Quantitative Data: Biological Activities
8-Azapurine derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.
| Compound | Target Cell Line/Assay | IC50 (µM) | Biological Activity | Reference |
| IIh | ADP-induced Platelet Aggregation | 0.20 | Antiplatelet | [1] |
| Ticagrelor | ADP-induced Platelet Aggregation | 0.74 | Antiplatelet | [1] |
| Compound 21 | A549 (Lung Cancer) | Data comparable to Vandetanib | Anticancer | [6] |
| Compound 26 | MCF-7 (Breast Cancer) | Data comparable to Vandetanib | Anticancer | [6] |
| Compound 26 | VEGFR-2 Kinase Assay | 0.822 | Kinase Inhibition | [6] |
| Compound 26 | PI3Kα Kinase Assay | 3.040 | Kinase Inhibition | [6] |
| Compound 26 | EGFR Kinase Assay | 6.625 | Kinase Inhibition | [6] |
| YLN1 | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | Anticancer | [7] |
| YLN2 | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | Anticancer | [7] |
Signaling Pathways
8-Azapurine derivatives exert their biological effects by modulating various cellular signaling pathways. Key targets include purinergic receptors (e.g., P2Y12 and adenosine (B11128) receptors) and components of the cell cycle and cytoskeleton.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on platelets, plays a crucial role in ADP-mediated platelet aggregation.[8] Inhibition of this receptor is a key strategy for antiplatelet therapy.[9][10]
Caption: Inhibition of the P2Y12 receptor signaling pathway by 8-azapurine derivatives.
Adenosine Receptor Signaling Pathway
Adenosine receptors are another class of GPCRs involved in various physiological processes. 8-Azapurine derivatives can act as ligands for these receptors, modulating downstream signaling cascades.[11][12][13][14]
Caption: Modulation of adenosine receptor signaling by 8-azapurine derivatives.
Microtubule Assembly Inhibition
Certain 8-azapurine analogues, such as those derived from myoseverin (B1677587), have been shown to inhibit microtubule assembly, leading to cell cycle arrest and anticancer effects.[15][16][17]
Caption: Mechanism of microtubule assembly inhibition by 8-azapurine analogues.
Conclusion
The 8-azapurine framework continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse libraries of 8-azapurine derivatives. The promising biological activities, particularly in the realms of oncology and thrombosis, underscore the therapeutic potential of this heterocyclic system. A deeper understanding of the interactions between 8-azapurine derivatives and their target signaling pathways will be instrumental in the rational design of more potent and selective drug candidates. This guide serves as a comprehensive resource to aid researchers in this endeavor.
References
- 1. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and anticancer evaluation of N6 -hydrazone purine derivatives with potential antiplatelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Evolving Landscape of 8-Azapurine Nucleosides: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-azapurine (B62227) (v-triazolo[4,5-d]pyrimidine) scaffold, a bioisostere of natural purines, has garnered significant attention in medicinal chemistry. Nucleoside analogs incorporating this heterocyclic system have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and enzyme inhibitory properties. Understanding the intricate relationship between the structural modifications of these compounds and their resulting biological functions is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 8-azapurine nucleosides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-azapurine nucleosides is profoundly influenced by modifications at three primary sites: the 8-azapurine core, the sugar moiety, and the linkage between them.
Modifications of the 8-Azapurine Core
Substitutions on the triazolopyrimidine ring system are critical determinants of target specificity and potency.
-
N6-Position: Introduction of various substituents at the N6-position has been a fruitful strategy for developing antiplatelet agents. A series of N6-hydrazone derivatives of 8-azapurine have shown potent inhibition of ADP-induced platelet aggregation. The nature of the aromatic or heteroaromatic ring attached to the hydrazone moiety significantly impacts activity, with electron-donating or -withdrawing groups influencing the inhibitory potential.
-
C6-Position: Replacement of the exocyclic amino or hydroxyl group at C6 with other functionalities can modulate activity. For instance, 6-chloro-8-azapurine nucleosides have exhibited some cytotoxic effects against human colon adenocarcinoma cells.[1]
-
N8-Position: The nitrogen at position 8 is a key feature distinguishing this class from purine (B94841) nucleosides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule, influencing its interaction with biological targets. For example, the introduction of the N8 atom in purine-like structures has been shown to generally lower CDK2 inhibitory activity compared to their trisubstituted purine counterparts.[2]
Modifications of the Sugar Moiety
Alterations to the carbohydrate portion of the nucleoside play a crucial role in metabolic stability, cellular uptake, and interaction with viral or cellular enzymes.
-
Acyclic Side Chains: Acyclic nucleoside analogs, where the ribose ring is replaced by a flexible chain, have been explored for antiviral activity. For instance, acyclic phosphonate (B1237965) derivatives of 8-azaguanine (B1665908) have demonstrated activity against HIV-1 and HIV-2.[3] The length and branching of the acyclic chain are critical for activity.
-
Carbocyclic Rings: Replacing the furanose oxygen with a methylene (B1212753) group to form carbocyclic nucleosides enhances metabolic stability against phosphorolytic cleavage. Carbocyclic 8-azapurine nucleoside hydrazones have been synthesized and evaluated for their in vitro anticancer activities against human liver and breast cancer cell lines.[4]
-
Cyclopentenyl Scaffolds: Novel cyclopentenyl nucleoside analogues of 8-azapurine have been synthesized, with a chlorine-substituted derivative showing inhibitory activity against both HIV-1 and HIV-2 replication.[3][5]
-
Sugar Pucker and Conformation: The conformation of the sugar ring (e.g., C2'-endo vs. C3'-endo) influences the overall shape of the nucleoside and its ability to fit into the active site of target enzymes. Computational studies have indicated that for C2'-endo 8-aza analogs, an anti conformation is preferred, while C3'-endo puckering favors a syn conformation due to potential intramolecular hydrogen bonding.[6]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various 8-azapurine nucleoside analogs, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 8-Azapurine Nucleosides
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Series of Hydrazones | Carbocyclic nucleoside hydrazones | Huh-7 (Liver Cancer) | Varies | [4] |
| A549 (Breast Cancer) | Varies | [4] | ||
| 6-chloro derivatives | 2'-deoxyribonucleosides | LoVo (Colon Adenocarcinoma) | Some activity reported | [1] |
Table 2: Antiviral Activity of 8-Azapurine Nucleosides
| Compound ID | Modification | Virus | EC50 (µM) | Reference |
| Chlorine derivative 3 | Cyclopentenyl nucleoside analog | HIV-1 | 10.67 | [3][5] |
| HIV-2 | 13.79 | [3][5] | ||
| Acyclic phosphonates | Acyclic 8-azaguanine derivatives | HIV-1, HIV-2 | ~2 µg/mL | [3] |
Table 3: Kinase Inhibitory Activity of 8-Azapurine Nucleosides
| Compound ID | Kinase Target | Ki (µM) | IC50 (µM) | Reference |
| 8-azaIno | E. coli Purine Nucleoside Phosphorylase | ~20 | - | [7] |
| Calf Spleen Purine Nucleoside Phosphorylase | ~40 | - | [7] | |
| Various 8-azapurines | Cyclin-Dependent Kinase 2 (CDK2) | - | Generally higher than purine analogs | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments cited in the study of 8-azapurine nucleosides.
Synthesis of Carbocyclic 8-Azapurine Nucleoside Hydrazones
This protocol outlines a general procedure for the synthesis of carbocyclic 8-azapurine nucleoside hydrazones, as described in the literature.[4]
-
Synthesis of the Carbocyclic Amine Intermediate: The synthesis typically starts from a suitable cycloalkene derivative, which is converted to an amino alcohol through a multi-step sequence involving epoxidation, azide (B81097) opening, and reduction.
-
Coupling with Dichloropyrimidine: The carbocyclic amino alcohol is then coupled with 4,6-dichloropyrimidine (B16783) in the presence of a base to yield the corresponding 4-amino-6-chloropyrimidine (B18116) derivative.
-
Formation of the Triazole Ring: The 8-azapurine core is constructed by diazotization of the 5-amino group (introduced by nitration and subsequent reduction of the pyrimidine (B1678525) ring) followed by intramolecular cyclization.
-
Introduction of the Hydrazone Moiety: The chloro group at the 6-position is displaced with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl-8-azapurine intermediate.
-
Final Condensation: The final hydrazone derivatives are obtained by the condensation of the hydrazinyl intermediate with various aromatic or heteroaromatic aldehydes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test 8-azapurine nucleoside analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the 8-azapurine nucleoside analog.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control, and the EC50 value (the concentration that reduces plaque formation by 50%) is determined.
Cyclin-Dependent Kinase (CDK) Inhibition Assay
Several formats are available to screen for CDK inhibitors. A common method involves measuring the phosphorylation of a substrate by the kinase.
-
Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the CDK/cyclin enzyme complex, a specific substrate (e.g., a peptide derived from a natural CDK substrate like Histone H1 or Rb protein), and the test 8-azapurine nucleoside analog at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™) are used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of 8-azapurine nucleosides are mediated through their interaction with various cellular pathways. After cellular uptake, these nucleoside analogs are typically phosphorylated to their active triphosphate forms, which can then interfere with nucleic acid synthesis or inhibit key enzymes.
Purine Metabolism and Cytotoxicity
As purine analogs, 8-azapurine nucleosides can be metabolized through the purine salvage pathway. For example, 8-azainosine and 8-azaadenosine (B80672) can be metabolized to nucleotides of 8-azaadenine (B1664206) and 8-azaguanine and subsequently incorporated into DNA and RNA, leading to cytotoxicity.[8] The efficiency of this metabolic activation is a key determinant of their anticancer activity.
Metabolic activation and cytotoxic mechanism of 8-azapurine nucleosides.
Induction of Apoptosis
Many anticancer nucleoside analogs, including 8-azapurine derivatives, exert their cytotoxic effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Incorporation of the analog into DNA can lead to DNA damage, which activates checkpoint kinases and ultimately triggers the intrinsic apoptotic cascade, involving the release of cytochrome c from mitochondria and the activation of caspases.
Intrinsic apoptosis pathway induced by 8-azapurine nucleosides.
Modulation of Kinase Signaling Pathways
8-Azapurine derivatives have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs). By inhibiting CDKs, these compounds can arrest the cell cycle, preventing cancer cell proliferation. The purine-like structure allows them to compete with ATP for binding to the kinase active site. Furthermore, the cellular stress induced by some nucleoside analogs can lead to the activation of stress-activated protein kinase pathways, such as the p38 MAPK and JNK pathways, which can contribute to the induction of apoptosis.
Modulation of kinase signaling by 8-azapurine analogs.
Conclusion
8-Azapurine nucleosides represent a versatile and promising class of compounds with significant therapeutic potential. The extensive research into their structure-activity relationships has provided valuable insights for the design of more potent and selective agents. Modifications to the 8-azapurine core and the sugar moiety have been shown to be critical for modulating their anticancer, antiviral, and kinase inhibitory activities. Future work in this area will likely focus on the development of novel analogs with improved pharmacological profiles, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of the chemical space around the 8-azapurine scaffold holds great promise for the discovery of new and effective drugs to combat a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of 8-azapurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Heterocycles and Nucleosides Forming Higher—Order Structures [mdpi.com]
- 6. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
8-Azakinetin Riboside: A Potential Antiplatelet Agent - A Technical Guide
Disclaimer: The information presented in this document regarding the antiplatelet activity of 8-Azakinetin riboside is hypothetical and based on the biological activity of structurally related compounds. To date, no direct experimental studies have been published to confirm the antiplatelet effects of this compound. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation.
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. The purinergic receptor P2Y12, a key player in ADP-induced platelet aggregation, is a validated target for several successful antiplatelet drugs. Recent research into novel purine (B94841) derivatives has identified promising candidates for new antiplatelet agents.
While this compound has been primarily investigated for its cytotoxic effects against cancer cell lines, its structural similarity to known antiplatelet agents, particularly N6-substituted 8-azapurine (B62227) derivatives, suggests its potential as an antiplatelet agent. This technical guide will explore this potential by examining the antiplatelet activity of these structurally related compounds, proposing a hypothetical mechanism of action for this compound, and outlining the experimental protocols required to validate this hypothesis.
Evidence from Structurally Related Compounds
A study on a series of novel N6 derivatives of 8-azapurine has demonstrated their potent antiplatelet aggregation activity. These compounds share the same 8-azapurine core as this compound. The data from this study strongly suggests that the 8-azapurine scaffold is a viable pharmacophore for the development of antiplatelet agents.
The following table summarizes the in vitro antiplatelet aggregation activity of selected N6 derivatives of 8-azapurine against ADP-induced human platelet aggregation.
| Compound | Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |
| IIe | 10 | 100 | Not Reported |
| IIf | 10 | 100 | Not Reported |
| IIh | 10 | 100 | 0.20 |
| IIi | 10 | 100 | Not Reported |
| Io | 10 | 86.3 | 0.82 |
| Ticagrelor (Reference) | 10 | 92.7 | 0.74 |
Data extrapolated from a study on N6 derivatives of 8-azapurine.
Proposed Mechanism of Action and Signaling Pathway
The potent antiplatelet activity of the 8-azapurine derivatives, with compound IIh being almost 4-fold more potent than the P2Y12 inhibitor ticagrelor, suggests that this compound may also exert its antiplatelet effect by modulating the P2Y12 signaling pathway. Molecular docking studies performed on these derivatives indicated a potential binding mode within the P2Y12 receptor.
The proposed signaling pathway is as follows: Adenosine (B11128) diphosphate (B83284) (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor. This binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. It is hypothesized that this compound could act as an antagonist at the P2Y12 receptor, thereby preventing the downstream signaling cascade that leads to platelet aggregation.
Caption: Hypothetical Signaling Pathway of this compound.
Experimental Protocols
To evaluate the potential antiplatelet activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methods used for the characterization of antiplatelet agents.
This assay is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
-
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Adenosine diphosphate (ADP), arachidonic acid (AA), collagen.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Reference antiplatelet agent (e.g., Ticagrelor).
-
Light transmission aggregometer.
-
-
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count in PRP to a standardized concentration.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C with stirring.
-
Induce platelet aggregation by adding an agonist (e.g., ADP).
-
Record the change in light transmission for a set period.
-
Calculate the percentage inhibition of platelet aggregation for each concentration of this compound and determine the IC50 value.
-
This assay assesses the in vivo effect of a compound on hemostasis.
-
Objective: To evaluate the effect of this compound on bleeding time in a mouse model.
-
Materials:
-
Mice (e.g., C57BL/6).
-
This compound formulated for in vivo administration.
-
Reference antiplatelet agent (e.g., Ticagrelor).
-
Saline solution at 37°C.
-
Filter paper.
-
-
Procedure:
-
Administer this compound, vehicle control, or a reference drug to mice via an appropriate route (e.g., oral gavage).
-
After a specified time, anesthetize the mouse.
-
Transect the distal 2 mm of the tail.
-
Immediately immerse the tail in pre-warmed saline.
-
Record the time until bleeding ceases for at least 30 seconds. A cutoff time is typically set (e.g., 10 minutes).
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as a potential antiplatelet agent.
Caption: Experimental Workflow for this compound.
Conclusion and Future Directions
The structural similarity of this compound to known potent antiplatelet 8-azapurine derivatives provides a strong rationale for its investigation as a novel antiplatelet agent. The hypothetical mechanism of action, centered on the inhibition of the P2Y12 receptor, offers a clear direction for initial in vitro studies. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its antiplatelet potential.
Future research should focus on the synthesis of this compound and its analogs, followed by comprehensive in vitro and in vivo testing as described. Should these studies yield positive results, further investigation into its precise molecular mechanism, pharmacokinetic and pharmacodynamic profiles, and safety will be warranted to determine its viability as a clinical candidate for the treatment of thrombotic diseases.
Methodological & Application
Application Notes and Protocols for 8-Azakinetin Riboside in Cell Culture
Introduction
8-Azakinetin riboside is a purine (B94841) analog that, like other nucleoside analogs, holds potential for investigation in various cellular processes, including proliferation, signaling, and apoptosis. The study of such novel compounds is crucial in drug development and cellular biology to elucidate their mechanisms of action and therapeutic potential. This document outlines a comprehensive experimental approach to characterize the effects of this compound on cultured cells, encompassing the evaluation of cell viability and the induction of apoptosis.
Experimental Workflow
The overall workflow for assessing the in vitro effects of this compound involves a series of sequential experiments, beginning with determining its cytotoxic potential and culminating in the elucidation of the mechanism of cell death.
Caption: A general experimental workflow for the in vitro evaluation of this compound.
Quantitative Data Summary
The following tables represent example data that could be generated from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| 48 | 48.5 | |
| 72 | 25.1 | |
| A549 | 24 | 98.6 |
| 48 | 62.3 | |
| 72 | 38.9 |
Table 2: Apoptosis Analysis by Annexin V Staining
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.5 | 1.8 |
| This compound | 25 | 15.7 | 5.4 |
| 50 | 35.2 | 12.8 | |
| 100 | 58.9 | 25.6 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed 1 x 104 cells in 100 µL of complete culture medium per well in a 96-well plate.[1]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[2][3]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Gently mix the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound through the externalization of phosphatidylserine, using Annexin V staining coupled with a viability dye like Propidium Iodide (PI).[4][5]
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for the desired duration. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use appropriate controls to set up the compensation and gates for:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Potential Signaling Pathway
While the specific signaling pathway of this compound is unknown, it may potentially interact with pathways involved in purine metabolism or NAD+ biosynthesis, similar to other nucleoside analogs. The diagram below illustrates the NAD+ salvage pathway, which is a critical pathway in cellular metabolism and is modulated by compounds like nicotinamide (B372718) riboside.[6][7][8] The study of this compound could reveal if it influences this or related pathways.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Assays [sigmaaldrich.com]
- 5. revvity.com [revvity.com]
- 6. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ | PLOS Biology [journals.plos.org]
Application Notes and Protocols for 8-Azakinetin Riboside in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing 8-Azakinetin riboside in various cytotoxicity assays. This document is intended to guide researchers in assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Introduction
This compound is a synthetic cytokinin analog that has demonstrated significant cytotoxic activity against various cancer cell lines. Understanding its mechanism of action and having robust protocols for its evaluation are crucial for its potential development as a therapeutic agent. These notes provide a framework for studying the cytotoxic effects of this compound, focusing on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The cytotoxic effects of this compound have been quantified against several human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| OVCAR-3 | Ovarian Cancer | 1.1 | 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | 1.1 | 72 hours |
| MRC-5 | Normal Lung Fibroblasts | 4.6 | 72 hours |
This data indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines compared to normal fibroblasts.
Mechanism of Action: Intrinsic Apoptosis Pathway
Based on studies of the closely related compound kinetin (B1673648) riboside, this compound is proposed to induce cytotoxicity through the intrinsic apoptosis pathway. This pathway is initiated by intracellular signals, leading to mitochondrial dysfunction and subsequent activation of a caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow: Cytotoxicity Assessment
Application Notes and Protocols for 8-Azakinetin Riboside
Determining Dose-Response Characteristics of 8-Azakinetin Riboside in Cancer Cell Lines
These application notes provide a comprehensive protocol for characterizing the dose-response relationship of this compound, a kinetin (B1673648) analog, in cancer cell lines. The primary mechanism of action for the related compound, Kinetin Riboside, is the induction of apoptosis through the intrinsic pathway, and similar effects are anticipated for this analog.
Introduction
This compound is a synthetic cytokinin riboside with potential applications in cancer therapy. Its presumed mechanism of action involves the induction of programmed cell death, or apoptosis, in rapidly dividing cancer cells. Establishing a precise dose-response curve is a critical first step in preclinical drug development. This process determines the effective concentration range of the compound and key metrics such as the half-maximal inhibitory concentration (IC50). The following protocols detail the use of a cell viability assay to generate this curve and an apoptosis assay to confirm the mechanism of cell death.
Presumed Signaling Pathway of this compound
Based on studies of the related compound Kinetin Riboside, this compound is thought to induce apoptosis via the intrinsic pathway. This pathway is initiated by cellular stress and leads to changes in the mitochondrial membrane. Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[1]
Figure 1. Presumed intrinsic apoptosis signaling pathway initiated by this compound.
Experimental Protocols
Cell Viability Assay for Dose-Response Curve Determination
This protocol utilizes a tetrazolium-based assay (e.g., MTT or XTT) to measure cell viability. These assays rely on the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is to use a half-log or full-log dilution series (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, 0 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Cell Viability Measurement (XTT Assay Example):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a sigmoidal dose-response curve.
-
Use a non-linear regression model to fit the curve and determine the IC50 value.
-
Figure 2. Experimental workflow for determining the dose-response curve of this compound.
Apoptosis Confirmation with Annexin V Staining
To confirm that cell death is occurring via apoptosis, an Annexin V assay can be performed. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.
Materials:
-
Cells treated with this compound at various concentrations (including a vehicle control).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Cell Treatment:
-
Treat cells in a 6-well plate with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell population will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Example Dose-Response Data for this compound on HeLa Cells (72h Incubation)
| Concentration (µM) | Log Concentration | Mean Absorbance (450nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 0.085 | 100.0% |
| 0.1 | -1.0 | 1.235 | 0.079 | 98.8% |
| 1.0 | 0.0 | 1.150 | 0.065 | 92.0% |
| 10.0 | 1.0 | 0.850 | 0.051 | 68.0% |
| 20.0 | 1.3 | 0.630 | 0.045 | 50.4% |
| 50.0 | 1.7 | 0.350 | 0.033 | 28.0% |
| 100.0 | 2.0 | 0.150 | 0.021 | 12.0% |
| Calculated IC50: | ~20 µM |
Note: The data presented in this table is illustrative and based on typical results for related compounds. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the compound.
References
- 1. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Azakinetin Riboside Treatment in OVCAR-3 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 8-Azakinetin riboside, a purine (B94841) analog, on the human ovarian adenocarcinoma cell line OVCAR-3. The protocols outlined below detail methods for cell culture, cytotoxicity assessment, and analysis of apoptotic signaling pathways.
Introduction
This compound has demonstrated significant cytotoxic activity against OVCAR-3 cells, with a reported IC50 value of 1.1 μM[1]. As a purine analog, its mechanism of action is hypothesized to involve the disruption of purine metabolism, which can interfere with DNA synthesis and repair, ultimately leading to apoptosis[2]. The following protocols are designed to enable researchers to further investigate these effects.
Data Presentation
Table 1: Reported Cytotoxicity of this compound in OVCAR-3 Cells
| Compound | Cell Line | IC50 (72h treatment) | Reference |
| This compound | OVCAR-3 | 1.1 μM | [1] |
Experimental Protocols
OVCAR-3 Cell Culture
This protocol describes the standard procedure for culturing OVCAR-3 cells to ensure healthy, viable cells for experimentation.
Materials:
-
OVCAR-3 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human recombinant insulin (B600854)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of RPMI-1640 medium, add 100 mL of FBS (to a final concentration of 20%), 5 mL of Penicillin-Streptomycin (1X final concentration), and 0.5 mL of a 10 mg/mL insulin stock solution (final concentration of 0.01 mg/mL).
-
Cell Thawing:
-
Rapidly thaw a cryovial of OVCAR-3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a 1:3 to 1:5 ratio.
-
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on OVCAR-3 cells.
Materials:
-
OVCAR-3 cells in complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Analysis of Apoptosis by Western Blotting
This protocol is for detecting changes in the expression of key apoptosis-related proteins in OVCAR-3 cells following treatment with this compound.
Materials:
-
OVCAR-3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed OVCAR-3 cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5 µM, 1 µM, 2 µM) for 24 or 48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Mandatory Visualizations
References
Application Notes and Protocols: MIA PaCa-2 Cancer Cell Line Response to 8-Azakinetin Riboside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on general knowledge of the MIA PaCa-2 cell line and the known mechanisms of similar cytotoxic agents. Specific quantitative data and signaling pathways for 8-Azakinetin riboside's effect on MIA PaCa-2 cells are not currently available in published literature. The presented data and pathways are hypothetical and intended to serve as a guide for research.
Introduction
The MIA PaCa-2 cell line, derived from a human pancreatic adenocarcinoma, is a widely utilized model system in cancer research.[1][2][3] These cells exhibit an epithelial-like morphology and are known to harbor mutations in key oncogenes such as KRAS and the tumor suppressor gene TP53.[1] This genetic background makes them a relevant in vitro model for studying pancreatic cancer biology and for the initial screening of potential therapeutic agents. This compound is a purine (B94841) analog that is hypothesized to exert anti-cancer effects by interfering with nucleic acid synthesis and inducing cell cycle arrest and apoptosis. This document provides detailed protocols to investigate the response of the MIA PaCa-2 cell line to this compound.
Data Presentation: Hypothetical Response of MIA PaCa-2 to this compound
The following tables summarize the expected quantitative data from key experiments.
Table 1: Effect of this compound on MIA PaCa-2 Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 5 | 62 ± 3.8 |
| 10 | 41 ± 4.2 |
| 25 | 25 ± 3.1 |
| 50 | 12 ± 2.5 |
Table 2: Apoptotic Effect of this compound on MIA PaCa-2 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 µM this compound | 55.4 ± 3.5 | 28.7 ± 2.9 | 15.9 ± 1.8 |
Table 3: Cell Cycle Analysis of MIA PaCa-2 Cells Treated with this compound (Propidium Iodide Staining)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.8 ± 3.2 | 30.1 ± 2.5 | 24.1 ± 2.1 |
| 10 µM this compound | 68.2 ± 4.1 | 15.5 ± 1.9 | 16.3 ± 1.7 |
Experimental Protocols
Cell Culture
The MIA PaCa-2 cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2.5% horse serum. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4][5][6]
-
Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V apoptosis detection methods.[7][8][9][10]
-
Seed MIA PaCa-2 cells in 6-well plates and treat with 10 µM this compound or vehicle for 48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
The following protocol is a standard procedure for cell cycle analysis using propidium iodide.[7][11][12][13]
-
Seed MIA PaCa-2 cells in 6-well plates and treat with 10 µM this compound or vehicle for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A (10 mg/mL) and incubate for 30 minutes at 37°C.
-
Add 10 µL of Propidium Iodide (500 µg/mL).
-
Analyze the cells by flow cytometry.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in MIA PaCa-2 cells.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effects of this compound on MIA PaCa-2 cells.
References
- 1. MIA PaCa-2 Cells [cytion.com]
- 2. MIA PaCa-2 - Wikipedia [en.wikipedia.org]
- 3. accegen.com [accegen.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Study of 8-Azakinetin Riboside in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azakinetin riboside is a synthetic nucleoside analog with potential therapeutic applications, particularly in oncology. As a derivative of kinetin (B1673648) riboside, a naturally occurring cytokinin, it is hypothesized to exert its effects through the modulation of key cellular processes such as cell cycle progression and apoptosis. The introduction of an azapurine scaffold, a bioisostere of the endogenous purine (B94841) ring, may enhance its biological activity and selectivity. 8-azapurine (B62227) derivatives have been investigated for their roles as antitumor and antiviral agents, with some exhibiting inhibitory activity against cyclin-dependent kinases (CDKs).
These application notes provide a comprehensive framework for the design and execution of preclinical in vivo studies to evaluate the efficacy, safety, and mechanism of action of this compound in mouse models of cancer. The protocols are based on established methodologies for similar nucleoside analogs and data from in vitro and in vivo studies of the parent compound, kinetin riboside.
Mechanism of Action
Kinetin riboside, the parent compound of this compound, has been shown to induce apoptosis in various cancer cell lines, including mouse melanoma (B16-F10) and human colon cancer cells.[1] The pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. Specifically, kinetin riboside upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3, a key executioner of apoptosis.[1]
Furthermore, the 8-azapurine core of this compound suggests a potential for interaction with cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.
Data Presentation
The following tables summarize key quantitative data derived from studies on kinetin riboside and other relevant compounds, which can serve as a starting point for designing in vivo experiments with this compound.
Table 1: In Vitro Cytotoxicity of Kinetin Riboside
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F10 | Mouse Melanoma | ~5 | [1] |
| HCT-15 | Human Colon Cancer | 2.5 | [1] |
| HeLa | Human Cervical Cancer | Not specified | [1] |
Table 2: In Vivo Dosing and Toxicity of Kinetin Riboside and a Related Compound
| Compound | Mouse Model | Dose | Route of Administration | Observation | Reference |
| Kinetin Riboside | P388 Leukemia | 25 mg/kg | Not specified | Toxic | |
| Kinetin Riboside | OCI-My5 and RPMI-8226 Myeloma Xenograft | 85 mg/kg | Not specified | Reduced tumor growth |
Table 3: Recommended Starting Doses for this compound in a B16-F10 Xenograft Model (Hypothetical)
| Treatment Group | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule |
| Vehicle Control | 0 | Intraperitoneal (i.p.) | Daily for 14 days |
| Low Dose | 10 | Intraperitoneal (i.p.) | Daily for 14 days |
| Mid Dose | 25 | Intraperitoneal (i.p.) | Daily for 14 days |
| High Dose | 50 | Intraperitoneal (i.p.) | Daily for 14 days |
Note: These are suggested starting doses and should be optimized in a dose-range finding study.
Experimental Protocols
Protocol 1: B16-F10 Melanoma Xenograft Mouse Model
1.1. Cell Culture
-
Culture B16-F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
1.2. Animal Model
-
Use female C57BL/6 mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Provide sterile food and water ad libitum.
1.3. Tumor Cell Implantation
-
Harvest B16-F10 cells during the exponential growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the right flank of each mouse.
1.4. Tumor Growth Monitoring
-
Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100 mm^3.
Protocol 2: Preparation and Administration of this compound
2.1. Formulation
-
This compound is reported to be soluble in DMSO and methanol, but poorly soluble in water.
-
For in vivo administration, prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 10% to minimize toxicity.
-
Example: To prepare a 10 mg/mL solution with 10% DMSO, dissolve 100 mg of this compound in 1 mL of DMSO (stock solution). Then, take 1 mL of the stock and add 9 mL of sterile saline.
-
2.2. Administration
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
The injection volume should be approximately 100 µL per 20 g mouse.
-
Administer the treatment according to the predetermined schedule (e.g., daily for 14-21 days).
Protocol 3: Efficacy and Toxicity Assessment
3.1. Efficacy Evaluation
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
3.2. Toxicity Monitoring
-
Monitor the general health of the animals daily, observing for any signs of distress, such as weight loss, ruffled fur, or lethargy.
-
Record body weight at each tumor measurement.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for any systemic toxicity.
-
Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to evaluate for any tissue damage.
Protocol 4: Pharmacodynamic (PD) and Mechanism of Action Studies
4.1. Sample Collection
-
At specified time points after the final dose, collect tumor tissue and blood samples.
-
For protein analysis, snap-freeze tumor tissue in liquid nitrogen.
-
For histological analysis, fix tumor tissue in 10% neutral buffered formalin.
4.2. Western Blot Analysis
-
Homogenize frozen tumor tissue and extract total protein.
-
Perform Western blot analysis to assess the levels of key proteins in the apoptosis pathway, such as Bcl-2, Bax, cleaved caspase-3, and in the cell cycle pathway, such as CDK2 and Cyclin E.
4.3. Immunohistochemistry (IHC)
-
Embed formalin-fixed, paraffin-embedded tumor sections.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of 8-Azakinetin Riboside in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azakinetin riboside is a synthetic cytokinin nucleoside with potential applications in cellular biology and drug development. Its structural similarity to endogenous nucleosides like kinetin (B1673648) riboside and nicotinamide (B372718) riboside suggests it may interact with key cellular pathways, including those involved in cell division, growth, and metabolism. Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic studies, determining its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical research.
These application notes provide detailed protocols for the quantification of this compound in tissue using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The primary methods for the quantification of this compound in complex biological matrices like tissue homogenates are HPLC with UV detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram (ng) range | Picogram (pg) to femtogram (fg) range |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; distinguishes compounds with the same retention time but different mass. |
| Instrumentation | HPLC system with a UV detector. | LC system coupled to a tandem mass spectrometer. |
| Sample Prep | Requires thorough cleanup to remove interfering substances. | Can tolerate slightly less rigorous cleanup due to high selectivity. |
| Cost | Lower instrumentation and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Protocol 1: Tissue Sample Preparation
This protocol outlines the general procedure for preparing tissue homogenates for subsequent analysis by HPLC or LC-MS/MS.
-
Tissue Collection and Storage:
-
Excise tissues of interest and immediately flash-freeze them in liquid nitrogen to halt metabolic activity.
-
Store frozen tissue samples at -80°C until processing.
-
-
Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., Phosphate Buffered Saline with protease and phosphatase inhibitors) at a 1:10 (w/v) ratio.
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the analyte.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound, and transfer it to a new microcentrifuge tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the chromatographic separation.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Experimental workflow for tissue sample preparation.
Protocol 2: Quantification by RP-HPLC-UV
This protocol is adapted from methods used for the analysis of the structurally similar compound, kinetin riboside.[1][2][3]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH adjusted to 6.0).
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-90% B (linear gradient)
-
15-20 min: 90% B
-
20-22 min: 90-10% B (linear gradient)
-
22-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (This should be optimized for this compound).
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations (e.g., 1 µg/mL to 200 µg/mL).
-
The concentration of this compound in the tissue samples is determined by comparing the peak area of the analyte to the calibration curve.
-
Results should be normalized to the initial tissue weight.
-
Table 2: Example HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Protocol 3: Quantification by LC-MS/MS
This method offers superior sensitivity and is suitable for detecting low levels of this compound. The protocol is based on general methods for nucleoside analysis in biological samples.[4][5][6]
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components. A representative gradient is provided in Table 3.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard must be determined by direct infusion of the pure compounds.
-
Hypothetical this compound Transition: To be determined empirically.
-
Internal Standard: A stable isotope-labeled version of this compound is ideal.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve by spiking known amounts of this compound into a blank tissue matrix.
-
The concentration in samples is determined from the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Table 3: Example LC-MS/MS Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.0 | 98 | 2 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 98 | 2 |
| 10.0 | 98 | 2 |
Data Presentation
Table 4: Example Quantitative Data for this compound in Mouse Tissues (Hypothetical)
| Tissue | Treatment Group | This compound Conc. (ng/g tissue) ± SD (n=5) |
| Liver | Vehicle Control | Not Detected |
| 10 mg/kg this compound | 152.4 ± 21.8 | |
| 50 mg/kg this compound | 876.1 ± 98.3 | |
| Kidney | Vehicle Control | Not Detected |
| 10 mg/kg this compound | 98.7 ± 15.2 | |
| 50 mg/kg this compound | 453.9 ± 67.5 | |
| Brain | Vehicle Control | Not Detected |
| 10 mg/kg this compound | 12.3 ± 4.1 | |
| 50 mg/kg this compound | 58.6 ± 11.9 |
Putative Signaling Pathway
This compound, as a nucleoside analog, may be metabolized through pathways similar to those for nicotinamide riboside (NR).[7][8] It is plausible that it could be a substrate for nicotinamide riboside kinases (NRKs), which would phosphorylate it to form 8-Azakinetin mononucleotide. This could potentially be further converted to an analog of NAD+, thereby impacting cellular redox reactions and the activity of NAD+-dependent enzymes like sirtuins and PARPs.
Hypothesized metabolic pathway for this compound.
References
- 1. scispace.com [scispace.com]
- 2. (PDF) A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study (2023) | Tejas Agnihotri | 4 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology | MDPI [mdpi.com]
- 5. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Analysis of 8-Azapurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azapurine (B62227) nucleosides, including 8-azaguanosine and 8-azaadenosine (B80672), are a class of synthetic purine (B94841) analogs with significant antineoplastic and antimetabolic properties. Their therapeutic and research applications stem from their ability to disrupt the normal biosynthesis of purine nucleotides, which are essential for nucleic acid synthesis and various metabolic processes. To facilitate research and development in this area, a robust and sensitive analytical method for the quantification of these compounds in biological matrices is crucial.
This document provides a detailed application note and corresponding protocols for the analysis of 8-azapurine nucleosides using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high selectivity and sensitivity, making it ideal for pharmacokinetic studies, drug metabolism research, and cellular concentration measurements.
Principle and Methodology
The UPLC-MS/MS method described herein is based on the separation of 8-azapurine nucleosides from biological matrices using reversed-phase UPLC, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.
Experimental Workflow
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the biological matrix. Below are protocols for plasma and cultured cells.
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Extraction from Cultured Cells
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) (v/v in water) to each well of a 6-well plate (adjust volume based on plate size).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and centrifuge as described in Protocol 1.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 2% B for 0.5 min, 2-95% B in 5.5 min, hold at 95% B for 1 min, return to 2% B in 0.1 min, and re-equilibrate for 2.9 min. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data and MRM Transitions
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for 8-azaguanosine and 8-azaadenosine. The product ions are based on the characteristic cleavage of the glycosidic bond, resulting in the protonated 8-azapurine base. Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| 8-Azaguanosine | 285.1 | 153.1 | 15 - 25 |
| 8-Azaadenosine | 269.1 | 137.1 | 15 - 25 |
Metabolic Activation and Mechanism of Action
8-Azapurine nucleosides are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. Understanding this pathway is crucial for interpreting experimental results and for the development of new therapeutic strategies.
Metabolic Activation of 8-Azaguanine (B1665908)
8-Azaguanine is primarily activated via the purine salvage pathway. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) converts 8-azaguanine into 8-azaguanosine monophosphate (8-aza-GMP)[1]. This is the rate-limiting step in its activation. Subsequently, cellular kinases phosphorylate 8-aza-GMP to 8-azaguanosine diphosphate (B83284) (8-aza-GDP) and 8-azaguanosine triphosphate (8-aza-GTP)[1]. These nucleotide analogs can then be incorporated into RNA, leading to dysfunctional proteins and cellular apoptosis. Additionally, 8-aza-GTP is a known inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides[1].
Mechanism of Action of 8-Azaadenosine
The precise mechanism of action for 8-azaadenosine is still under investigation, with evidence suggesting multiple pathways. One proposed mechanism is the inhibition of adenosine (B11128) deaminase acting on RNA (ADAR), an enzyme that converts adenosine to inosine in double-stranded RNA. However, recent studies suggest that 8-azaadenosine's primary cytotoxic effect may be through its action as an antimetabolite, inhibiting de novo purine synthesis after being converted to its nucleotide forms[2]. Similar to 8-azaguanosine, 8-azaadenosine is metabolized to its monophosphate, diphosphate, and triphosphate forms, which can then interfere with nucleic acid synthesis and other metabolic processes.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of 8-azapurine nucleosides in biological samples. The provided protocols and instrument parameters serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and cancer research. Understanding the metabolic activation pathways of these compounds is essential for the accurate interpretation of analytical data and for advancing their development as potential therapeutic agents.
References
Application Notes and Protocols for Formulating 8-Azakinetin Riboside for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azakinetin riboside is a synthetic nucleoside analog with demonstrated cytotoxic activity against a panel of human cancer cell lines in vitro. As a structural analog of kinetin (B1673648) riboside, it holds potential as a therapeutic agent for oncological research. The progression from promising in vitro results to determinative in vivo animal studies is a critical step in the drug development pipeline. A key challenge in this transition is the formulation of the compound to ensure appropriate bioavailability and consistent delivery in an animal model. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical animal research, with a focus on addressing its anticipated poor aqueous solubility. This document outlines the physicochemical properties of this compound, provides detailed protocols for solubility testing and formulation preparation, and discusses potential signaling pathways that may be affected by this class of compounds.
Physicochemical Properties and Pre-formulation Data
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation. The following table summarizes the known properties of this compound. It is critical to note that specific solubility data in common formulation vehicles is not widely published and must be determined empirically by the researcher.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2347524-00-7 | N/A |
| Molecular Formula | C₁₄H₁₆N₆O₅ | N/A |
| Molecular Weight | 348.31 g/mol | N/A |
| Appearance | White to off-white powder (presumed) | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (In Solvent) | -80°C for up to 1 year | N/A |
| Known Biological Activity | Cytotoxic against various cancer cell lines | [1][2] |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLaWT | >100 | 14.5 | 4.6 |
| MCF7 | 27 | 4.3 | 3.8 |
| Caco-2 | 25 | 18.7 | 11.5 |
| OVCAR-3 | >100 | 76 | 1.1 |
| MIAPaCa-2 | >100 | 2.8 | 1.1 |
| MRC-5 | 100 | 11.7 | 4.6 |
Data compiled from publicly available sources. Researchers should verify this information with their own experiments.
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to identify a suitable solvent system for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (200 proof), USP grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Propylene glycol (PG), USP grade
-
Saline (0.9% NaCl), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Corn oil or sesame oil, sterile
-
Vortex mixer
-
Thermomixer or water bath
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer (for quantification)
Procedure:
-
Prepare Saturated Solutions:
-
Accurately weigh 1-5 mg of this compound into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of the test vehicle (DMSO, Ethanol, PEG 400, PG, Saline, PBS, or oil) to each tube.
-
Vortex each tube vigorously for 2-3 minutes.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached. Visually inspect for undissolved particles.
-
If the powder completely dissolves, add an additional pre-weighed amount of this compound and repeat the process until a saturated solution with visible excess solid is achieved.
-
-
Sample Collection and Analysis:
-
Centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, to be determined in preliminary tests) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculate Solubility:
-
Calculate the original concentration in the supernatant to determine the solubility of this compound in each vehicle (e.g., in mg/mL or mM).
-
Protocol for the Preparation of an Injectable Formulation
Objective: To prepare a sterile, injectable formulation of this compound for administration in animal models (e.g., mice). This protocol is based on a co-solvent system, a common approach for poorly water-soluble compounds. The final vehicle composition should be selected based on the results of the solubility study and tolerance by the animal model.
Example Vehicle System (to be optimized): 10% DMSO, 40% PEG 400, 50% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, depyrogenated vials
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Pre-Formulation Calculations:
-
Determine the desired final concentration of this compound in the formulation (e.g., 1 mg/mL).
-
Calculate the total volume of formulation required for the study.
-
Calculate the required mass of this compound and the volume of each vehicle component.
-
-
Formulation Preparation (Aseptic Technique):
-
All procedures should be performed in a laminar flow hood or biological safety cabinet.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the required volume of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Slowly add the required volume of saline to the mixture while gently swirling. The solution may become transiently cloudy; continue mixing until it becomes clear. If precipitation occurs, the formulation is not suitable and the vehicle composition must be re-evaluated.
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile, depyrogenated final container.
-
-
Quality Control:
-
Visually inspect the final formulation for any particulate matter or precipitation.
-
If possible, confirm the concentration of this compound in the final formulation using an appropriate analytical method.
-
Assess the stability of the formulation under the intended storage conditions (e.g., 4°C, room temperature) for the duration of the study.
-
Safety Precautions for Handling Cytotoxic Compounds:
-
Always handle this compound within a certified biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and eye protection.
-
All materials that come into contact with the compound should be decontaminated or disposed of as cytotoxic waste.
Potential Signaling Pathways and Mechanism of Action
As a nucleoside analog, this compound is presumed to exert its cytotoxic effects by interfering with nucleic acid metabolism and function. While the specific pathways affected by this compound have not been definitively elucidated, the general mechanisms of cytotoxic nucleoside analogs are well-documented.
General Mechanism of Action:
Cytotoxic nucleoside analogs are pro-drugs that require intracellular activation via phosphorylation. Once converted to their triphosphate form, they can be incorporated into growing DNA or RNA chains by polymerases. This incorporation can lead to:
-
Chain Termination: The modified nucleoside prevents the addition of subsequent nucleotides, halting DNA replication or RNA transcription.[3][4]
-
DNA Damage and Replication Stress: The presence of the analog in the DNA can stall replication forks, leading to DNA strand breaks and the activation of DNA damage response (DDR) pathways.[3][4]
-
Inhibition of Key Enzymes: The analog or its metabolites can inhibit enzymes crucial for nucleotide biosynthesis, such as ribonucleotide reductase or thymidylate synthase.
The cellular response to this damage often involves the activation of cell cycle checkpoints and attempts at DNA repair. If the damage is too extensive to be repaired, the cell will undergo apoptosis (programmed cell death).
Below are diagrams illustrating the general workflow for formulation and the potential signaling pathways involved in the cytotoxic action of nucleoside analogs.
Caption: Workflow for the formulation of this compound for animal studies.
Caption: General mechanism of action for cytotoxic nucleoside analogs.
Conclusion
The successful formulation of this compound is a critical prerequisite for its evaluation in animal models of cancer. Due to the lack of specific solubility data, a systematic approach beginning with solubility screening is essential. The protocols provided herein offer a framework for developing a suitable injectable formulation, likely based on a co-solvent system. It is imperative that researchers conduct thorough solubility and stability testing to optimize the vehicle composition for their specific study needs. The presumed mechanism of action, typical of cytotoxic nucleoside analogs, involves the disruption of DNA synthesis and the induction of apoptosis. Further research into the specific molecular targets and signaling pathways modulated by this compound will be crucial in advancing its development as a potential anti-cancer therapeutic.
References
8-Azakinetin Riboside: A Tool for Investigating Kinase Inhibition and Cellular Cytotoxicity
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Azakinetin riboside is a synthetic purine (B94841) analog belonging to the 8-azapurine (B62227) class of compounds. This class is recognized for its potential to modulate the activity of key cellular enzymes, including protein kinases. Due to their structural similarity to endogenous purines like adenosine, these compounds can act as competitive inhibitors at the ATP-binding sites of kinases, thereby interfering with downstream signaling pathways. This application note provides an overview of this compound as a tool for studying kinase inhibition, with a focus on its cytotoxic effects on cancer cell lines and its hypothesized mechanism of action through the inhibition of cyclin-dependent kinases (CDKs). Detailed protocols for assessing its cellular effects and characterizing its kinase inhibitory potential are also provided.
Mechanism of Action: A Focus on Cyclin-Dependent Kinases
8-azapurines, characterized by the substitution of a carbon atom with a nitrogen atom at the 8th position of the purine ring, have been shown to possess CDK inhibitory activity. Although some studies suggest that this modification may lead to a general reduction in CDK2 inhibitory potency compared to other purine-based inhibitors, certain 8-azapurine derivatives have demonstrated significant antiproliferative effects[1]. The proposed mechanism involves the binding of the 8-azapurine scaffold to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates and leading to cell cycle arrest and apoptosis.
Data Presentation: Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values at different time points.
| Cell Line | Histology | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF7 | Breast Adenocarcinoma | 27 | 4.3 | 3.8 |
| Caco-2 | Colorectal Adenocarcinoma | 25 | 18.7 | 11.5 |
| MIAPaCa-2 | Pancreatic Carcinoma | >100 | 2.8 | 1.1 |
| HeLaWT | Cervical Adenocarcinoma | >100 | 14.5 | 4.6 |
| OVCAR-3 | Ovarian Adenocarcinoma | >100 | 76 | 1.1 |
| MRC-5 | Normal Lung Fibroblast | >100 | 11.7 | 4.6 |
Data sourced from MedChemExpress. These results have not been independently confirmed.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression, a key pathway potentially targeted by this compound.
Caption: Hypothesized mechanism of this compound targeting CDKs.
Experimental Workflow
The following workflow outlines the process for evaluating the kinase inhibitory and cytotoxic effects of this compound.
Caption: Workflow for kinase inhibition and cytotoxicity assessment.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase, such as CDK2. Commercially available kinase assay kits are recommended for ease of use and reproducibility.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., a specific peptide or Histone H1)
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and assay buffer to each well.
-
Add the diluted this compound or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), as recommended by the assay kit manufacturer.
-
Detection:
-
Stop the reaction by adding the kinase detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate the plate at room temperature for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol details a colorimetric assay to determine the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a DMSO-only vehicle control and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Express the cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound presents itself as a valuable research tool for investigating the effects of 8-azapurine nucleosides on cancer cell proliferation. The available data demonstrates its cytotoxic activity across a range of cancer cell lines. Based on the known activities of the 8-azapurine class, it is hypothesized that this cytotoxicity is mediated, at least in part, through the inhibition of cyclin-dependent kinases. The provided protocols offer a starting point for researchers to further elucidate the specific kinase inhibitory profile of this compound and to explore its potential as a modulator of cell cycle-related signaling pathways. Further studies are warranted to identify its precise molecular targets and to fully characterize its mechanism of action.
References
Application of 8-Azakinetin Riboside in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
8-Azakinetin riboside, a synthetic cytokinin analog, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. Structurally related to kinetin (B1673648) riboside (N6-furfuryladenosine), this compound is being investigated for its potential as an anticancer agent. This document provides an overview of its application in cancer research models, including its cytotoxic activity, a putative mechanism of action, and detailed protocols for its evaluation.
Cytotoxic Activity:
This compound has shown significant cytotoxic activity against human cancer cell lines. Notably, it exhibits potent growth inhibition in ovarian and pancreatic cancer cells. A key study highlighted its efficacy and selectivity, with a weaker effect observed on normal human lung fibroblasts, suggesting a potential therapeutic window. For comparison, the cytotoxic activities of both this compound and its analog, kinetin riboside, are summarized below.
Putative Mechanism of Action:
While the precise signaling pathways activated by this compound are not yet fully elucidated, its structural similarity to kinetin riboside suggests a potential mechanism involving the induction of apoptosis. Kinetin riboside is known to trigger the intrinsic apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase cascades. It is hypothesized that this compound may act through a similar mechanism, making it a candidate for inducing programmed cell death in cancer cells. Further research is required to validate this proposed mechanism.
Data Presentation
Table 1: Cytotoxic Activity of this compound in Human Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration (h) |
| OVCAR-3 | Ovarian Carcinoma | 1.1 | 72 |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 | 72 |
| MRC-5 | Normal Lung Fibroblast | 4.6 | 72 |
Table 2: Cytotoxic Activity of Kinetin Riboside (N6-Furfuryladenosine) in Human Cancer Cell Lines for Comparison
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-15 | Colon Cancer | 2.5 |
Mandatory Visualization
Caption: Putative apoptotic pathway induced by this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., OVCAR-3, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with this compound.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Evaluating the Apoptotic Potential of 8-Azakinetin Riboside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azakinetin riboside is a purine (B94841) analog whose specific biological activities, particularly in the context of programmed cell death, are not extensively documented in publicly available literature. These application notes provide a comprehensive framework for researchers to investigate the potential of this compound, or any novel compound, to induce apoptosis. The following sections detail the principles of key apoptosis assays, provide step-by-step protocols, and illustrate the underlying signaling pathways and experimental workflows.
I. Foundational Assays for Assessing Cell Viability and Apoptosis
A primary step in characterizing the bioactivity of a compound like this compound is to determine its effect on cell viability. A reduction in viability can be attributed to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). A multi-assay approach is recommended to build a robust evidence base for the mechanism of cell death.
A. Cell Viability Assays
Metabolic assays are commonly employed to assess cell viability by measuring the metabolic activity of a cell population. A decrease in metabolic activity is correlated with a decrease in viable cells.
-
MTT/MTS Assays : These colorimetric assays measure the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.[1] The intensity of the color is proportional to the number of viable cells.
-
Resazurin (AlamarBlue) Assay : This fluorometric assay uses resazurin, which is reduced by viable cells to the highly fluorescent resorufin.[2] The fluorescence intensity is a measure of cell viability.
-
CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases to produce a yellow-colored formazan dye.[3] The amount of formazan is directly proportional to the number of living cells.[3]
B. Assays to Detect Apoptosis
Apoptosis is a multi-stage process, and different assays can detect events at various stages.[4]
-
Early-Stage Apoptosis Detection :
-
Annexin V Staining : In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye to detect these apoptotic cells.[5][6] Co-staining with a viability dye like propidium (B1200493) iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[5]
-
-
Mid-Stage Apoptosis Detection :
-
Caspase Activity Assays : Apoptosis is executed by a family of proteases called caspases.[4] The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis.[6] These assays use a substrate that, when cleaved by an active caspase, releases a fluorescent or luminescent signal.
-
-
Late-Stage Apoptosis Detection :
II. Data Presentation
Quantitative data from the described assays should be tabulated for clear interpretation and comparison. The following tables are examples of how to present hypothetical data for cells treated with this compound.
Table 1: Cell Viability Assessment of this compound
| Concentration of this compound (µM) | Cell Viability (%) (MTT Assay) | Cell Viability (%) (Resazurin Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 97 ± 5.1 |
| 10 | 75 ± 6.1 | 72 ± 5.9 |
| 50 | 42 ± 5.5 | 38 ± 6.3 |
| 100 | 21 ± 4.3 | 18 ± 4.7 |
Table 2: Apoptosis Detection in Cells Treated with this compound (50 µM)
| Assay | Parameter Measured | Result (Fold Change vs. Control) |
| Annexin V/PI Staining | Percentage of Early Apoptotic Cells | 4.5 ± 0.8 |
| Percentage of Late Apoptotic/Necrotic Cells | 2.8 ± 0.6 | |
| Caspase-3/7 Activity Assay | Luminescence (RLU) | 6.2 ± 1.1 |
| Caspase-8 Activity Assay | Fluorescence (RFU) | 1.5 ± 0.3 |
| Caspase-9 Activity Assay | Fluorescence (RFU) | 5.8 ± 0.9 |
III. Experimental Protocols
A. Protocol: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[3]
-
Incubation : Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle-only control.
-
Incubation with Compound : Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition : Add 10 µL of CCK-8 solution to each well.[3]
-
Final Incubation : Incubate the plate for 1-4 hours in the incubator.[3]
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
B. Protocol: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment : Seed and treat cells with this compound as described above in a 6-well plate.
-
Cell Harvesting : After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing : Wash the cells with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining : Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the cells by flow cytometry. Distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.[5]
C. Protocol: Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding and Treatment : Plate cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation : Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition : Add the caspase-glo 3/7 reagent to each well.
-
Incubation : Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Luminescence Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the results to the vehicle-treated control to determine the fold change in caspase-3/7 activity.
IV. Signaling Pathways and Experimental Workflows
A. Apoptosis Signaling Pathways
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
B. Experimental Workflow for Assessing Apoptotic Potential
The following workflow provides a logical sequence for investigating the apoptotic effects of this compound.
Caption: A stepwise workflow for investigating the apoptotic activity of a novel compound.
References
- 1. Direct potentiation of NK cell cytotoxicity by 8-azaguanine with potential antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Role of Nicotinamide Riboside in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing 8-Azakinetin Riboside Cellular Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azakinetin riboside, a synthetic cytokinin analog, is a molecule of interest for its potential therapeutic applications. Understanding its cellular uptake is a critical step in elucidating its mechanism of action, determining its efficacy, and developing it as a potential drug candidate. This document provides detailed application notes and protocols for assessing the cellular uptake of this compound, focusing on robust and quantitative methods. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying intracellular drug concentrations.
Key Concepts in Cellular Uptake of Nucleoside Analogs
The cellular uptake of nucleoside analogs like this compound is a complex process mediated by specific transporter proteins. In humans, two main families of nucleoside transporters are responsible for moving these molecules across the cell membrane: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs)[1]. Once inside the cell, these analogs can be phosphorylated to their active triphosphate forms, which can then interfere with various cellular processes[2][3]. Therefore, assessing cellular uptake involves not only measuring the parent compound but also its phosphorylated metabolites.
Data Presentation: Quantitative Analysis of Cellular Uptake
Accurate quantification of intracellular this compound and its metabolites is crucial. The following table provides a template for presenting such quantitative data, which would be obtained from LC-MS/MS analysis.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular this compound (pmol/10^6 cells) | Intracellular this compound Monophosphate (pmol/10^6 cells) | Intracellular this compound Diphosphate (pmol/10^6 cells) | Intracellular this compound Triphosphate (pmol/10^6 cells) |
| HeLa | 1 | 1 | 15.2 ± 1.8 | 5.1 ± 0.6 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| HeLa | 1 | 4 | 25.8 ± 2.5 | 12.3 ± 1.1 | 3.5 ± 0.4 | 1.8 ± 0.2 |
| HeLa | 1 | 24 | 32.1 ± 3.1 | 18.9 ± 1.9 | 6.8 ± 0.7 | 4.2 ± 0.5 |
| A549 | 1 | 1 | 10.5 ± 1.2 | 3.2 ± 0.4 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| A549 | 1 | 4 | 18.9 ± 2.1 | 8.9 ± 0.9 | 2.1 ± 0.3 | 0.9 ± 0.1 |
| A549 | 1 | 24 | 24.6 ± 2.8 | 14.5 ± 1.5 | 4.9 ± 0.6 | 2.5 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the cell line, experimental conditions, and the specific properties of this compound.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol describes the general procedure for treating cultured cells with this compound and preparing cell lysates for subsequent analysis.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Microcentrifuge tubes
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
At each time point, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
For adherent cells, add trypsin-EDTA and incubate briefly to detach the cells. Neutralize the trypsin with complete medium. For suspension cells, proceed directly to the next step.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Counting and Lysis:
-
Take an aliquot of the cell suspension to determine the cell number using a hemocytometer or an automated cell counter.
-
Centrifuge the remaining cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
The cell pellet is now ready for the extraction of intracellular contents as described in Protocol 2.
-
Protocol 2: Extraction of Intracellular Metabolites for LC-MS/MS Analysis
This protocol details the extraction of this compound and its phosphorylated metabolites from the cell pellet.
Materials:
-
Cell pellet from Protocol 1
-
Extraction solution (e.g., ice-cold 70% methanol)
-
Internal standard (a stable isotope-labeled version of the analyte, if available)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Extraction:
-
Resuspend the cell pellet in a defined volume of ice-cold extraction solution containing the internal standard. The volume should be sufficient to ensure complete cell lysis and extraction.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could interfere with the LC-MS/MS analysis.
-
Sample Storage: Transfer the filtered extract to an HPLC vial. Samples can be analyzed immediately or stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the quantification of this compound and its phosphorylated metabolites. The specific parameters will need to be optimized for the particular instrument and compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
General LC Parameters:
-
Column: A reversed-phase C18 column is often suitable for separating nucleoside analogs and their metabolites.[4][5][6][7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[5][7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.[7]
General MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, either in positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte).
-
Optimization: The specific MRM transitions (precursor/product ion pairs) and collision energies must be optimized for this compound and each of its phosphorylated metabolites.
Data Analysis:
-
Standard Curve: Prepare a standard curve by spiking known concentrations of this compound and its phosphorylated forms into a matrix that mimics the cell extract (e.g., lysate from untreated cells).
-
Quantification: The concentration of each analyte in the experimental samples is determined by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Normalization: The final intracellular concentration is typically expressed as the amount of compound per number of cells (e.g., pmol/10^6 cells).[8]
Mandatory Visualizations
References
- 1. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of the intracellular metabolism of antiretroviral nucleosides and nucleotides using liquid chromatography-tandem mass spectrometry and method improvement by using ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. helixchrom.com [helixchrom.com]
- 5. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. protocols.io [protocols.io]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Application Notes and Protocols: 8-Azakinetin Riboside as a Tool for Probing Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Purinergic Signaling
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily adenosine (B11128) triphosphate (ATP) and adenosine.[1] This signaling system plays a critical role in a vast array of physiological processes, including neurotransmission, inflammation, immune responses, and cardiovascular function.[2][3] The actions of these signaling molecules are mediated by two main families of purinergic receptors: P1 receptors (adenosine receptors) and P2 receptors (activated by ATP, ADP, UTP, and UDP).[1]
Adenosine receptors (ARs) are G protein-coupled receptors (GPCRs) that are further divided into four subtypes: A1, A2A, A2B, and A3.[4] These receptors are key therapeutic targets for a wide range of conditions. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[4] The diverse expression patterns and signaling mechanisms of these receptor subtypes allow for fine-tuned regulation of cellular function in response to extracellular adenosine.
8-Azakinetin Riboside: A Novel Probe for Adenosine Receptors
This compound , a synthetic nucleoside analog, is structurally related to kinetin (B1673648) riboside (N6-furfuryladenosine). The key modification in this compound is the substitution of the carbon atom at the 8th position of the purine ring with a nitrogen atom, creating an 8-azapurine (B62227) core. This modification is a common strategy in medicinal chemistry to alter the electronic properties and metabolic stability of purine-based ligands, potentially leading to altered receptor affinity and selectivity.[5]
While extensive research on this compound is not yet available in published literature, its structural similarity to known adenosine receptor ligands suggests its potential as a valuable tool for studying purinergic signaling. Based on the structure-activity relationships of other 8-azaadenosine (B80672) and N6-substituted adenosine derivatives, it is hypothesized that this compound may act as a modulator of one or more adenosine receptor subtypes.[6] Its utility as a research tool will depend on its specific binding affinity, selectivity profile, and its functional activity (agonist, antagonist, or partial agonist).
Data Presentation: Hypothetical Affinity and Potency Profile
To guide the initial investigation of this compound, the following table presents a hypothetical set of quantitative data. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Binding Affinity (Ki, nM) | 150 | 25 | 800 | 450 |
| Functional Potency (EC50/IC50, nM) | >10,000 (antagonist) | 50 (agonist) | >10,000 | >10,000 |
| G Protein Coupling | Gi/o | Gs | Gs | Gi/o |
This table presents hypothetical data to illustrate the potential selectivity of this compound. Actual values must be determined through experimentation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 receptors.
-
Radioligands:
-
[³H]-DPCPX (for A1)
-
[³H]-ZM241385 (for A2A)
-
[³H]-NECA (for A2B - note: non-selective, requires specific assay conditions)
-
[¹²⁵I]-AB-MECA (for A3)
-
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or other suitable non-selective agonist/antagonist.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 5 mM MgCl₂.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the appropriate radioligand at a concentration close to its Kd.
-
50 µL of diluted this compound or vehicle control.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
Protocol 2: cAMP Functional Assay to Determine Agonist/Antagonist Activity
This protocol determines whether this compound acts as an agonist or antagonist at the A2A receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, pH 7.4.
-
This compound stock solution.
-
NECA (a non-selective adenosine receptor agonist).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure for Agonist Testing:
-
Seed the A2A-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing 500 µM IBMX to each well and incubate for 20 minutes at 37°C.
-
Add 50 µL of various concentrations of this compound to the wells. Include a positive control (e.g., NECA) and a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Procedure for Antagonist Testing:
-
Follow steps 1-3 of the agonist testing protocol.
-
Add 25 µL of various concentrations of this compound to the wells and incubate for 20 minutes at 37°C.
-
Add 25 µL of NECA at a concentration that gives a submaximal response (e.g., its EC80).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Determine the IC50 value of this compound by analyzing its ability to inhibit the NECA-induced cAMP production.
Visualizations
Caption: Overview of the purinergic signaling pathway.
Caption: Workflow for characterizing this compound.
References
- 1. Identification of nanomolar adenosine A2A receptor ligands using reinforcement learning and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Simulations and Drug Discovery of Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Azaxanthine derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity and molecular modelling of new trisubstituted 8-azaadenines with high affinity for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Drug Delivery Systems for 8-Azapurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of novel drug delivery systems for 8-azapurine (B62227) nucleosides. 8-Azapurine nucleosides are a class of purine (B94841) analogs with demonstrated antitumor and antiviral activities.[1][2] However, their therapeutic potential can be limited by factors such as rapid metabolism, low solubility, and unfavorable biodistribution.[3] Encapsulating these compounds in drug delivery systems like liposomes and polymeric nanoparticles can help overcome these limitations by improving their stability, solubility, and enabling targeted delivery.[4][5]
Overview of Drug Delivery Systems for Nucleoside Analogs
Several types of nanocarriers are suitable for the delivery of nucleoside analogs, including 8-azapurines. The choice of delivery system depends on the specific physicochemical properties of the 8-azapurine nucleoside and the desired therapeutic outcome.
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[5][6] They are highly biocompatible and can be modified for targeted delivery.[7][8]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[4][9] They can provide sustained release of the encapsulated drug and can also be surface-functionalized for targeting.[10]
-
Nanogels: These are cross-linked polymer networks that can encapsulate drugs within their porous structure.[4] They can be designed to be responsive to environmental stimuli such as pH or temperature, allowing for controlled drug release.
Data Presentation: Characterization of 8-Azapurine Nucleoside Formulations
Effective drug delivery systems require thorough characterization. The following tables present representative data for the characterization of 8-azaguanosine-loaded liposomes and polymeric nanoparticles.
Table 1: Physicochemical Characterization of 8-Azaguanosine-Loaded Liposomes
| Formulation | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) | Drug Loading (%) |
| Unloaded Liposomes | 120.5 ± 2.1 | 0.15 | -25.3 ± 1.8 | N/A | N/A |
| 8-Azaguanosine Liposomes | 135.2 ± 3.5 | 0.18 | -22.1 ± 2.0 | 65.4 | 3.27 |
Table 2: In Vitro Release Profile of 8-Azaguanosine from Liposomes in PBS (pH 7.4)
| Time (hours) | Cumulative Release (%) |
| 1 | 10.2 |
| 2 | 18.5 |
| 4 | 30.1 |
| 8 | 45.7 |
| 12 | 58.3 |
| 24 | 75.9 |
| 48 | 88.2 |
Table 3: Characterization of 8-Azaadenosine-Loaded PLGA Nanoparticles
| Formulation | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) | Drug Loading (%) |
| Unloaded PLGA NP | 180.7 ± 4.2 | 0.11 | -15.8 ± 1.5 | N/A | N/A |
| 8-Azaadenosine (B80672) PLGA NP | 195.4 ± 5.1 | 0.14 | -12.5 ± 1.7 | 72.8 | 7.28 |
Experimental Protocols
Preparation of 8-Azapurine Nucleoside-Loaded Liposomes by Thin-Film Hydration
This protocol describes the encapsulation of a hydrophilic 8-azapurine nucleoside, such as 8-azaadenosine, using the thin-film hydration method followed by extrusion.[7][11][12]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
8-azaadenosine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm and 50 nm pore sizes)
-
Water bath sonicator
Procedure:
-
Dissolve DSPC and cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid's transition temperature (e.g., 60°C for DSPC) to form a thin lipid film on the inner wall of the flask.[11][12]
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Dissolve the 8-azaadenosine in PBS (pH 7.4) to the desired concentration.
-
Hydrate the lipid film by adding the 8-azaadenosine solution to the flask. The temperature of the hydration medium should be kept above the lipid's transition temperature.
-
Agitate the flask by vortexing or using a bath sonicator until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[7]
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11 passes) through a 100 nm polycarbonate membrane, followed by multiple passes (e.g., 11 passes) through a 50 nm membrane. The extrusion should be performed at a temperature above the lipid's phase transition temperature.[11]
-
Remove the unencapsulated 8-azaadenosine by dialysis or size exclusion chromatography.
-
Store the final liposomal suspension at 4°C.
Preparation of 8-Azapurine Nucleoside-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol details the preparation of PLGA nanoparticles encapsulating an 8-azapurine nucleoside using the nanoprecipitation method.[13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
8-azaguanosine
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 0.5% w/v)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve PLGA and the 8-azapurine nucleoside (e.g., 8-azaguanosine) in acetone.[13]
-
Add the organic phase dropwise into a continuously stirred aqueous PVA solution.[13]
-
Continue stirring for several hours at room temperature to allow for the evaporation of the acetone and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.
Characterization of Nanoparticle Formulations
3.3.1. Particle Size and Zeta Potential Analysis
Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS).[14]
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.[14]
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential, transfer the diluted sample to a specific zeta potential cuvette and perform the measurement.
-
Perform all measurements in triplicate.[14]
3.3.2. Determination of Encapsulation Efficiency and Drug Loading
The amount of 8-azapurine nucleoside encapsulated in the nanoparticles is quantified using High-Performance Liquid Chromatography (HPLC).[14]
Procedure:
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
To determine the total amount of drug, dissolve a known amount of the nanoparticle formulation in a suitable solvent to release the encapsulated drug.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of 8-Azapurine Nucleosides
8-azapurine nucleosides, like other nucleoside analogs, exert their cytotoxic effects by interfering with nucleic acid synthesis.[4] They are prodrugs that require intracellular activation through phosphorylation.[15]
Caption: Intracellular activation and mechanism of action of 8-azapurine nucleosides.
Experimental Workflow for Liposome Preparation and Characterization
The following diagram illustrates the key steps involved in the preparation and characterization of 8-azapurine nucleoside-loaded liposomes.
Caption: Workflow for liposomal encapsulation of 8-azapurine nucleosides.
References
- 1. 8-azapurine nucleus: a versatile scaffold for different targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Liposomes - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. Liposome methods of preparation: Significance and symbolism [wisdomlib.org]
- 9. Nanoparticle-Based Drug Delivery for Vascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Nanoparticle-based Delivery of Next Generation Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 14. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
- 15. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-Azakinetin riboside solubility in DMSO and PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azakinetin riboside.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a structural analog of kinetin (B1673648) riboside, a cytokinin. It has been shown to exhibit cytotoxic activity against various cancer cell lines.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[2]
Q3: What is the primary mechanism of action for compounds related to this compound?
As a structural analog of kinetin riboside, its mechanism of action is likely similar. Kinetin riboside has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway, involving the modulation of Bcl-2 family proteins and the activation of caspase-3.[3][4] It has also been observed to stimulate β-catenin phosphorylation and degradation, independent of GSK-3β, and to activate the Parkinson's disease-associated PTEN-induced putative kinase 1 (PINK1).[5][6]
Solubility and Solution Preparation
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| This compound | DMSO | Data not available |
| This compound | PBS (pH 7.4) | Data not available |
| Nicotinamide Riboside (for reference) | Water | Soluble |
| Nicotinamide Riboside (for reference) | DMSO | Data not available |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 348.31 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Work in a clean, dry environment. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Troubleshooting Guide
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient vortexing or mixing.
-
Solution: Continue to vortex the solution for an additional 2-3 minutes. If particles are still visible, gently warm the solution in a 25-30°C water bath for 5-10 minutes and vortex again.
-
-
Possible Cause 2: The concentration is above the solubility limit.
-
Solution: Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
-
-
Possible Cause 3: The quality of the DMSO is poor (contains water).
-
Solution: Use fresh, anhydrous, or molecular sieve-treated DMSO. Water contamination can significantly reduce the solubility of many organic compounds.
-
Issue 2: Precipitate forms after diluting the DMSO stock solution in PBS or cell culture medium.
-
Possible Cause 1: The final concentration in the aqueous buffer is too high.
-
Solution: The solubility of many compounds is significantly lower in aqueous solutions compared to DMSO. Ensure that the final concentration in your experimental medium does not exceed the aqueous solubility limit. It is recommended to perform a serial dilution of the stock in the final buffer to determine the maximum soluble concentration.
-
-
Possible Cause 2: "Salting out" effect.
-
Solution: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while gently stirring or vortexing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound due to multiple freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.
-
-
Possible Cause 2: The compound has degraded in solution over time.
-
Solution: It is recommended to use freshly prepared dilutions for experiments. While stock solutions in DMSO can be stable at -80°C, aqueous dilutions are often much less stable and should ideally be prepared on the day of use.
-
Visualized Experimental Workflow and Signaling Pathway
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. 化合物 this compound|T85526|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
improving 8-Azakinetin riboside stability in cell culture media
Welcome to the technical support center for 8-Azakinetin riboside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in cell culture media and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic nucleoside analog. Like many nucleoside analogs, it is designed to interfere with nucleic acid synthesis.[1] Once it enters a cell, it is typically phosphorylated by cellular kinases to its active triphosphate form.[2][3] This active form can then be incorporated into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination, stalling of replication forks, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells.[1]
Q2: My this compound solution appears to be losing activity over time in my cell culture experiments. What could be the cause?
Loss of activity of this compound in cell culture media is often due to its degradation. Like other nucleoside analogs, it can be susceptible to both chemical and enzymatic degradation. The stability of nucleoside analogs can be influenced by factors such as pH, temperature, and the presence of enzymes in the cell culture medium, especially if serum is used. For instance, nicotinamide (B372718) riboside, another nucleoside, is known to undergo hydrolysis.[4][5][6]
Q3: What are the expected degradation products of this compound?
The primary degradation pathway for many nucleoside analogs is the cleavage of the glycosidic bond that links the ribose sugar to the nucleobase. This would result in the formation of 8-Azakinetin and a ribose sugar derivative. The presence of these degradation products can be confirmed by analytical techniques such as HPLC or mass spectrometry.
Q4: How can I improve the stability of this compound in my cell culture medium?
To improve stability, consider the following:
-
pH Control: Maintaining a stable physiological pH (around 7.4) is crucial, as significant deviations can accelerate hydrolysis.[5]
-
Temperature: Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
-
Serum-Free Media: If possible, consider using serum-free media, as serum can contain enzymes that may degrade the compound.
-
Fresh Media Preparation: Prepare media containing this compound immediately before use.
-
Use of Prodrugs: While not a direct stabilization of the parent compound, prodrug strategies can be employed to enhance delivery and bypass degradation pathways.[2][3]
Q5: Are there any known interactions of this compound with other common cell culture media components?
While specific interaction data for this compound is limited, some vitamins and other components in cell culture media can be reactive. For instance, thiamine (B1217682) can interact with other media components and degrade.[7][8] It is advisable to consult the literature for potential interactions of nucleoside analogs with specific media formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results between experiments.
| Potential Cause | Recommended Action |
| Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the concentration and purity of the stock solution using HPLC. |
| Variability in cell culture conditions. | Standardize all cell culture parameters, including cell density, media volume, and incubation times. Ensure consistent pH and temperature of the culture medium. |
| Lot-to-lot variability of serum. | If using serum, test different lots or switch to a serum-free medium to eliminate this variable. |
Issue 2: Higher than expected IC50 value.
| Potential Cause | Recommended Action |
| Rapid degradation of this compound in the culture medium. | Reduce the incubation time of the compound with the cells if experimentally feasible. Replenish the medium with fresh compound during long-term experiments. |
| Cell line resistance. | Some cell lines may have intrinsic or acquired resistance mechanisms to nucleoside analogs, such as altered expression of nucleoside transporters or metabolic enzymes.[1] Consider using a different cell line to confirm the compound's activity. |
| Incorrect compound concentration. | Double-check all calculations for dilutions and ensure the stock solution concentration is accurate. |
Data on Nucleoside Analog Stability
The following table summarizes stability data for a related nucleoside analog, Nicotinamide Riboside Chloride (NRCl), which can provide insights into the potential stability profile of this compound under various conditions.
| Condition | Remaining Compound (%) | Time | Reference |
| Simulated Intestinal Fluid (SIF) | 94.32 ± 1.16 | 2 hours | [4] |
| Simulated Intestinal Fluid (SIF) | 92.71 ± 0.81 | 4 hours | [4] |
| 24-hour GI Simulation | 90.51 ± 0.82 | 8 hours | [4] |
| 24-hour GI Simulation | 79.18 ± 2.68 | 24 hours | [4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove an aliquot and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of the remaining this compound using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: Potential degradation of this compound.
Caption: Experimental workflow for assessing stability.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 8-Azakinetin riboside experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with 8-Azakinetin riboside.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in a question-and-answer format.
Q1: I am observing inconsistent cytotoxic effects of this compound between experiments. What are the likely causes?
Inconsistent cytotoxicity can stem from several factors, ranging from compound handling to experimental setup. Here’s a breakdown of potential causes and solutions:
-
Compound Stability and Solubility:
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. When diluting into aqueous culture medium, ensure thorough mixing and use immediately. It is advisable to keep the final solvent concentration in the culture medium consistent across all wells and at a non-toxic level (typically below 0.5% for DMSO).
-
Cell Health and Density:
-
Problem: The physiological state of your cells can significantly impact their response to cytotoxic agents. Factors such as cell passage number, confluency, and overall health can lead to variability.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density across all wells and plates. Ensure even cell distribution by gently swirling the plate after seeding. Allow cells to adhere and enter logarithmic growth phase before adding the compound.
-
-
Inaccurate Compound Concentration:
-
Problem: Errors in preparing serial dilutions or incomplete dissolution of the compound can lead to inaccurate final concentrations in your experimental wells.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Visually inspect your stock solution and final dilutions to ensure the compound is fully dissolved. If you observe any precipitate, try vortexing or gentle warming. If solubility issues persist, consider using a different solvent for the initial stock solution, if compatible with your cell model.
-
Q2: My results show a weaker or no cytotoxic effect of this compound compared to published data for similar compounds.
-
Cell Line Specificity:
-
Problem: The cytotoxic activity of cytokinin analogs can be highly cell-line dependent.[3] The expression levels of receptors, metabolic enzymes, and downstream signaling components can vary significantly between different cell types.
-
Solution: Verify that the cell line you are using is expected to be sensitive to this class of compounds. If you are pioneering the use of this compound in a new cell line, a broad concentration range should be tested to determine its efficacy.
-
-
Metabolic Inactivation:
-
Problem: Cells can metabolize 8-azapurine (B62227) compounds, potentially leading to their inactivation.[4][5] The rate of metabolism can differ between cell lines.
-
Solution: Consider the metabolic capacity of your cell line. If you suspect rapid metabolism, you might need to use higher concentrations or more frequent media changes with fresh compound.
-
-
Assay Interference:
-
Problem: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., absorbance or fluorescence).
-
Solution: Run a control experiment with the compound in cell-free media to check for any direct interference with your assay reagents.
-
Q3: I am observing high background noise or inconsistent readings in my cytotoxicity assay.
-
Problem: This is often related to the assay technique itself. Common issues include uneven cell seeding, edge effects in multi-well plates, or problems with the assay reagents.
-
Solution:
-
Improve Cell Seeding: Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping.
-
Mitigate Edge Effects: Avoid using the outermost wells of a multi-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and reduce evaporation from the inner wells.
-
Check Reagents: Ensure your assay reagents are within their expiration date and have been stored correctly.
-
Optimize Incubation Times: Follow the assay manufacturer's instructions for incubation times with the detection reagents.
-
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its analogs. This information can be used as a reference for designing experiments and troubleshooting unexpected results.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| HeLaWT | >100 | 14.5 | 4.6 |
| MCF7 | 27 | 4.3 | 3.8 |
| Caco-2 | 25 | 18.7 | 11.5 |
| OVCAR-3 | >100 | 76 | 1.1 |
| MIAPaCa-2 | >100 | 2.8 | 1.1 |
| MRC-5 | 100 | 11.7 | 4.6 |
| Data sourced from Neobiotech product information, citing unpublished data. |
Table 2: IC50 Values of Kinetin (B1673648) Riboside and Other Cytokinin Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Kinetin Riboside | HCT-15 | 2.5 | [6] |
| ortho-topolin riboside | Various | 0.5 - 11.6 | [3] |
| N6-isopentenyladenosine | Various | Varies | [3] |
| N6-benzyladenosine | Various | Varies | [3] |
Experimental Protocols
1. General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of this compound using a standard MTT assay.
-
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
-
Visualizations
Cytokinin Signaling Pathway
This compound, as a structural analog of kinetin riboside, is expected to interact with the cytokinin signaling pathway. Understanding this pathway can provide insights into its mechanism of action and potential reasons for cell-line specific responses.
Caption: A simplified diagram of the cytokinin signaling pathway, a likely target of this compound.
Experimental Workflow for Cytotoxicity Assay
A standardized workflow is crucial for obtaining reproducible results in cytotoxicity assays.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic Diagram for Inconsistent Results
This diagram provides a logical approach to diagnosing the root cause of inconsistent experimental outcomes.
References
- 1. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 8-azapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of kinetin riboside on HCT-15 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Azakinetin Riboside Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of 8-Azakinetin riboside for cytotoxicity assays. The principles and protocols outlined here are broadly applicable to other novel nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a synthetic purine (B94841) analog. While specific data on this compound is emerging, it is structurally related to Kinetin riboside and contains an 8-aza modification, characteristic of purine antimetabolites.[1][2] Based on related compounds, its mechanism of action is likely twofold:
-
Induction of Apoptosis: Like Kinetin riboside, it may selectively induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3.[3][4] It likely modulates the expression of Bcl-2 family proteins, down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bad.[3]
-
Antimetabolite Activity: As an 8-aza-purine analog, it can function as an antimetabolite.[1][5] After cellular uptake, it is likely phosphorylated to its triphosphate form, which can then be incorporated into RNA and DNA, disrupting nucleic acid synthesis and leading to cytotoxicity.[1][5]
Q2: What is the first step in determining the optimal concentration of this compound?
A2: The initial and most critical step is to perform a dose-response experiment to determine the compound's cytotoxic effect on your chosen cell line.[6] This will help you identify a concentration range that is effective for your experimental goals. A common starting point is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar).[6][7]
Q3: How do I choose the appropriate cell line for my experiment?
A3: The choice of cell line should be driven by your research question. If you are investigating a specific type of cancer, use cell lines derived from that cancer. For example, Kinetin riboside has been shown to be effective in HeLa (cervical cancer) and B16F-10 (melanoma) cells.[3] It is also important to consider the cell line's doubling time, metabolic activity, and known sensitivity to other nucleoside analogs.[8]
Q4: What is a typical incubation time for a cytotoxicity assay with a nucleoside analog?
A4: The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. For nucleoside analogs that need to be incorporated into DNA, an incubation time that allows for at least one to two cell cycles is often necessary. A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the ideal duration for observing the desired cytotoxic effect.[6]
Q5: What are the most common cytotoxicity assays to use for a compound like this compound?
A5: The most common and well-established assays for measuring cytotoxicity include:
-
MTT or WST-1 Assay: These are colorimetric assays that measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released into the culture medium from cells with damaged plasma membranes, which is a marker of cell death.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.
Experimental Protocols
General Protocol for Determining IC50 using an MTT Assay
This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 (the concentration at which 50% of cell growth is inhibited).
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a 1:2 or 1:3 dilution series. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include untreated and vehicle-only (e.g., DMSO) controls.[6][9]
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: Starting Concentration Ranges of Kinetin Riboside for Cytotoxicity Assays in Various Cancer Cell Lines
Note: This data is for the related compound, Kinetin riboside, and should be used as a starting point for optimizing this compound concentrations.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Effective Concentration Range (µM) | Reference |
| HeLa | Cervical Cancer | Apoptosis Assay | 24 | 4.5 | [4] |
| B16F-10 | Mouse Melanoma | Apoptosis Assay | Not Specified | Not Specified (effective in vivo) | [3] |
| HCT-15 | Colon Cancer | Proliferation Assay | Not Specified | Dose-dependent inhibition | [4] |
| HEK293-FL | Human Embryonic Kidney | Reporter Assay | 15 | 10 - 40 | [10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable cytotoxic effect | 1. Concentration is too low. 2. Incubation time is too short for the mechanism of action. 3. Compound is insoluble or has precipitated out of solution. 4. The chosen cell line is resistant. | 1. Test a higher and wider concentration range. 2. Increase the incubation time (e.g., perform a 24, 48, 72-hour time course). 3. Visually inspect the wells for precipitate. Check the solubility of the compound in your culture medium. Consider using a different solvent or a lower concentration of the stock solution. 4. Verify the compound's activity in a different, potentially more sensitive, cell line. |
| Excessive cell death even at the lowest concentrations | 1. The compound is highly cytotoxic. 2. The cells are particularly sensitive. 3. Solvent concentration is too high and causing toxicity. | 1. Use a lower concentration range (e.g., nanomolar). 2. Reduce the incubation time. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control series. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. "Edge effects" in the 96-well plate. 4. Contamination. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the compound dilutions thoroughly before adding them to the wells. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or medium instead. 4. Check for signs of microbial contamination in your cell cultures. |
| High background in control wells | 1. High cell density. 2. Forceful pipetting during cell seeding or reagent addition. 3. Certain components in the cell culture medium may interfere with the assay. | 1. Optimize the cell seeding density. 2. Handle the cell suspension and reagents gently. 3. Test the medium components for interference with your assay reagents. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Plausible signaling pathways for this compound cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nucleoside Analog Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for common issues encountered during nucleoside analog cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are nucleoside analogs and how do they induce cytotoxicity?
A1: Nucleoside analogs are synthetic molecules that mimic naturally occurring nucleosides.[1][2] They exert their cytotoxic effects primarily by interfering with nucleic acid synthesis.[3] After being taken up by cells, they are metabolically activated (phosphorylated) to their triphosphate forms.[2] These active forms can then be incorporated into growing DNA or RNA chains, leading to chain termination and replication stress.[3] Additionally, they can inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerases or ribonucleotide reductase, further disrupting cellular processes and inducing cell death.[2]
Q2: What are the most common assays to measure the cytotoxicity of nucleoside analogs?
A2: The most common assays are cell viability assays that measure metabolic activity or membrane integrity. These include:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the reduction of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[4][5]
-
Luminescent ATP Assays: These assays quantify ATP, a marker of metabolically active cells, using a luciferase-based reaction.[4][6] They are generally considered more sensitive and less prone to artifacts than tetrazolium assays.[4]
-
LDH Release Assays: These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, indicating cytotoxicity.
-
Live/Dead Staining Assays: These assays use fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to differentiate and quantify live and dead cells, often analyzed by microscopy or flow cytometry.
Q3: Why is cell line selection critical for these assays?
A3: Cell line selection is crucial because the cytotoxic effect of nucleoside analogs is highly dependent on the cell's metabolic machinery.[7] Factors such as the expression levels of nucleoside transporters for drug uptake, and the activity of kinases required for the analog's activation, can vary significantly between different cell lines.[8] Some cell lines may be inherently resistant or more sensitive to specific analogs, leading to wide variations in experimental outcomes like IC50 values.[2][7]
Q4: What are the essential controls to include in a nucleoside analog cytotoxicity experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment, representing 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the nucleoside analog.[9] This control accounts for any potential toxicity of the solvent itself.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly and the cells are responsive to cytotoxic stimuli.
-
Medium-Only Control (Blank): Wells containing only cell culture medium without cells to measure the background absorbance/fluorescence of the medium and assay reagents.[10]
Troubleshooting Guide
Issue 1: High Background Signal
Q: My negative/vehicle control wells show high absorbance/luminescence. What could be the cause?
A: High background can obscure your results and lead to an underestimation of cytotoxicity. Common causes include:
-
Contamination: Microbial (bacterial or fungal) contamination of your cell culture or reagents can lead to high metabolic activity, causing a false positive signal.[11]
-
High Cell Density: Seeding too many cells per well can result in a very high baseline signal.[10] It's important to optimize cell seeding density for your specific cell line and assay duration.
-
Reagent or Medium Interference: Some components in serum or cell culture medium can react with the assay reagents.[10][12] For example, high concentrations of reducing agents can non-enzymatically reduce MTT.[13] Test your medium without cells to check for direct reactivity.
-
Insufficient Washing: In assays requiring wash steps, residual unbound reagents or antibodies can contribute to the background signal.[11][14]
-
Compound Interference: The nucleoside analog itself might directly react with the assay reagents. This is a known issue with compounds that have reducing properties.
Troubleshooting Workflow: High Background Signal
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. islasas.com [islasas.com]
- 6. Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Your MTT Assay the Right Choice? [promega.sg]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
off-target effects of 8-Azakinetin riboside in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-Azakinetin riboside in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound in cellular assays?
This compound has been shown to exhibit significant cytotoxic effects against specific human cancer cell lines. Notably, it has demonstrated potent activity against ovarian (OVCAR-3) and pancreatic (MIA PaCa-2) cancer cells.[1]
Q2: What is the reported potency of this compound?
In a 72-hour treatment, this compound was reported to have an IC50 value of 1.1 µM against both OVCAR-3 and MIA PaCa-2 cancer cell lines.[1]
Q3: Does this compound show selectivity for cancer cells over normal cells?
This compound has demonstrated some level of selective cytotoxicity. Its effect on the normal human lung fibroblast cell line (MRC-5) was weaker, with a reported IC50 of 4.6 µM, suggesting a degree of selectivity for the tested cancer cell lines.[1]
Q4: What are the known or suspected off-target effects of this compound?
-
Interaction with Adenosine (B11128) Receptors: Other 8-azaadenine (B1664206) derivatives have shown high affinity for A1 adenosine receptors.[2]
-
Modulation of other Kinases: The purine (B94841) scaffold is a common feature in many kinase inhibitors, suggesting the possibility of unintended interactions with other kinases.
-
Antiplatelet Activity: Certain N6 derivatives of 8-azapurine (B62227) have been investigated as antiplatelet agents, indicating potential effects on platelet aggregation pathways.[3]
It is crucial for researchers to empirically validate the specific mechanism of action and potential off-targets in their experimental system.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Target Cells
Possible Causes:
-
Incorrect dosage or calculation error.
-
High sensitivity of the specific cell line used.
-
Off-target effects leading to generalized cellular stress.
Troubleshooting Steps:
-
Verify Compound Concentration: Double-check all calculations and dilutions. If possible, confirm the concentration of the stock solution using analytical methods.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a broad range of concentrations to accurately determine the IC50 in your specific cell line.
-
Reduce Treatment Duration: If significant cell death is observed early, consider reducing the incubation time.
-
Investigate Apoptosis vs. Necrosis: Use assays such as Annexin V/PI staining to determine the mode of cell death, which can provide clues about the underlying mechanism.
Problem 2: Lack of Efficacy or Lower-Than-Expected Cytotoxicity
Possible Causes:
-
Degradation of the compound.
-
Cell line resistance.
-
Issues with experimental setup.
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the compound has been stored correctly. If in doubt, use a fresh stock.
-
Use a Positive Control: Include a known cytotoxic agent to ensure the assay is performing as expected.
-
Assess Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.
-
Extend Treatment Duration: It is possible that the cytotoxic effects require a longer incubation period to become apparent.
-
Consider Cell Line Characteristics: Research the specific characteristics of your cell line, such as the expression of potential resistance mechanisms (e.g., drug efflux pumps).
Problem 3: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in cell culture conditions.
-
Inconsistent compound preparation.
-
Subtle variations in experimental timing.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound for each experiment from a validated stock solution.
-
Ensure Precise Timing: Standardize all incubation times and procedural steps.
-
Monitor for Contamination: Regularly check cell cultures for any signs of contamination.
Data Presentation
Table 1: Reported Cytotoxic Activity of this compound
| Cell Line | Cell Type | Treatment Duration | IC50 (µM) | Reference |
| OVCAR-3 | Human Ovarian Carcinoma | 72 hours | 1.1 | [1] |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 72 hours | 1.1 | [1] |
| MRC-5 | Human Lung Fibroblast (Normal) | 72 hours | 4.6 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL) to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Hypothetical off-target signaling pathways for troubleshooting.
References
- 1. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity and molecular modelling of new trisubstituted 8-azaadenines with high affinity for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Mitochondrial Toxicity of Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the mitochondrial toxicity of nucleoside analogs.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the assessment of mitochondrial toxicity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low mtDNA Yield During Extraction | Inefficient cell lysis. | Optimize lysis buffer with appropriate detergents. Ensure complete cell disruption through mechanical means if necessary. |
| DNA degradation. | Use fresh samples. Handle samples on ice to minimize nuclease activity. Include EDTA in buffers to chelate divalent cations required by nucleases. | |
| Incomplete DNA precipitation. | Ensure correct volume and concentration of isopropanol (B130326) or ethanol. Increase precipitation time or decrease temperature. | |
| High Variability in mtDNA Quantification (qPCR) | Inconsistent sample preparation. | Standardize DNA extraction and quantification protocols across all samples.[1][2] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize variability. | |
| Primer/probe degradation or inefficiency. | Store primers and probes at the recommended temperature and protect from light. Validate primer efficiency before use.[1][2] | |
| High Background Signal in ROS Assays | Autofluorescence of the compound or cells. | Run a control with unstained cells treated with the compound to measure background fluorescence. |
| Probe instability or auto-oxidation. | Prepare fresh probe solutions for each experiment. Protect probes from light and excessive exposure to air.[3][4] | |
| Contamination of reagents or media. | Use high-purity, sterile reagents and media. | |
| Unexpected Changes in Mitochondrial Membrane Potential | Cell stress or death unrelated to mitochondrial toxicity. | Assess cell viability using a complementary method (e.g., trypan blue exclusion, LDH assay) to distinguish mitochondrial-specific effects from general cytotoxicity.[5] |
| Fluctuation in experimental conditions. | Maintain consistent temperature, pH, and CO2 levels throughout the experiment. | |
| Dye loading and measurement artifacts. | Optimize dye concentration and incubation time. Use a ratiometric dye or normalize to a mitochondrial mass probe to account for differences in mitochondrial content.[6] | |
| Inconsistent Oxygen Consumption Rates (OCR) | Poorly coupled or damaged mitochondria in isolated preparations. | Handle isolated mitochondria gently and keep them on ice. Assess mitochondrial integrity and coupling using the respiratory control ratio (RCR).[7] |
| Sub-optimal cell density in whole-cell assays. | Determine the optimal cell seeding density for your cell type to ensure a measurable and stable OCR.[8] | |
| Instrument variability. | Calibrate and maintain the oxygen sensing instrument according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the mechanisms and assessment of nucleoside analog-induced mitochondrial toxicity.
Q1: What is the primary mechanism of mitochondrial toxicity induced by nucleoside reverse transcriptase inhibitors (NRTIs)?
The primary mechanism is the inhibition of the human mitochondrial DNA polymerase-gamma (pol-γ).[9][10][11] NRTIs, after being phosphorylated to their active triphosphate form, can be mistakenly incorporated by pol-γ into the replicating mitochondrial DNA (mtDNA), leading to chain termination and subsequent depletion of mtDNA.[12][13] This impairment of mtDNA replication disrupts the synthesis of essential proteins for the electron transport chain (ETC), leading to mitochondrial dysfunction.[14]
Q2: Are all nucleoside analogs equally toxic to mitochondria?
No, the mitochondrial toxicity of nucleoside analogs varies significantly.[13] The affinity of their triphosphate forms for pol-γ is a key determinant of their toxicity. For instance, zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI) are known to be more potent inhibitors of pol-γ and are associated with higher mitochondrial toxicity compared to lamivudine (B182088) (3TC) or tenofovir (B777) (TDF).[11][13][15]
Q3: What are the downstream consequences of pol-γ inhibition and mtDNA depletion?
Inhibition of pol-γ and subsequent mtDNA depletion lead to a cascade of detrimental effects, including:
-
Impaired Oxidative Phosphorylation (OXPHOS): Reduced synthesis of ETC subunits encoded by mtDNA leads to decreased ATP production.[14]
-
Increased Oxidative Stress: Dysfunctional ETC can lead to increased production of reactive oxygen species (ROS), causing damage to mitochondrial components and other cellular structures.[10][16]
-
Shift to Glycolysis: To compensate for the reduced ATP from OXPHOS, cells may increase their reliance on glycolysis, leading to an overproduction of lactate (B86563) and potential lactic acidosis.[17][18][19]
-
Induction of Apoptosis: Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.[12]
Q4: How can I assess mitochondrial toxicity in my cell culture experiments?
Several in vitro assays can be used to evaluate different aspects of mitochondrial function:
-
mtDNA Content Quantification: Real-time quantitative PCR (qPCR) is used to measure the relative amount of mtDNA compared to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.[1][16][20]
-
Lactate Production Assay: Measuring the concentration of lactate in the cell culture medium can indicate a shift towards anaerobic metabolism due to mitochondrial dysfunction.[15][18]
-
Reactive Oxygen Species (ROS) Measurement: Fluorescent probes like MitoSOX Red can be used to detect mitochondrial superoxide (B77818) levels.[4][21]
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: Dyes such as JC-1 or TMRE can be used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[5][6][22]
-
Oxygen Consumption Rate (OCR) Measurement: Extracellular flux analyzers can measure the rate of oxygen consumption, providing a direct assessment of respiratory chain function.[6][23]
-
Mitochondrial Protein Synthesis Inhibition: This can be assessed by measuring the activity of respiratory chain complexes with subunits encoded by mtDNA, such as COX (Complex IV).[24][25][26]
Q5: What is the "Glu/Gal" assay and why is it useful?
The glucose/galactose (Glu/Gal) assay is a cell-based method to assess a compound's potential for mitochondrial toxicity.[27][28] Cells are grown in media containing either glucose or galactose as the primary sugar source. Cells grown in glucose can generate ATP through both glycolysis and oxidative phosphorylation. However, cells grown in galactose are forced to rely primarily on oxidative phosphorylation.[6] Therefore, a compound that is significantly more cytotoxic to cells in galactose medium compared to glucose medium is likely to be a mitochondrial toxicant.[27]
Q6: Are there any strategies to mitigate NRTI-induced mitochondrial toxicity?
Several strategies are being explored to reduce the mitochondrial toxicity of NRTIs:
-
Development of Safer NRTIs: Designing new nucleoside analogs with a lower affinity for pol-γ is a primary goal.[9]
-
NRTI-sparing Regimens: In clinical settings, using antiretroviral therapies that exclude or use lower doses of NRTIs can reduce mitochondrial toxicity.[29][30]
-
Nutritional Supplementation: Some studies have investigated the potential of supplements like uridine (B1682114) to bypass certain metabolic blocks and reduce toxicity, although more research is needed.[31][32]
Quantitative Data Summary
The following table summarizes the relative mitochondrial toxicity of several common nucleoside reverse transcriptase inhibitors based on their in vitro inhibition of DNA polymerase-gamma.
| Nucleoside Analog | Abbreviation | Relative Mitochondrial Toxicity (Inhibition of pol-γ) |
| Zalcitabine | ddC | Very High[11][13] |
| Didanosine | ddI | High[11][13] |
| Stavudine | d4T | Moderate to High[11][13] |
| Zidovudine | AZT | Moderate[11][13] |
| Abacavir | ABC | Low[11][13] |
| Lamivudine | 3TC | Very Low[11][13] |
| Tenofovir | TDF | Very Low[11][15] |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content by Real-Time qPCR
This protocol describes the relative quantification of mtDNA copy number in cultured cells treated with nucleoside analogs.
1. DNA Extraction: a. Harvest cells and wash with PBS. b. Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions. c. Quantify the DNA concentration and assess purity using a spectrophotometer.
2. qPCR Reaction Setup: a. Prepare a master mix for each primer set (one for a mitochondrial gene, e.g., MT-ND1, and one for a nuclear gene, e.g., B2M). The master mix should contain SYBR Green master mix, forward and reverse primers, and nuclease-free water. b. Add a standardized amount of template DNA (e.g., 10 ng) to each well of a 96-well qPCR plate. c. Add the master mix to the respective wells. d. Include no-template controls (NTC) for each primer set.
3. qPCR Cycling Conditions: a. Use a standard three-step cycling protocol: i. Initial denaturation (e.g., 95°C for 10 minutes). ii. 40 cycles of:
- Denaturation (e.g., 95°C for 15 seconds).
- Annealing/Extension (e.g., 60°C for 60 seconds). iii. Melt curve analysis to verify product specificity.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample. b. Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene). c. Calculate the relative mtDNA content using the 2ΔΔCt method, normalizing to a control group.
Protocol 2: Measurement of Cellular Lactate Production
This protocol outlines the measurement of lactate levels in the cell culture medium as an indicator of a shift towards glycolytic metabolism.
1. Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with the desired concentrations of nucleoside analogs for the specified duration. c. Include untreated control wells.
2. Sample Collection: a. At the end of the treatment period, collect the cell culture medium from each well. b. Centrifuge the medium to pellet any detached cells and collect the supernatant.
3. Lactate Measurement: a. Use a commercial lactate assay kit. b. Prepare a standard curve using the provided lactate standard. c. Add the appropriate volume of supernatant and assay reagents to a 96-well plate according to the kit's instructions. d. Incubate the plate for the recommended time. e. Measure the absorbance or fluorescence at the specified wavelength using a plate reader.
4. Data Analysis: a. Calculate the lactate concentration in each sample using the standard curve. b. Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell proliferation.
Protocol 3: Assessment of Mitochondrial Superoxide Production using MitoSOX Red
This protocol describes the use of the fluorescent probe MitoSOX Red to measure mitochondrial superoxide levels in live cells.
1. Cell Culture and Treatment: a. Seed cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry. b. Treat the cells with the nucleoside analogs for the desired time.
2. Staining with MitoSOX Red: a. Prepare a working solution of MitoSOX Red (typically 5 µM) in warm HBSS or serum-free medium. b. Remove the treatment medium from the cells and wash once with warm buffer. c. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
3. Image Acquisition or Flow Cytometry: a. Microscopy: i. Wash the cells twice with warm buffer. ii. Add fresh warm buffer or medium. iii. Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm). b. Flow Cytometry: i. After staining, wash the cells and detach them using a gentle method (e.g., trypsin-EDTA). ii. Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS). iii. Analyze the cells on a flow cytometer using the appropriate laser and emission filter.
4. Data Analysis: a. For microscopy, quantify the mean fluorescence intensity of the cells in multiple fields of view. b. For flow cytometry, determine the geometric mean fluorescence intensity of the cell population. c. Normalize the fluorescence intensity of treated cells to that of control cells.
Visualizations
Caption: Mechanism of NRTI-Induced Mitochondrial Toxicity.
Caption: Workflow for Assessing Mitochondrial Toxicity.
Caption: Troubleshooting Low mtDNA Yield.
References
- 1. Accurate measurement of circulating mitochondrial DNA content from human blood samples using real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. agilent.com [agilent.com]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside reverse transcriptase inhibitor toxicity and mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A brief overview of mechanisms of mitochondrial toxicity from NRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasusa.org [iasusa.org]
- 13. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway [natap.org]
- 15. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. connectsci.au [connectsci.au]
- 17. Mitochondrial Toxicity Associated with Nucleoside Reverse Transcriptase Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial dysfunction and serum lactate as a biomarker for the progression and disability in MS and its correlation with the radiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma Lactate as a Marker for Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Video: Author Spotlight: Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells [jove.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Clinical manifestations and management of antiretroviral nucleoside analog-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Uridine in the prevention and treatment of NRTI-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Azakinetin Riboside Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Azakinetin riboside derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound derivatives?
The synthesis of this compound derivatives presents several key challenges:
-
Regioselectivity of Glycosylation: The 8-azapurine (B62227) core has multiple nitrogen atoms (N7, N8, and N9) that can be glycosylated, leading to a mixture of isomers that can be difficult to separate. Controlling the reaction to favor the desired N9 isomer is a primary obstacle.
-
Stereoselectivity: Achieving the correct β-anomer of the riboside is crucial for biological activity. The choice of glycosylation method and protecting groups on the ribose moiety significantly influences the stereochemical outcome.
-
Protecting Group Strategy: Both the ribose hydroxyl groups and the exocyclic amino group of the 8-azakinetin base often require protection to prevent side reactions. The selection of appropriate protecting groups that can be selectively removed without degrading the target molecule is critical.[][2]
-
Purification: The separation of regioisomers and anomers, along with other reaction byproducts, often requires advanced chromatographic techniques such as HPLC.
-
Reaction Conditions: Both chemical and enzymatic synthesis methods are highly sensitive to reaction conditions. Factors like the choice of catalyst, solvent, temperature, and pH can dramatically affect the yield and selectivity of the reaction.
Q2: What are the main synthetic routes to this compound derivatives?
There are two primary approaches for the synthesis of this compound derivatives:
-
Chemical Synthesis: This typically involves the coupling of a protected ribose derivative with the 8-azapurine base. The most common method is the Vorbrüggen (silyl-Hilbert-Johnson) reaction, which uses a silylated heterocycle and a protected sugar acetate (B1210297) in the presence of a Lewis acid.[3][4][5]
-
Enzymatic Synthesis: This approach utilizes enzymes, such as purine (B94841) nucleoside phosphorylase (PNP), to catalyze the ribosylation of the 8-azapurine base. This method can offer high stereoselectivity for the β-anomer but may present challenges in controlling regioselectivity.
Q3: How can I control the regioselectivity of glycosylation to favor the N9 isomer?
Controlling regioselectivity is a significant challenge. Here are some strategies:
-
In Chemical Synthesis:
-
Bulky Protecting Groups: The use of bulky protecting groups on the 8-azapurine base can sterically hinder glycosylation at N7 and N8, thereby favoring the N9 position.
-
Reaction Conditions: Optimization of the Lewis acid, solvent, and temperature in the Vorbrüggen reaction can influence the isomeric ratio.
-
-
In Enzymatic Synthesis:
-
Enzyme Selection: Different sources of purine nucleoside phosphorylase (PNP) exhibit different regioselectivities. For example, calf PNP may favor N7 and N8 ribosylation of some 8-azapurines, while E. coli PNP might produce a mixture of N8 and N9-substituted ribosides.
-
Point Mutations: Modifying the enzyme through site-directed mutagenesis can alter its substrate specificity and improve the regioselectivity for the desired isomer.
-
Troubleshooting Guides
Problem 1: Low Yield of the Desired Riboside Derivative
| Possible Cause | Troubleshooting Step |
| Inefficient Glycosylation Reaction | - Chemical Synthesis (Vorbrüggen): Ensure the 8-azapurine base is properly silylated before coupling. Verify the activity of the Lewis acid catalyst. Optimize the reaction temperature and time. - Enzymatic Synthesis: Check the activity of the enzyme. Ensure the optimal pH and temperature for the specific PNP are used. Consider increasing the enzyme concentration or reaction time. |
| Degradation of Reactants or Products | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of reactants. - Ensure that the deprotection conditions are not too harsh, as this can lead to the degradation of the nucleoside product. |
| Suboptimal Protecting Groups | - The protecting groups on the ribose may be too bulky, sterically hindering the reaction. Consider using smaller protecting groups. - The protecting groups may not be stable under the reaction conditions. Choose protecting groups that are robust to the glycosylation conditions but can be removed under mild conditions.[] |
| Inefficient Purification | - Optimize the chromatographic conditions (e.g., column type, mobile phase) to improve the separation and recovery of the target compound. |
Problem 2: Formation of Multiple Isomers (N7, N8, N9-ribosides)
| Possible Cause | Troubleshooting Step |
| Lack of Regiocontrol in Glycosylation | - Chemical Synthesis: Modify the protecting group strategy on the 8-azapurine base to sterically direct the glycosylation to the N9 position. Experiment with different Lewis acids and reaction solvents. - Enzymatic Synthesis: Use a PNP enzyme known to have higher N9-regioselectivity. If possible, explore mutant versions of the enzyme with improved selectivity. |
| Isomerization During Reaction or Work-up | - Some reaction conditions can promote the migration of the ribosyl group. Analyze the reaction mixture at different time points to monitor isomer formation. - Avoid strongly acidic or basic conditions during work-up and purification, which could potentially cause isomerization. |
Problem 3: Formation of Anomeric Mixtures (α and β isomers)
| Possible Cause | Troubleshooting Step |
| Lack of Stereocontrol in Glycosylation | - Chemical Synthesis: The use of a participating protecting group at the C2' position of the ribose (e.g., acetyl or benzoyl) is crucial for obtaining the β-anomer via neighboring group participation. Ensure this group is present.[3] - If a non-participating group is used at C2', an anomeric mixture is expected. In this case, the anomers will need to be separated chromatographically. |
Data Presentation
Table 1: Comparison of Enzymatic Ribosylation of 2,6-diamino-8-azapurine
| Enzyme Source | Major Products | Minor Products | Notes |
| Recombinant Calf PNP | N7 and N8-ribosides | - | The ratio of N8/N7 products is dependent on reaction conditions. |
| E. coli PNP | N8 and N9-ribosides | - | Produces a mixture of N8 and N9 isomers. |
This table is a qualitative summary based on available literature. Quantitative yields and ratios can vary significantly with specific reaction conditions.
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation
-
Silylation of 8-Azakinetin: Suspend the 8-Azakinetin derivative in an anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane). Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl). Heat the mixture under an inert atmosphere until a clear solution is obtained, indicating complete silylation.
-
Glycosylation: In a separate flask, dissolve the protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent. Add the silylated 8-Azakinetin solution. Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4)) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Protected Nucleoside): Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired protected nucleoside from byproducts.
-
Deprotection: Dissolve the purified protected nucleoside in a suitable solvent (e.g., methanol). Add a deprotection reagent (e.g., sodium methoxide (B1231860) in methanol (B129727) for benzoyl groups) and stir at room temperature.
-
Final Purification: Monitor the deprotection by TLC. Upon completion, neutralize the reaction and purify the final this compound derivative by column chromatography or preparative HPLC.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: The challenge of regioselectivity in 8-azapurine glycosylation.
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Kinase Selectivity Profiling for 8-Azapurine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the kinase selectivity profiling of 8-azapurine (B62227) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for optimizing a kinase assay for an 8-azapurine compound?
A1: Optimizing a kinase assay involves several critical steps to ensure reliable and reproducible results.[1] The initial focus should be on:
-
Assay and Readout Selection: Choose a technology (e.g., radiometric, fluorescence, luminescence) that is sensitive, has high throughput, and is cost-effective.[1][2][3]
-
Enzyme and Substrate Concentrations: Determine the optimal concentrations to avoid substrate depletion or product inhibition.[1][4]
-
Reaction Conditions: Maintain optimal pH and temperature for the specific kinase.[5]
-
ATP Concentration: This is a crucial parameter as most kinase inhibitors are ATP-competitive.[5][6][7] Assays are often performed at the ATP Kₘ value to ensure sensitivity.[6]
-
DMSO Concentration: Determine the highest concentration of DMSO that does not significantly impact kinase activity.[1]
Q2: How does the ATP concentration affect the IC50 value of my 8-azapurine inhibitor?
A2: Since most kinase inhibitors compete with ATP, the concentration of ATP in your assay directly influences the apparent potency (IC50 value) of your 8-azapurine compound.[5][6][7]
-
At low ATP concentrations (below Kₘ): The assay is more sensitive to ATP-competitive inhibitors, leading to lower IC50 values. This is often preferred for initial screening to identify potential hits.[6]
-
At high ATP concentrations (approaching physiological levels of 1-10 mM): The inhibitor must compete with more ATP, resulting in higher IC50 values.[6][7] Testing at these concentrations can offer a more accurate prediction of the inhibitor's efficacy in a cellular context.[6][8]
The relationship between IC50, Ki, and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Kₘ) .[5][7]
Q3: My 8-azapurine compound is fluorescent. How can this interfere with my assay, and what can I do to mitigate it?
A3: The intrinsic fluorescence of 8-azapurine compounds can interfere with fluorescence-based kinase assays, leading to false positives or negatives.[1][9][10][11][12] This interference can occur through:
-
Direct emission: The compound's fluorescence is detected by the instrument, masking the true assay signal.
-
Inner filter effect: The compound absorbs the excitation or emission light of the assay's fluorophore.[9]
To mitigate this:
-
Use a different assay technology: Consider radiometric or luminescence-based assays (e.g., Kinase-Glo®), which are less susceptible to fluorescence interference.[4][9][11]
-
Use far-red fluorescent probes: Shifting to longer wavelengths can reduce interference from autofluorescent compounds.[11]
-
Run control experiments: Always test your compound in the absence of the kinase or substrate to quantify its intrinsic fluorescence.
Q4: What is a kinase selectivity profile and why is it important?
A4: A kinase selectivity profile is a comprehensive assessment of an inhibitor's potency against a broad panel of kinases.[13][14][15][16] This is crucial for:
-
Understanding on-target and off-target effects: It helps to identify unintended kinase interactions that could lead to toxicity or side effects.[17][18][19]
-
Guiding lead optimization: Medicinal chemistry efforts can be directed to improve selectivity and reduce off-target activity.[8]
-
Elucidating the mechanism of action: Knowing the full spectrum of inhibited kinases can help to interpret cellular and in vivo results.[8][20]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Re-optimize enzyme, substrate, and ATP concentrations. Ensure you are in the linear range of the assay.[4][5] |
| Inconsistent Pipetting | Use calibrated pipettes and consider automated liquid handlers for high-throughput screening. |
| Temperature Gradients Across Assay Plate | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[4] |
| Reagent Instability | Prepare fresh reagents, especially ATP and kinase solutions. Aliquot and store reagents properly. |
| Compound Precipitation | Visually inspect assay wells for precipitation. Decrease the compound concentration or increase the DMSO concentration (while staying within the kinase's tolerance). Consider using alternative solubilizing agents. |
Issue 2: Unexpectedly Low or No Inhibition by the 8-Azapurine Compound
| Possible Cause | Troubleshooting Steps |
| High ATP Concentration | If using a high ATP concentration, the inhibitor may not be able to compete effectively. Try performing the assay at the Kₘ for ATP.[6] |
| Compound Degradation | Verify the integrity and purity of your 8-azapurine compound using analytical methods like HPLC-MS. |
| Inactive Kinase | Test the kinase activity with a known potent inhibitor as a positive control.[16] |
| Incorrect Assay Conditions | Verify the pH, salt concentration, and presence of necessary cofactors (e.g., Mg²⁺, Mn²⁺) in the assay buffer.[5] |
| Signal Quenching (Fluorescence Assays) | The compound may be quenching the fluorescent signal. Run controls to assess for quenching effects.[1] |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Steps |
| High Intracellular ATP Concentration | Cellular ATP levels (mM range) are much higher than those typically used in biochemical assays (µM range), making it harder for ATP-competitive inhibitors to work.[7][8] |
| Cellular Permeability | The 8-azapurine compound may have poor cell membrane permeability. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps. |
| Cellular Metabolism | The compound may be metabolized into an inactive form within the cell. |
| Off-Target Effects in Cells | The observed cellular phenotype may be due to the inhibition of an unknown off-target kinase.[18][21] |
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile for an 8-Azapurine Compound (Compound X) at 1 µM
| Kinase Target | % Inhibition |
| CDK2/CycA | 95 |
| CDK9/CycT1 | 88 |
| GSK3β | 75 |
| PIM1 | 42 |
| SRC | 15 |
| LCK | 12 |
| EGFR | 5 |
| HER2 | 3 |
Table 2: IC50 Values for Compound X against a Panel of CDKs
| Kinase Target | IC50 (nM) |
| CDK2/CycA | 50 |
| CDK1/CycB | 75 |
| CDK5/p25 | 120 |
| CDK9/CycT1 | 90 |
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (Fluorescence-Based)
-
Prepare Reagents:
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase: Dilute to the desired concentration in Kinase Assay Buffer.
-
Peptide Substrate: Dilute to the desired concentration in Kinase Assay Buffer.
-
ATP: Prepare a stock solution and dilute to the desired concentration in Kinase Assay Buffer.
-
8-Azapurine Compound: Prepare a stock solution in 100% DMSO and create a dilution series.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 8-azapurine compound dilution or DMSO control to the wells.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol (e.g., for a TR-FRET assay, this would involve adding a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin).[22]
-
Incubate as required.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for kinase selectivity profiling.
Caption: A troubleshooting decision tree for common kinase assay issues.
Caption: Simplified CDK signaling pathway showing inhibition by 8-azapurines.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
how to handle 8-Azakinetin riboside degradation during experiments
Frequently Asked Questions (FAQs)
Q1: How should I store solid 8-Azakinetin riboside?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Keeping the compound in a desiccator can prevent degradation from moisture.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of purine (B94841) nucleoside analogs. For aqueous-based experiments, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Q3: How should I store the this compound stock solution?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C and protected from light.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: While direct dissolution in aqueous buffers may be possible at low concentrations, it is generally not recommended for initial stock preparation due to the potential for lower solubility and faster degradation. It is best practice to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous experimental medium just before use.
Q5: How long is this compound stable in my cell culture medium?
A5: The stability of this compound in aqueous solutions like cell culture media has not been quantitatively determined. Based on studies with similar compounds, its stability can be influenced by pH, temperature, and enzymatic activity from cells or serum. For experiments lasting 24-72 hours, it is generally assumed to be sufficiently stable, as evidenced by its use in multi-day cytotoxicity assays. However, for longer experiments, degradation could be a significant factor.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected cytotoxic effects in my cell-based assays.
This could be due to the degradation of this compound in your stock solution or in the final culture medium.
| Possible Cause | Troubleshooting Steps |
| Degraded Stock Solution | 1. Prepare a fresh stock solution from solid compound. 2. Ensure the DMSO used is anhydrous, as moisture can accelerate degradation of dissolved compounds. 3. Verify that stock solutions have not been subjected to multiple freeze-thaw cycles. |
| Degradation in Working Solution | 1. Prepare the final working dilution in your cell culture medium immediately before adding it to the cells. 2. For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals (e.g., every 48 hours). |
| pH Sensitivity | 1. Check the pH of your final culture medium. While not documented for this compound, other ribosides show pH-dependent stability. Ensure your medium is properly buffered. |
| Light Exposure | 1. Minimize the exposure of both stock and working solutions to light. Use amber vials or wrap tubes in foil. |
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for diagnosing experimental inconsistencies.
Data Presentation
As no specific quantitative degradation data for this compound is available, the following table summarizes the recommended best practices for handling and storage to minimize potential degradation.
Table 1: Recommended Handling and Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Key Considerations |
| Solid Powder | N/A | N/A | -20°C (Long-term) 4°C (Short-term) | Store in a desiccator, protected from light. |
| Stock Solution | Anhydrous DMSO | 10-50 mM (Typical) | -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Cell Culture Medium / Aqueous Buffer | Varies (µM range) | Use Immediately | Prepare fresh from stock just before adding to the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from 3.48 mg of compound, add 1 mL of DMSO, as the molecular weight is 348.31 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile amber vials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C until use.
Protocol 2: Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare a series of dilutions in complete culture medium. The final DMSO concentration in all wells (including the vehicle control) should be identical and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[1][2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway Visualization
Hypothesized Apoptotic Pathway for this compound
As a purine nucleoside analog used in cancer therapy, this compound likely induces apoptosis by causing cellular stress. This can occur through incorporation into DNA/RNA or by inhibiting crucial enzymes, leading to DNA damage and oxidative stress.[4][5][6] This stress activates intrinsic apoptotic pathways.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Apoptosis induced by nucleosides in the human hepatoma HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Membrane Permeability of Nucleoside Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on overcoming the challenges associated with the poor membrane permeability of nucleoside analogs.
Frequently Asked Questions (FAQs)
1. What are the primary reasons for the poor membrane permeability of nucleoside analogs?
Nucleoside analogs often exhibit poor membrane permeability due to their hydrophilic nature.[1][2] This hydrophilicity, essential for mimicking endogenous nucleosides and interacting with intracellular targets, hinders their ability to passively diffuse across the lipid-rich cell membrane. Furthermore, many nucleoside analogs are not efficiently recognized by the cell's natural nucleoside transporters (NTs), which are responsible for shuttling endogenous nucleosides into the cell.[2][3]
2. What are the most common strategies to enhance the cellular uptake of nucleoside analogs?
Several strategies have been developed to improve the cellular uptake of these compounds. The most common approaches include:
-
Prodrug Modifications: This involves chemically modifying the nucleoside analog to create a more lipophilic version that can more easily cross the cell membrane.[1][4] Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug.[4][5]
-
Lipid Conjugation: A specific type of prodrug approach where a lipid moiety is attached to the nucleoside analog, significantly increasing its lipophilicity.[2]
-
Nanocarrier Formulations: Encapsulating nucleoside analogs in nanoparticles or liposomes can facilitate their entry into cells.[6][7][8] These carriers can protect the drug from degradation and can be designed to target specific cells.[7]
3. How do nucleoside transporters (ENTs and CNTs) affect the permeability of my compound?
There are two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[3][9] ENTs transport nucleosides down their concentration gradient, while CNTs actively transport them against a concentration gradient, coupled to a sodium gradient. The efficiency of a nucleoside analog's transport into the cell can be heavily dependent on its recognition and interaction with these transporters.[3][10] If an analog is a poor substrate for these transporters, its intracellular concentration will be limited.
4. What are the advantages of using a prodrug approach for nucleoside analogs?
The primary advantages of a prodrug approach are:
-
Improved Permeability: By masking the hydrophilic groups of the parent drug, prodrugs can significantly increase lipophilicity and enhance passive diffusion across the cell membrane.[1]
-
Bypassing Rate-Limiting Steps: Some prodrug strategies, like the ProTide technology, deliver the monophosphorylated form of the nucleoside analog into the cell, bypassing the often inefficient first phosphorylation step.[4][5][11]
-
Increased Oral Bioavailability: Enhanced permeability often translates to improved absorption from the gastrointestinal tract, leading to higher oral bioavailability.[1][12]
-
Protection from Degradation: The prodrug moiety can protect the nucleoside analog from enzymatic degradation in the plasma.[13]
5. When should I consider a nanoparticle or liposomal formulation?
Nanoparticle or liposomal formulations are particularly useful in the following scenarios:
-
When the nucleoside analog is highly potent but has extremely poor solubility and permeability that cannot be sufficiently improved by simple prodrug modifications.[6]
-
For targeted delivery to specific tissues or cell types, as nanoparticles and liposomes can be surface-modified with targeting ligands.[14]
-
To achieve a sustained release of the drug, which can improve its therapeutic index and reduce dosing frequency.[7]
-
To protect the nucleoside analog from rapid metabolism or clearance from the bloodstream.[7][13]
Troubleshooting Guides
Issue 1: My nucleoside analog shows high efficacy in enzymatic assays but low activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Assess permeability: Perform a PAMPA or Caco-2 permeability assay to quantify the compound's ability to cross a membrane.[15] 2. Prodrug synthesis: Consider synthesizing a lipophilic prodrug of your analog.[1] Common approaches include esterification with amino acids or conjugation with lipids.[1][2] 3. Formulation: Explore formulating the compound in a nanocarrier like liposomes or polymeric nanoparticles.[6][7] |
| Efflux by cellular transporters | 1. Bidirectional Caco-2 assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux pump like P-glycoprotein (P-gp).[16][17] 2. Co-administration with an inhibitor: Repeat the cell-based activity assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if activity is restored.[17] |
| Inefficient intracellular phosphorylation | 1. ProTide approach: If the first phosphorylation step is rate-limiting, consider a ProTide (prodrug-nucleotide) approach to deliver the monophosphate form directly into the cell.[4][5][18] 2. Metabolite analysis: Use LC-MS/MS to analyze the intracellular concentrations of the mono-, di-, and tri-phosphorylated species of your analog. |
Issue 2: I am observing inconsistent results in my cell permeability assays.
| Possible Cause | Troubleshooting Steps |
| Compound precipitation | 1. Solubility assessment: Determine the aqueous solubility of your compound in the assay buffer. 2. Visual inspection: Visually inspect the donor wells for any signs of precipitation after the experiment.[15] 3. Lower concentration: If precipitation is observed, repeat the assay at a lower, sub-saturating concentration. |
| Inconsistent cell monolayer integrity (Caco-2 assay) | 1. TEER measurements: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[19] 2. Lucifer yellow permeability: Include a paracellular marker like Lucifer yellow to check for monolayer tightness.[20] |
| High non-specific binding | 1. Mass balance: Calculate the mass balance of your compound to determine the percentage that is bound to the assay plates or membrane. 2. BSA in receiver chamber: For highly lipophilic compounds, consider adding Bovine Serum Albumin (BSA) to the receiver chamber to act as a sink and reduce non-specific binding.[15] |
Data Presentation
Table 1: Comparison of Permeability Enhancement Strategies for Nucleoside Analogs
| Strategy | Example Compound | Permeability Assay | Papp (10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| Parent Drug | Acyclovir | Caco-2 | ~0.5 | - | [4] |
| Amino Acid Ester Prodrug | Valacyclovir | Caco-2 | ~5.0 | ~10 | [1] |
| Parent Drug | Ganciclovir | Caco-2 | <0.1 | - | [1] |
| Amino Acid Ester Prodrug | Valganciclovir | Caco-2 | ~1.0 | >10 | [1] |
| Parent Drug | AZT | Caco-2 | ~2.0 | - | [12] |
| ProTide (Phosphoramidate Prodrug) | Aryl phosphoramidate (B1195095) of AZT | Caco-2 | >10 | >5 | [12] |
Note: Papp values are approximate and can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[20][21]
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (or other synthetic membrane lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for about 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Add Donor Solutions: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[22][23]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.[19][24]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TEER meter
-
Test compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[24]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range (e.g., >200 Ω·cm²).[25]
-
Prepare Dosing Solutions: Dissolve the test compound in the transport buffer at the desired concentration.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[16]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux):
-
For bidirectional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[16]
-
Incubate as described above and take samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[16]
-
Mandatory Visualizations
Caption: Cellular uptake and activation pathways for nucleoside analogs.
Caption: Decision tree for improving nucleoside analog permeability.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside transporters: molecular biology and implications for therapeutic development [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleoside transporters: from scavengers to novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA01084G [pubs.rsc.org]
- 14. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 24. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming Rapid Cellular Efflux of Purine Nucleoside Analogs
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficacy of purine (B94841) nucleoside analogs due to rapid cellular efflux. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you diagnose and overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My purine nucleoside analog shows lower-than-expected efficacy in my cancer cell line. Could drug efflux be the reason?
A: Yes, rapid cellular efflux is a common mechanism of resistance to purine nucleoside analogs.[1][2] Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove these drugs from the cell, lowering their intracellular concentration and thus their therapeutic effect.[1][2] Key transporters implicated in the efflux of purine nucleoside analogs and their metabolites include MRP4 (ABCC4) and MRP5 (ABCC5).[2][3][4][5]
Q2: Which specific ABC transporters are known to efflux purine nucleoside analogs?
A: Research has identified Multidrug Resistance Protein 4 (MRP4/ABCC4) and Multidrug Resistance Protein 5 (MRP5/ABCC5) as key transporters of purine nucleoside analogs and their active monophosphate metabolites.[2][3][4][5] For example, MRP4 and MRP5 have been shown to transport the monophosphate forms of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine.[2][5] Overexpression of these transporters can lead to resistance against these drugs.[2][6]
Q3: How can I determine if my cell line is overexpressing efflux pumps?
A: You can assess the expression of relevant ABC transporters like MRP4 and MRP5 at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the transporter genes (e.g., ABCC4, ABCC5). A significant increase in mRNA levels compared to a sensitive parental cell line suggests transporter overexpression.
-
Western Blot: This method detects the protein levels of the transporters. Increased protein bands for MRP4 or MRP5 in your resistant cell line compared to the control is a strong indicator of overexpression.[7][8]
Q4: What are the main strategies to overcome efflux-mediated resistance to purine nucleoside analogs?
A: There are several strategies you can employ:
-
Co-administration with Transporter Inhibitors: Use small molecules that block the function of specific ABC transporters. For example, inhibitors of MRP4 can increase the intracellular concentration and efficacy of its substrates.[3][9]
-
Development of Analogs that are Not Transporter Substrates: Synthesize new purine nucleoside analogs that are not recognized or transported by the overexpressed efflux pumps.
-
Nanoparticle-based Drug Delivery: Encapsulating the purine nucleoside analog in nanoparticles can alter its cellular uptake mechanism, potentially bypassing the efflux pumps.
-
Targeting Signaling Pathways: Modulating signaling pathways that regulate the expression of ABC transporters can reduce their levels and restore drug sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with purine nucleoside analogs and suspected drug efflux.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for a purine nucleoside analog in a specific cell line. | The cell line may be overexpressing efflux pumps like MRP4 or MRP5. | 1. Verify transporter overexpression using qPCR and/or Western blot (see Protocol 1).2. Perform a cytotoxicity assay with and without a relevant ABC transporter inhibitor (e.g., MK571 for MRPs) to see if sensitivity is restored (see Protocol 2). |
| Inconsistent results in cytotoxicity assays. | Cell line instability or contamination. | 1. Perform cell line authentication (e.g., STR profiling).2. Regularly test for mycoplasma contamination.3. Use cells from a low-passage frozen stock. |
| Low or no signal in an intracellular drug accumulation assay. | 1. The drug is not fluorescent or the fluorescent tag is interfering with transport.2. The concentration of the drug is too low.3. The incubation time is too short.4. Instrument settings are not optimal. | 1. If the drug is not fluorescent, use a fluorescent analog or a radiolabeled version. If using a fluorescent substrate like BCECF-AM, ensure it is a substrate for the transporter of interest.2. Optimize the drug concentration.3. Perform a time-course experiment to determine the optimal incubation time.4. Consult your flow cytometer's manual to optimize settings for the specific fluorophore. |
| An ABC transporter inhibitor does not restore sensitivity to the purine nucleoside analog. | 1. The chosen inhibitor is not effective against the specific transporter overexpressed in your cells.2. The inhibitor concentration is suboptimal.3. Resistance is mediated by a different mechanism (e.g., altered drug metabolism, target mutation). | 1. Confirm the inhibitor's specificity for the transporter you are targeting.2. Perform a dose-response experiment for the inhibitor.3. Investigate other potential resistance mechanisms. |
Data Presentation
The following tables summarize quantitative data from studies on purine nucleoside analog efflux.
Table 1: Effect of MRP4 Overexpression and Inhibition on 6-Mercaptopurine (6-MP) Cytotoxicity. [9]
| Cell Line | Treatment | IC50 of 6-MP (µM) | Fold Resistance/Sensitization |
| HEK293 (Parental) | 6-MP alone | 2.81 ± 0.35 | - |
| HEK293/MRP4 | 6-MP alone | 14.11 ± 0.32 | 5.02-fold resistance vs. Parental |
| HEK293/MRP4 | 6-MP + 50 µM MK571 (MRP inhibitor) | 3.23 ± 0.17 | 4.37-fold sensitization vs. 6-MP alone |
Table 2: Fold Resistance to Nucleoside Analogs in Cells Overexpressing MRP4 and MRP5. [3][10]
| Nucleoside Analog | HEK/MRP4 (Fold Resistance) | HEK/MRP5i (Fold Resistance) |
| Cytarabine (B982) (Ara-C) | 2-4 | ~2 |
| Troxacitabine | 2-4 | Not significant |
| PMEA | ~4 | ~2 |
Table 3: Effect of an MRP4 Inhibitor on Intracellular Accumulation of 6-Mercaptopurine (6-MP). [9]
| Cell Line | Treatment | Relative Intracellular 6-MP Accumulation |
| HEK293 (Parental) | 6-MP alone | Baseline |
| HEK293/MRP4 | 6-MP alone | Significantly lower than parental |
| HEK293/MRP4 | 6-MP + 50 µM MK571 (MRP inhibitor) | >1.5-fold increase compared to 6-MP alone |
Experimental Protocols
Protocol 1: Verification of ABC Transporter Overexpression
A. Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from your experimental and control (parental) cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using primers specific for your transporter of interest (e.g., ABCC4, ABCC5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the transporter gene in your experimental cell line compared to the control using the ΔΔCt method.
B. Western Blot
-
Protein Extraction: Lyse the cells and prepare total protein extracts. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the ABC transporter (e.g., anti-MRP4, anti-MRP5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[8]
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to attach overnight.
-
Pre-treatment (for inhibitor groups): For wells that will test the effect of an inhibitor, pre-incubate the cells with the ABC transporter inhibitor for 1-2 hours.
-
Drug Treatment: Add serial dilutions of the purine nucleoside analog to the wells, both with and without the transporter inhibitor. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability versus drug concentration and determine the IC50 values.
Protocol 3: Intracellular Drug Accumulation Assay (Flow Cytometry)
This protocol is for a fluorescent purine nucleoside analog or a fluorescent substrate of the relevant transporter.
-
Cell Preparation: Harvest 1 x 10^6 cells per sample and wash them with PBS.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, resuspend the cells in media containing the ABC transporter inhibitor and incubate for 30-60 minutes at 37°C.
-
Fluorescent Substrate Loading: Add the fluorescent purine nucleoside analog or substrate to the cell suspension and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Stop the accumulation by adding ice-cold PBS. Centrifuge the cells at 4°C and wash them twice with ice-cold PBS to remove extracellular fluorescence.
-
Resuspension: Resuspend the cell pellet in cold PBS or a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Compare the mean fluorescence intensity of the different samples (parental vs. resistant, with vs. without inhibitor) to determine the relative intracellular accumulation.
Mandatory Visualizations
Caption: Mechanism of purine nucleoside analog action and efflux.
Caption: Troubleshooting workflow for suspected efflux-mediated resistance.
Caption: Experimental workflow for an intracellular accumulation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of MRP4 (ABCC4) and MRP5 (ABCC5) confer resistance to the nucleoside analogs cytarabine and troxacitabine, but not gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the transport of nucleoside analog drugs by the human multidrug resistance proteins MRP4 and MRP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopurine metabolism and identification of the thiopurine metabolites transported by MRP4 and MRP5 overexpressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of MRP4 (ABCC4) and MRP5 (ABCC5) confer resistance to the nucleoside analogs cytarabine and troxacitabine, but not gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Azakinetin Riboside and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 8-Azakinetin riboside and have concerns about its potential interference with common cell viability assays, specifically the MTT and LDH assays.
Important Note: As of the latest literature review, there is no direct, documented evidence specifically reporting interference of this compound with either MTT or LDH assays. The cytotoxic effects of this compound and related compounds like 8-azaadenosine (B80672) are reported, but assay-specific interference has not been characterized. Therefore, this guide provides a framework for troubleshooting potential interference based on general principles of these assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a structural analog of kinetin (B1673648) riboside and is known to exhibit cytotoxic activity against various cancer cell lines. It is utilized in research to study its potential as an anticancer agent.
Q2: Could this compound interfere with my MTT assay results?
While not specifically documented, interference is theoretically possible. The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[1][2][3] A compound could interfere if it has reducing properties that can directly convert MTT to formazan, leading to a false positive signal of cell viability. Conversely, it could also inhibit the dehydrogenase enzymes, leading to a false negative.
Q3: How might this compound interfere with my LDH assay?
The LDH (lactate dehydrogenase) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium. Interference could occur if this compound or its metabolites inhibit the LDH enzyme activity, which would lead to an underestimation of cytotoxicity.[4] Additionally, factors that alter the pH of the culture medium could also affect LDH activity and the assay's accuracy.[5][6]
Q4: My MTT assay results with this compound are unexpected. What should I do?
If you observe unexpected results, such as an apparent increase in viability at high concentrations of a cytotoxic compound, it is crucial to perform control experiments to rule out assay interference. This involves testing the effect of this compound on the MTT assay in a cell-free system.
Q5: What are the initial steps to troubleshoot potential LDH assay interference by this compound?
The first step is to determine if this compound inhibits LDH enzyme activity directly. This can be tested by adding the compound to a known amount of LDH and measuring the enzyme's activity.
Troubleshooting Guides
MTT Assay Interference
Issue: Unexpected or inconsistent MTT assay results in the presence of this compound.
Troubleshooting Steps:
-
Cell-Free Control Experiment: To determine if this compound directly reduces MTT, perform the assay in a cell-free system.[7][8]
-
Prepare wells with culture medium and the same concentrations of this compound used in your cell-based experiments.
-
Add MTT reagent and incubate for the same duration as your standard protocol.
-
Add solubilization solution and measure the absorbance.
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by the compound.
-
-
Microscopic Examination: Visually inspect the cells after treatment with this compound and before adding MTT. Look for signs of precipitation of the compound, which could interfere with absorbance readings.
-
Alternative Viability Assays: If interference is confirmed, consider using an alternative endpoint for measuring cell viability that has a different mechanism, such as the LDH assay (for cytotoxicity), a resazurin-based assay, or an ATP-based luminescence assay.
LDH Assay Interference
Issue: Suspected underestimation of cytotoxicity with the LDH assay when using this compound.
Troubleshooting Steps:
-
LDH Activity Control: Test for direct inhibition of LDH by this compound.
-
In a cell-free system, add a known amount of LDH standard to wells containing culture medium and various concentrations of this compound.
-
Perform the LDH assay as per the manufacturer's protocol.
-
A decrease in the expected LDH activity in the presence of the compound suggests direct inhibition.
-
-
pH Measurement: Measure the pH of the cell culture medium after treatment with this compound. Significant changes in pH can affect LDH stability and activity.[5][6]
-
Positive Control: Ensure your positive control for maximum LDH release (e.g., cell lysis buffer) is yielding the expected high absorbance values.
Data Presentation
To systematically evaluate potential interference, record your observations from the control experiments in a structured table.
Table 1: Summary of Control Experiments for this compound Assay Interference
| Assay | Control Experiment | This compound Concentration | Observation (e.g., Absorbance Reading) | Interpretation |
| MTT | Cell-Free MTT Reduction | 0 µM (Vehicle Control) | Baseline | |
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| LDH | LDH Activity Inhibition | 0 µM (Vehicle Control) | Baseline | |
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Experimental Protocols
Protocol for Cell-Free MTT Assay Interference Test
-
Prepare a 96-well plate with cell culture medium. Do not add cells.
-
Add this compound at the same concentrations used in your cell viability experiments. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix gently.[2]
-
Measure the absorbance at 570 nm. A significant increase in absorbance compared to the vehicle control indicates direct MTT reduction.
Protocol for LDH Enzyme Activity Interference Test
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound at various concentrations.
-
Add a known amount of purified LDH to each well (as per your LDH kit manufacturer's recommendation for a positive control).
-
Proceed with the LDH assay protocol as instructed by the manufacturer, which typically involves adding the reaction mixture and incubating.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[9] A dose-dependent decrease in absorbance compared to the control (LDH without the compound) suggests enzyme inhibition.
Visualizations
Caption: Potential interference points of this compound in the MTT assay workflow.
Caption: Potential interference points of this compound in the LDH assay workflow.
Caption: Troubleshooting workflow for suspected assay interference by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of 8-Azakinetin riboside
This technical support center provides guidance on the best practices for the long-term storage, handling, and troubleshooting of 8-Azakinetin riboside for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Estimated Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Note: The shelf-life estimates are based on supplier recommendations. It is crucial to refer to the product-specific information provided by the manufacturer.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous-based assays, further dilutions should be made in an appropriate buffer or cell culture medium immediately before use.
Q3: How should I handle this compound in the laboratory?
This compound is a cytotoxic compound and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood to avoid inhalation of the powder.
Q4: Is this compound sensitive to light or repeated freeze-thaw cycles?
While specific data for this compound is limited, purine (B94841) nucleoside analogs can be sensitive to light and repeated freeze-thaw cycles. It is best practice to:
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the working solution. | 1. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh aliquots from a new stock solution. Avoid using a stock solution that has been thawed and refrozen multiple times. 3. Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at its λmax (if known) or perform a new, careful weighing and dissolution. |
| Precipitation of the compound in aqueous media | 1. The concentration of this compound exceeds its solubility limit in the aqueous buffer or medium. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Prepare a more dilute working solution. 2. Ensure the final concentration of the organic solvent in your assay is sufficient to keep the compound in solution, while also confirming that this solvent concentration is not toxic to your cells. A solvent toxicity control should always be included in your experiments. |
| No observable cytotoxic effect | 1. The compound has degraded. 2. The concentration used is too low. 3. The incubation time is not sufficient. 4. The cell line is resistant to the compound's mechanism of action. | 1. Use a fresh, properly stored stock solution. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Increase the incubation time of the compound with the cells. 4. Research the known mechanisms of action for 8-azapurine (B62227) nucleosides and the characteristics of your cell line to assess potential resistance. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety Precautions: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: General Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add the solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
As a cytotoxic nucleoside analog, this compound is hypothesized to interfere with nucleic acid synthesis, leading to apoptosis. The following diagrams illustrate a generalized workflow for assessing its cytotoxic effects and a plausible signaling pathway.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Plausible mechanism of action for this compound leading to apoptosis.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 8-Azakinetin Riboside and Kinetin Riboside
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available experimental data reveals distinct cytotoxic profiles for 8-azakinetin riboside and its structural analog, kinetin (B1673648) riboside, with significant implications for their potential as anticancer agents. This guide provides a detailed comparison of their efficacy, selectivity, and mechanisms of action for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates a superior cancer-selective cytotoxic profile compared to kinetin riboside. While both compounds exhibit cytotoxic activity against various cancer cell lines, this compound shows a more pronounced effect on cancer cells with significantly less impact on healthy, non-malignant cells. Kinetin riboside, a naturally occurring cytokinin, induces apoptosis through the intrinsic mitochondrial pathway. The precise mechanism of this compound is not as extensively elucidated, but evidence suggests it may involve the modulation of cellular redox status, leading to apoptosis.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and kinetin riboside across various cell lines, as reported in the scientific literature.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Normal/Cancer |
| OVCAR-3 | Ovarian Carcinoma | 1.1[1] | Cancer |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.1[1] | Cancer |
| MRC-5 | Normal Lung Fibroblast | 4.6[1] | Normal |
Table 2: IC50 Values of Kinetin Riboside
| Cell Line | Cancer Type | IC50 (µM) | Normal/Cancer |
| HCT-15 | Colon Cancer | 2.5[2] | Cancer |
| M4 Beu | Human Melanoma | 1.5[3] | Cancer |
| B16 | Murine Melanoma | 0.2[3] | Cancer |
| Various | Various Carcinomas | Low Micromolar | Cancer |
| MRC-5 | Normal Lung Fibroblast | Non-selective | Normal |
Note: The IC50 values for kinetin riboside against various carcinoma cell lines and the MRC-5 cell line are described as being in the "low micromolar" range and "non-selective" in a comparative study, without specific values provided in the abstract.[1]
Experimental Protocols
Detailed experimental protocols from the primary comparative study by Toton et al. (2024) were not publicly available. However, a representative protocol for a standard cytotoxicity assay (MTT assay) used for the cell lines mentioned is provided below.
Representative Cytotoxicity Assay (MTT Assay) Protocol:
-
Cell Seeding: Cancer cell lines (e.g., OVCAR-3, MIA PaCa-2) and normal cell lines (e.g., MRC-5) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective culture media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Stock solutions of this compound and kinetin riboside are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions as the initial seeding.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Kinetin Riboside: Induction of Apoptosis via the Intrinsic Pathway
Kinetin riboside has been shown to induce apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway.[4] This involves a cascade of events including the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[4] The process is also regulated by the Bcl-2 family of proteins, with kinetin riboside observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins such as Bax and Bad.[4]
References
A Comparative Analysis of 8-Azakinetin Riboside and 7-Deaza Analogs: Cytotoxicity, Potential Targets, and Binding Affinity Assessment Methodologies
This guide is intended for researchers, scientists, and drug development professionals interested in the biological activities and potential therapeutic applications of these modified nucleosides.
Quantitative Biological Activity
Recent studies have shed light on the cytotoxic potential of 8-Azakinetin riboside against various cancer cell lines. In contrast, research on 7-deazapurine ribonucleosides has primarily focused on their antiviral and cytostatic properties. The available quantitative data is summarized below.
| Compound | Assay Type | Cell Line/Target | Metric | Value | Reference |
| This compound | Cytotoxicity | Ovarian Cancer (OVCAR-3) | IC50 | 1.1 µM | [1] |
| Cytotoxicity | Pancreatic Cancer (MIA PaCa-2) | IC50 | 1.1 µM | [1] | |
| Cytotoxicity | Normal Lung Fibroblast (MRC-5) | IC50 | 4.6 µM | [1] | |
| Kinetin (B1673648) riboside (parent compound) | Cytotoxicity | Various Cancer Cell Lines | IC50 | Low micromolar | [1] |
| Various 7-deazaadenosine ribonucleoside triphosphates | Enzyme Inhibition | HCV NS5B Polymerase | IC50 | Micromolar concentrations | [2][3] |
Potential Signaling Pathways and Mechanisms of Action
The biological activities of this compound and 7-deazapurine ribonucleosides are likely mediated through distinct cellular pathways. The parent compound, kinetin riboside, has been shown to activate PINK1 kinase, a key regulator of mitochondrial quality control and a target in Parkinson's disease research.[4][5] This suggests that this compound may also function as a kinase modulator. Furthermore, its cytotoxic effects point towards interference with cell proliferation pathways, potentially through the modulation of Bcl-2 family proteins and caspase-3, leading to apoptosis.[6][7]
7-Deazapurine ribonucleosides, on the other hand, are known to act as antiviral agents, particularly against RNA viruses. Their mechanism of action often involves intracellular phosphorylation to the triphosphate form, which then inhibits viral RNA-dependent RNA polymerases.[2][3][8] Some 7-deazapurine nucleosides also exhibit cytostatic effects by being incorporated into cellular RNA and DNA, leading to the inhibition of protein synthesis and DNA damage.[8][9]
Experimental Protocols for Binding Affinity Determination
To directly compare the binding affinities of this compound and a 7-deaza analog, a series of biophysical and biochemical assays would be required. Below are detailed protocols for key experiments.
In Vitro Kinase Assay
This assay is crucial for determining the inhibitory potential of the compounds against specific kinases, such as PINK1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds against a target kinase.
Protocol:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and varying concentrations of the test compound (this compound or 7-deaza analog).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[10]
-
Fluorescence/Luminescence-based Assays: Using modified substrates or antibodies to detect phosphorylation, leading to a change in fluorescence or luminescence.[11]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol:
-
Immobilization: Covalently immobilize the target protein (e.g., a kinase or a viral polymerase) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) in a continuous flow over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the analyte to the immobilized protein (association phase). Following this, flow buffer over the surface to monitor the dissociation of the analyte (dissociation phase).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and subsequently the Kd (Kd = kd/ka).[12][13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Prepare solutions of the target protein in the calorimeter cell and the test compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small, sequential injections of the test compound into the protein solution while maintaining a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the enthalpy change per injection. Plot these values against the molar ratio of the ligand to the protein and fit the data to a binding model to determine Ka, n, and ΔH.[14][15][16]
Conclusion
While a direct comparison of the binding affinity of this compound and a specific 7-deaza kinetin riboside analog is currently hampered by a lack of publicly available data, the existing information on their biological activities suggests they operate through different mechanisms and may have distinct therapeutic potentials. This compound shows promise as a cytotoxic agent against cancer cells, with an IC50 in the low micromolar range, and may exert its effects through the modulation of kinase signaling and apoptotic pathways. In contrast, the class of 7-deazapurine ribonucleosides is more established in the context of antiviral research, with a mechanism dependent on intracellular phosphorylation and inhibition of viral polymerases.
To definitively compare their binding affinities, the experimental protocols outlined in this guide, including in vitro kinase assays, SPR, and ITC, should be employed. Such studies would provide crucial data for understanding their structure-activity relationships and for guiding the future development of these and related purine (B94841) analogs as therapeutic agents.
References
- 1. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Mechanisms of 8-Azakinetin Riboside and Gemcitabine
In the landscape of anti-cancer drug discovery, nucleoside analogs represent a cornerstone of chemotherapy. This guide provides a detailed comparison of the mechanisms of action of two such agents: the well-established drug gemcitabine (B846) and the investigational compound 8-Azakinetin riboside. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct and overlapping cellular effects.
Introduction to the Compounds
Gemcitabine (2',2'-difluorodeoxycytidine) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. It is a widely used chemotherapeutic agent for the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. Its efficacy lies in its ability to disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
This compound is a purine (B94841) analog and a structural derivative of kinetin (B1673648) riboside, a naturally occurring cytokinin. While less extensively studied than gemcitabine, emerging evidence suggests it possesses significant cytotoxic activity against cancer cells, indicating its potential as a novel therapeutic agent. This guide will draw upon data from both this compound and its closely related analog, kinetin riboside, to build a comprehensive mechanistic profile.
Mechanism of Action: A Head-to-Head Comparison
The anti-cancer effects of both gemcitabine and this compound are rooted in their ability to interfere with fundamental cellular processes. However, the specific pathways they exploit differ significantly.
Gemcitabine: A Potent Inhibitor of DNA Synthesis
Gemcitabine's primary mechanism of action is the inhibition of DNA synthesis and repair. As a prodrug, it requires intracellular phosphorylation to its active mono-, di-, and triphosphate forms (dFdCMP, dFdCDP, and dFdCTP).
-
Incorporation into DNA: Gemcitabine triphosphate (dFdCTP) competes with the natural nucleotide dCTP for incorporation into the growing DNA strand during replication. Once incorporated, it introduces a "masked chain termination" effect. Although one additional nucleotide can be added after the gemcitabine analog, the DNA polymerase is unable to proceed further, leading to an irreparable halt in DNA synthesis.
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (B83284) (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR). RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, gemcitabine depletes the pool of available deoxyribonucleotides, further hampering DNA replication and repair.
This dual mechanism of action contributes to the potent cytotoxicity of gemcitabine.
This compound: An Inducer of Apoptosis via the Intrinsic Pathway
Evidence for this compound's mechanism of action is still emerging, with much of the current understanding derived from studies on its close analog, kinetin riboside. The available data strongly suggest that its primary anti-cancer effect is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Disruption: Kinetin riboside has been shown to disrupt the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the key executioner enzymes of apoptosis. Specifically, kinetin riboside has been observed to activate caspase-3 and caspase-9.
-
Modulation of Bcl-2 Family Proteins: The apoptotic process is further regulated by the Bcl-2 family of proteins. Kinetin riboside has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bad, thereby shifting the cellular balance towards cell death.[1]
Impact on Cellular Signaling Pathways
Gemcitabine: A Modulator of Stress-Activated Pathways
Gemcitabine's induction of DNA damage and replicative stress triggers several signaling cascades within the cancer cell:
-
JNK and p38 MAPK Pathways: The stress caused by DNA damage activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in promoting apoptosis in response to cellular stress.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial survival pathway that is often hyperactivated in cancer. The interplay between gemcitabine and this pathway is complex, with some studies suggesting that gemcitabine can inhibit PI3K/AKT signaling, while in other contexts, activation of this pathway can contribute to gemcitabine resistance.
This compound: Targeting the Wnt/β-Catenin Pathway
Studies on kinetin riboside have revealed its ability to modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.
-
Inhibition of Wnt/β-Catenin Signaling: Kinetin riboside has been shown to suppress the Wnt/β-catenin pathway in colorectal cancer cells.[2] This pathway is frequently dysregulated in various cancers and plays a key role in cell proliferation, survival, and differentiation. The inhibition of this pathway by kinetin riboside represents a distinct and significant anti-cancer mechanism.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and gemcitabine, focusing on their cytotoxic effects (IC50 values) in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | OVCAR-3 | Ovarian Cancer | 1.1 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 1.1 | [3] | |
| Kinetin riboside | HCT-15 | Colon Cancer | 2.5 | [4][5] |
| Gemcitabine | MIA PaCa-2 | Pancreatic Cancer | 0.025 | [6] |
| PANC-1 | Pancreatic Cancer | 0.04855 | [6] | |
| BxPC-3 | Pancreatic Cancer | Varies (nM to low µM range) | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Effects on Cell Cycle and Apoptosis
| Parameter | This compound (inferred from Kinetin riboside) | Gemcitabine |
| Cell Cycle Arrest | S-phase arrest observed in HCT-15 colon cancer cells.[4][5] | Predominantly S-phase arrest due to inhibition of DNA synthesis.[8][9][10][11] |
| Apoptosis Induction | Induces apoptosis via the intrinsic mitochondrial pathway.[1][12] | Induces apoptosis as a consequence of irreparable DNA damage.[13][14][15][16] |
| Key Apoptotic Markers | Disruption of mitochondrial membrane potential, cytochrome c release, caspase-3 and -9 activation, decreased Bcl-2, increased Bad.[1] | DNA fragmentation, activation of caspases. |
Visualizing the Mechanisms of Action
To further illustrate the distinct mechanisms of these two compounds, the following diagrams depict their respective signaling pathways and cellular effects.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
Caption: Inferred mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds and calculate the IC50 values.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or gemcitabine for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells after treatment with the compounds.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or gemcitabine for the indicated time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of the compounds on cell cycle distribution.
Protocol:
-
Seed cells and treat them with the compounds as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Conclusion
Gemcitabine and this compound, while both being nucleoside analogs with anti-cancer properties, exhibit distinct mechanisms of action. Gemcitabine is a well-characterized inhibitor of DNA synthesis, acting through a dual mechanism of masked chain termination and ribonucleotide reductase inhibition. In contrast, the available evidence suggests that this compound primarily induces apoptosis through the intrinsic mitochondrial pathway and may also modulate the Wnt/β-catenin signaling pathway.
The quantitative data indicate that this compound is cytotoxic to pancreatic and ovarian cancer cells in the low micromolar range, showing some selectivity for cancer cells over normal cells. While gemcitabine demonstrates higher potency in pancreatic cancer cell lines (in the nanomolar range), the unique mechanism of action of this compound could offer therapeutic advantages, particularly in cancers resistant to DNA-damaging agents.
Further research is warranted to fully elucidate the mechanism of action of this compound, including its specific intracellular targets and the full spectrum of signaling pathways it affects. Such studies will be crucial in determining its potential as a standalone or combination therapy in the clinical setting. This comparative guide provides a foundational understanding for researchers to build upon as they explore the therapeutic potential of these and other novel nucleoside analogs.
References
- 1. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis of Kinetin Riboside in Colorectal Cancer Cells Occurs by Promoting β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiproliferative activity of kinetin riboside on HCT-15 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells | In Vivo [iv.iiarjournals.org]
- 12. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gemcitabine-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Huaier increases the antitumor effect of gemcitabine on pancreatic cancer in vitro and in vivo - Chen - Translational Cancer Research [tcr.amegroups.org]
- 16. dovepress.com [dovepress.com]
Comparative Analysis of 8-Azapurine Nucleosides in Pancreatic Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 8-azapurine (B62227) nucleosides, specifically Toyocamycin and Sangivamycin, against pancreatic cancer. The information presented is based on available preclinical experimental data.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and a grim prognosis. The dense fibrotic stroma and inherent resistance of pancreatic cancer cells to conventional chemotherapies necessitate the exploration of novel therapeutic agents. Among these, 8-azapurine nucleosides, a class of purine (B94841) analogs, have shown promise in preclinical studies. This guide focuses on the comparative efficacy and mechanisms of action of two prominent 8-azapurine nucleosides, Toyocamycin and Sangivamycin, in the context of pancreatic cancer.
In Vitro Cytotoxicity: A Head-to-Head Comparison
Experimental data from in vitro studies on pancreatic cancer cell lines provide a direct measure of the cytotoxic potential of these compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparison.
| Compound | Cell Line | IC50 | Key Findings |
| Toyocamycin | Panc-1 | 0.2 - >50 µM (range across 14 cell lines) | Demonstrates dose- and time-dependent growth inhibition. Synergistic effects observed with gemcitabine (B846) and bortezomib.[1][2] |
| MiaPaCa-2 | 0.2 - >50 µM (range across 14 cell lines) | Induces apoptosis and cell cycle arrest.[1][2] | |
| Sangivamycin | Panc-1 | 125 nM | Significantly more efficient than gemcitabine at lower dosages.[3] |
| MiaPaCa-2 | 75 nM | Shows selective toxicity towards cancer cells over normal pancreatic ductal epithelial cells.[3] | |
| Gemcitabine | Various Pancreatic Cancer Cell Lines | Varies | Standard-of-care chemotherapy, often used as a comparator.[3][4] |
In Vivo Efficacy: Preclinical Animal Models
The therapeutic potential of these 8-azapurine nucleosides has also been evaluated in animal models of pancreatic cancer, providing insights into their anti-tumor activity in a more complex biological system.
| Compound | Animal Model | Key Findings |
| Toyocamycin | Xenograft in vivo model | Demonstrated growth inhibition of pancreatic cancer xenografts.[1] |
| Sangivamycin | Orthotopic pancreatic cancer model (Panc-1 cells) | Showed a statistically significant decrease in tumor weight and volume.[3] |
Mechanisms of Action: Targeting Key Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is crucial for their further development and potential clinical application. Toyocamycin and Sangivamycin have been shown to target distinct but critical signaling pathways involved in pancreatic cancer cell proliferation and survival.
Toyocamycin primarily targets the Unfolded Protein Response (UPR) , a cellular stress response pathway that is often hijacked by cancer cells to promote their survival. Specifically, Toyocamycin inhibits the IRE1α (Inositol-requiring enzyme 1α) pathway of the UPR.[1][2] This inhibition disrupts the ability of cancer cells to cope with the stress of rapid proliferation and protein synthesis, ultimately leading to apoptosis.
Sangivamycin , on the other hand, has been identified as a potent inhibitor of Protein Kinase C (PKC) and the Haspin-Histone H3-survivin signaling pathway .[3] The Haspin kinase is crucial for proper chromosome alignment during mitosis, and its inhibition by Sangivamycin leads to mitotic defects and subsequent cell death in cancer cells. The targeting of the PKC family, which is involved in various cellular processes including proliferation and survival, further contributes to its anti-tumor activity.[5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-1, MiaPaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 8-azapurine nucleosides (Toyocamycin or Sangivamycin) or control vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model more closely mimics the human disease by implanting cancer cells into the pancreas of immunocompromised mice.
-
Cell Preparation: Human pancreatic cancer cells (e.g., Panc-1) are cultured, harvested, and resuspended in a suitable medium, such as Matrigel, to support tumor growth.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the abdomen to expose the pancreas.
-
Orthotopic Injection: The pancreatic cancer cell suspension is carefully injected into the head or tail of the pancreas.
-
Closure and Monitoring: The abdominal wall and skin are sutured, and the animals are monitored for recovery and tumor growth. Tumor size can be monitored non-invasively using imaging techniques like ultrasound or bioluminescence imaging if the cells are engineered to express luciferase.
-
Drug Administration: Once tumors are established, mice are treated with the 8-azapurine nucleosides (e.g., Sangivamycin) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and measured. Tissues may be further processed for histological or molecular analysis to assess treatment efficacy.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Toyocamycin's mechanism of action in pancreatic cancer cells.
Caption: Sangivamycin's mechanism of action in pancreatic cancer cells.
Caption: General experimental workflow for comparing 8-azapurine nucleosides.
References
- 1. Selective inhibition of unfolded protein response induces apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of protein kinase D signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of protein kinase D signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on the In Vitro Anticancer Activity of 8-Azakinetin Riboside
A comprehensive review of publicly accessible scientific literature and research databases reveals a significant lack of information regarding the in vitro anticancer activity of 8-Azakinetin riboside. Consequently, a detailed comparison guide with supporting experimental data, protocols, and signaling pathway visualizations for this specific compound cannot be generated at this time.
Extensive searches for scholarly articles, clinical trial data, and published experimental results on this compound's effects on cancer cell lines have yielded no specific findings. This absence of data prevents the creation of the requested content, which is contingent on the availability of quantitative metrics (such as IC50 values), detailed experimental methodologies, and elucidated mechanisms of action.
For researchers, scientists, and drug development professionals interested in the potential anticancer properties of novel compounds, the typical validation process involves a series of established in vitro assays. A general workflow for such an investigation is outlined below.
General Experimental Workflow for Assessing In Vitro Anticancer Activity
The following diagram illustrates a standard workflow for the initial in vitro screening and characterization of a potential anticancer compound.
Caption: Generalized workflow for in vitro anticancer drug validation.
Standard Methodologies for In Vitro Anticancer Studies
Below are generalized protocols for key experiments typically cited in anticancer drug validation studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
**Sol
A Comparative Analysis of Nicotinamide Riboside Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Nicotinamide (B372718) Riboside (NR), a prominent NAD+ precursor, across various cell lines. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential and mechanism of action.
Nicotinamide Riboside has emerged as a molecule of significant interest due to its role in boosting cellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] Its effects, however, can vary significantly depending on the cellular context, dose, and metabolic state of the cell. This guide summarizes key findings on its impact on cell viability, apoptosis, and NAD+ metabolism.
Data Presentation: Quantitative Effects of Nicotinamide Riboside
The following tables summarize the quantitative effects of Nicotinamide Riboside on NAD+ levels, cell viability, and apoptosis in different cell lines.
Table 1: Enhancement of Intracellular NAD+ Levels by Nicotinamide Riboside
| Cell Line | Cell Type | NR Concentration | Treatment Duration | Fold Increase in NAD+ |
|---|---|---|---|---|
| C2C12 | Murine Myoblasts | 0.5 - 1 mM | 24 hours | Dose-dependent increase |
| Hepa1.6 | Murine Hepatoma | 0.5 - 1 mM | 24 hours | Dose-dependent increase |
| HEK293T | Human Embryonic Kidney | 0.5 - 1 mM | 24 hours | Dose-dependent increase |
| Healthy Volunteers | Whole Blood | 1000 mg (oral) | 9 days | Significant increase |
| Healthy Volunteers | Whole Blood | 1000 mg (oral) | 2 weeks | ~142% increase |
Data synthesized from multiple sources indicating NR effectively increases NAD+ levels in vitro and in vivo.[2][3]
Table 2: Cytotoxicity and Viability Effects of Nicotinamide Riboside
| Cell Line | Cell Type | NR Concentration | Effect |
|---|---|---|---|
| BEAS-2B | Human Bronchial Epithelium (2D culture) | > 1 µM | Cytotoxic |
| BEAS-2B | Human Bronchial Epithelium (3D spheroids) | 1, 5, 10, 50 µM | Induced apoptosis |
| 1198 | Premalignant BEAS-2B derivative | Not specified | More sensitive to cytotoxicity than parent BEAS-2B |
| HepG3 | Human Hepatocellular Carcinoma | 100-1000 µM (NRH*) | Dose-dependent cytotoxicity |
| HEK293T | Human Embryonic Kidney | 100-1000 µM (NRH*) | No cytotoxicity observed |
| SCC-25 | Human Head and Neck Squamous Cell Carcinoma | Not specified | Sensitized to cisplatin (B142131) |
*Note: Data for HepG3 and HEK293T cells are for Dihydronicotinamide Riboside (NRH), a potent NAD+ precursor.[4] The differential sensitivity highlights cell-type specific responses.[5][6]
Table 3: Modulation of Apoptosis by Nicotinamide Riboside
| Cell Line | Cell Type | Experimental Context | Effect of NR |
|---|---|---|---|
| BEAS-2B | Human Bronchial Epithelium (3D spheroids) | Baseline | Induces apoptosis at 1-50 µM |
| HTM | Human Trabecular Meshwork | H₂O₂-induced oxidative stress | Inhibits apoptosis and reduces apoptotic protein (Bax) expression |
| BUMPT | Mouse Proximal Tubule | TGF-β treatment | Attenuates apoptosis |
These findings illustrate the dual role of NR, which can be either pro-apoptotic or anti-apoptotic depending on the cell type and the presence of cellular stressors.[5][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[9]
Materials:
-
96-well plates
-
Cells of interest
-
Culture medium (serum-free for incubation step)
-
Nicotinamide Riboside (or other test compounds)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in SDS)[10][11]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[10] Incubate until cells adhere and reach desired confluency.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., Nicotinamide Riboside). Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well (final concentration ~1.2 mM).[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.[10]
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[10]
-
Dissolution: Mix thoroughly by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V Staining by Flow Cytometry
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled. A viability dye like Propidium Iodide (PI) or DAPI is used to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[12]
Materials:
-
Cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect them. Combine with any floating cells from the supernatant, as these may be apoptotic.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5-7 minutes at 4°C.[14]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[14][15]
-
Viability Staining: Add a viability dye such as Propidium Iodide to the cell suspension just before analysis.
-
Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Nicotinamide Riboside (NR) cellular uptake and NAD+ synthesis pathway.
References
- 1. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supporting Cellular Energy Production and NAD+ Status with Nicotinamide Riboside (NR) [casi.org]
- 3. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide riboside Induced Energy Stress and Metabolic Reprogramming in BEAS-2B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide riboside alleviates cisplatin-induced peripheral neuropathy via SIRT2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of Nicotinamide Riboside in Oxidative Damage and a Fibrosis Model of Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real-research.com [real-research.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT assay on 96 well plate [protocols.io]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
comparing the selectivity of 8-Azakinetin riboside to other kinase inhibitors
A Comparative Analysis of Kinase Inhibitor Specificity for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a cornerstone of targeted therapy, offering the potential for more effective and less toxic treatments compared to conventional chemotherapy.
A crucial determinant of a kinase inhibitor's therapeutic efficacy and safety profile is its selectivity – the degree to which it inhibits its intended target(s) over other kinases in the human kinome. Highly selective inhibitors can minimize off-target effects and associated toxicities, while multi-targeted inhibitors may offer broader efficacy against complex diseases driven by multiple signaling pathways.
This guide provides a framework for comparing the selectivity of kinase inhibitors. While the initial focus was on 8-Azakinetin riboside, a comprehensive search of publicly available scientific literature and databases did not yield specific kinase selectivity data for this compound. Therefore, to illustrate the principles of kinase inhibitor selectivity, this guide will utilize two well-characterized clinical kinase inhibitors, Dasatinib and Lapatinib , as case studies. Dasatinib is known as a multi-targeted inhibitor, while Lapatinib exhibits greater selectivity for the EGFR and HER2 kinases.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the inhibitory activity of Dasatinib and Lapatinib against a selection of kinases, demonstrating their distinct selectivity profiles.
| Kinase Target | Dasatinib IC50 (nM) | Lapatinib IC50 (nM) |
| Primary Targets | ||
| ABL1 | <1 | >10,000 |
| SRC | 0.5 | >10,000 |
| EGFR | 30 | 10.8 |
| ERBB2 (HER2) | 15 | 9.2 |
| Selected Off-Targets | ||
| LCK | 1.1 | >10,000 |
| YES1 | 1.3 | >10,000 |
| FYN | 2.6 | >10,000 |
| KIT | 12 | >10,000 |
| PDGFRα | 28 | >10,000 |
| PDGFRβ | 28 | >10,000 |
| ERBB4 (HER4) | - | 367 |
| c-Raf | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| CDK1 | >10,000 | >10,000 |
| p38α | 220 | >10,000 |
| VEGFR2 | 81 | >10,000 |
Note: IC50 values are compiled from various sources and should be considered representative. Direct comparison is best made with data generated from the same experimental platform and conditions.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below is a representative protocol for a biochemical kinase inhibition assay.
Radiometric Kinase Assay (e.g., [γ-³³P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate (B84403) from ATP into a specific substrate by the target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]-ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test inhibitor (e.g., Dasatinib, Lapatinib) at various concentrations
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate by spotting the reaction mixture onto the filter plate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] It is frequently dysregulated in cancer, and several components of this pathway are targets for kinase inhibitors.
Caption: The MAPK/ERK signaling cascade.
General Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to detailed dose-response analysis.
Caption: Kinase inhibitor selectivity profiling workflow.
Conclusion
The selectivity of a kinase inhibitor is a critical parameter that profoundly influences its therapeutic potential. As illustrated by the contrasting profiles of Dasatinib and Lapatinib, kinase inhibitors can range from highly specific to broadly multi-targeted. A thorough understanding of an inhibitor's selectivity is paramount for rational drug design, predicting potential on- and off-target effects, and ultimately, for the development of safer and more effective targeted therapies. While direct experimental data for this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for evaluating the selectivity of any novel kinase inhibitor.
References
evaluating the therapeutic index of 8-Azakinetin riboside compared to standard chemotherapy
A Comparative Analysis for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety, a paramount consideration in the development of new therapeutics, particularly in oncology. This guide provides a comparative evaluation of the therapeutic index of the investigational compound 8-Azakinetin riboside against established standard-of-care chemotherapy agents: doxorubicin, cisplatin, and paclitaxel (B517696).
While comprehensive preclinical data for this compound is still emerging, this analysis compiles available data on its in vitro efficacy and in vivo toxicity alongside established values for standard chemotherapies to offer a preliminary comparative perspective.
Quantitative Comparison of Efficacy and Toxicity
The therapeutic index is fundamentally a ratio of toxicity to efficacy. In preclinical studies, this is often represented by the ratio of the 50% lethal dose (LD50) or maximum tolerated dose (MTD) to the 50% effective concentration (IC50). The following tables summarize the available data for this compound and the standard chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Data Not Available | - |
| Doxorubicin | MCF-7 (Breast) | 0.4 - 2.5[1][2] |
| A549 (Lung) | > 20[2][3] | |
| Cisplatin | MCF-7 (Breast) | Highly variable |
| A549 (Lung) | 6.59 - 16.48[4][5] | |
| Paclitaxel | MCF-7 (Breast) | 0.0035 - 3.5[6][7] |
| A549 (Lung) | Data Not Available |
Note: IC50 values for standard chemotherapies can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[8]
Table 2: In Vivo Acute Toxicity (LD50/MTD) Data in Mice
| Compound | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) |
| This compound | Data Not Available | - | - |
| Doxorubicin | Intravenous | 17[9] | - |
| Intraperitoneal | 4.6[10] | - | |
| Cisplatin | Intraperitoneal | 10 - 13 (nephrotoxic dose) | - |
| Paclitaxel | Intravenous | 19.5 - 34.8[11][12] | 20 - 60[13] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their cytotoxic effects is crucial for rational drug design and combination therapies.
This compound: The precise signaling pathways affected by this compound in cancer cells are not yet fully elucidated. As a purine (B94841) analog, it is hypothesized to interfere with nucleic acid synthesis and potentially modulate signaling cascades involved in cell proliferation and survival. Further research is required to delineate its specific molecular targets.
Standard Chemotherapies: Doxorubicin, cisplatin, and paclitaxel induce apoptosis through well-characterized, albeit complex, signaling pathways.
-
Doxorubicin: This anthracycline intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS). These actions trigger a cascade of events leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling molecules involved include p53, MAPKs (JNK, ERK), and the Bcl-2 family of proteins.[10][14]
-
Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and the activation of the DNA damage response (DDR) pathway. This activates signaling cascades involving ATM, ATR, Chk1, and Chk2, ultimately leading to cell cycle arrest and apoptosis through both p53-dependent and independent mechanisms. The intrinsic mitochondrial pathway and the extrinsic death receptor pathway are both implicated.[2][15]
-
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel disrupts mitotic spindle dynamics, leading to mitotic arrest and subsequent apoptosis. The signaling pathways involved are complex and can include the activation of the JNK/SAPK pathway, modulation of the Bcl-2 family proteins, and interference with the PI3K/Akt survival pathway.[12][16][17]
Experimental Protocols
Standardized methodologies are essential for the accurate determination of therapeutic indices. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
In Vivo Acute Toxicity Study (LD50 Determination)
These studies are conducted in animal models, typically mice, to determine the lethal dose of a compound. All animal experiments should be performed in accordance with ethical guidelines and approved protocols.
-
Animal Model: Use a specific strain of mice (e.g., BALB/c or C57BL/6) of a defined age and weight.
-
Dose Administration: Administer the test compound via a clinically relevant route (e.g., intravenous, intraperitoneal) at a range of doses to different groups of animals.
-
Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Use a statistical method, such as the probit analysis, to calculate the LD50, the dose at which 50% of the animals are expected to die.
Visualizing Molecular Pathways and Experimental Workflows
Diagram 1: General Workflow for Evaluating Therapeutic Index
Caption: A flowchart illustrating the key steps in determining the therapeutic index.
Diagram 2: Simplified Apoptotic Signaling Pathway of Doxorubicin
Caption: Key molecular events in doxorubicin-induced apoptosis.
Diagram 3: Simplified Apoptotic Signaling Pathway of Cisplatin
Caption: Core components of the cisplatin-induced apoptotic pathway.
Diagram 4: Simplified Apoptotic Signaling Pathway of Paclitaxel
References
- 1. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the NFκB-signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vivo Efficacy of 8-Azakinetin Riboside: A Comparative Analysis Against Established Anticancer Drugs
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vivo anticancer efficacy of 8-Azakinetin riboside. At present, there is no publicly accessible preclinical or clinical data detailing the effects of this specific compound in living organisms for the treatment of cancer.
This guide aims to provide a transparent overview of the current research landscape. While direct comparative data for this compound is unavailable, we will present information on related compounds and established anticancer drugs to offer a contextual framework for researchers, scientists, and drug development professionals.
Absence of In Vivo Data for this compound
Extensive searches of scientific databases and research publications have not yielded any studies that evaluate the in vivo anticancer activity of this compound. Consequently, critical data points for a comparative analysis, such as tumor growth inhibition, survival rates in animal models, and effective dosages, are non-existent in the public domain. This lack of information prevents a direct comparison with established chemotherapeutic agents.
Insights from Related Purine (B94841) Analogs
While data on this compound is lacking, research on other purine analogs, such as 8-azapurine (B62227) derivatives, has shown some preliminary in vitro anticancer activity. Studies have demonstrated that certain novel 8-azapurine carbocyclic nucleoside hydrazones exhibit cytotoxic effects against human liver cancer (Huh-7) and breast cancer (A549) cell lines in laboratory settings. However, these findings are confined to cell cultures and do not provide information on how these compounds would behave in a complex biological system.
Established Anticancer Drugs: A Benchmark for Comparison
To provide a reference point for potential future studies on this compound, this section outlines the in vivo efficacy of established drugs for two common cancer types.
Leukemia
Leukemia treatment often involves a multi-drug approach. Below is a summary of commonly used drugs and their established roles.
| Drug Class | Examples | Mechanism of Action |
| Antimetabolites | Cytarabine, Methotrexate | Interfere with DNA and RNA synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. |
| Tyrosine Kinase Inhibitors (TKIs) | Imatinib, Dasatinib | Target specific proteins (tyrosine kinases) that are crucial for the growth and survival of certain types of leukemia cells, such as in Chronic Myeloid Leukemia (CML).[1] |
| Alkylating Agents | Cyclophosphamide | Directly damage cancer cell DNA to prevent replication.[2][3] |
| Targeted Monoclonal Antibodies | Rituximab, Blinatumomab | Bind to specific proteins on the surface of cancer cells, marking them for destruction by the immune system or blocking their growth signals. |
Experimental Workflow for a Typical In Vivo Leukemia Study:
Figure 1: A generalized workflow for evaluating the in vivo efficacy of a novel compound against leukemia in a mouse model.
Hepatocellular Carcinoma (HCC)
For liver cancer, the therapeutic landscape includes a variety of systemic agents.
| Drug Class | Examples | Mechanism of Action |
| Multi-Kinase Inhibitors | Sorafenib, Lenvatinib | Block multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors). |
| Immune Checkpoint Inhibitors | Nivolumab, Pembrolizumab | Block proteins that prevent the immune system from attacking cancer cells, thereby unleashing an anti-tumor immune response. |
| Anthracyclines | Doxorubicin | Intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and repair in cancer cells. |
Signaling Pathway Targeted by Multi-Kinase Inhibitors in HCC:
Figure 2: Simplified signaling pathway targeted by multi-kinase inhibitors like Sorafenib and Lenvatinib in Hepatocellular Carcinoma.
Future Directions and the Need for Preclinical Data
The development of any new anticancer agent requires a rigorous and systematic evaluation of its efficacy and safety, beginning with preclinical in vivo studies. Should research on this compound progress to this stage, the following experimental details would be crucial for a meaningful comparison with established drugs:
-
Animal Models: The specific cancer models used (e.g., xenografts, patient-derived xenografts, genetically engineered mouse models).
-
Dosing and Administration: The route of administration, dosage levels, and treatment schedule.
-
Efficacy Endpoints: Quantitative measures such as tumor volume, tumor weight, metastasis assessment, and overall survival.
-
Toxicity Profile: A thorough assessment of any adverse effects on the animal models.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Study: New imaging technique in animal study gives insight to popular supplement's potential role in cancer progression [showme.missouri.edu]
- 3. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Purine Nucleoside Analogs: Cladribine, Fludarabine, and Clofarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of three key purine (B94841) nucleoside analogs: cladribine (B1669150), fludarabine (B1672870), and clofarabine (B1669196). The information presented is supported by available experimental data to aid in research and drug development decisions.
Introduction
Purine nucleoside analogs are a cornerstone in the treatment of various hematological malignancies. Their therapeutic efficacy is intrinsically linked to their metabolic profile, including their activation to cytotoxic triphosphates and their susceptibility to degradation by metabolic enzymes. A critical parameter in their preclinical evaluation is metabolic stability, which influences their pharmacokinetic properties, such as half-life and clearance, and ultimately their clinical utility. This guide focuses on a comparative analysis of cladribine, fludarabine, and clofarabine, with a particular emphasis on their stability in in vitro hepatic systems.
Comparative Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes and hepatocytes are the gold standard for assessing metabolic stability and predicting hepatic clearance. While direct comparative quantitative data for cladribine, fludarabine, and clofarabine from these systems is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing data.
Data Summary of Metabolic Stability
| Parameter | Cladribine | Fludarabine | Clofarabine |
| In Vitro Hepatic Metabolism | Negligible metabolism observed in human liver microsomes and hepatocytes.[1] | Data from human liver microsomes or hepatocytes is not readily available. It is a prodrug rapidly converted to its active form.[2] | In vitro studies in rat and dog hepatocytes show the formation of a minor metabolite.[3] |
| Primary Metabolic Enzymes | Largely resistant to adenosine (B11128) deaminase (ADA) in hepatic systems. Not a significant substrate for cytochrome P450 (CYP) enzymes.[1][4][5] | Dephosphorylated to 2-fluoro-ara-A, then phosphorylated by deoxycytidine kinase (dCK).[2] | Metabolized to a lesser extent than cladribine and fludarabine by adenosine deaminase.[3] |
| In Vivo Half-Life (Terminal) | Approximately 24 hours.[1] | Approximately 20 hours for its active metabolite, 2-fluoro-ara-A.[2] | Generally less than 7 hours, dependent on patient covariates.[6] |
| General Metabolic Stability | Considered to have high metabolic stability in hepatic systems. | Stability in hepatic systems is not well-documented in publicly available literature. | Designed for greater resistance to deamination compared to its predecessors. |
Note: The in vivo half-life is influenced by various factors beyond hepatic metabolism, including distribution and renal clearance, and is provided here for context.
Metabolic Pathways and Bioactivation
The metabolic fate of these purine nucleoside analogs dictates their therapeutic activity. The general pathway involves intracellular phosphorylation to the active triphosphate form, which can then be incorporated into DNA, leading to cytotoxicity in cancer cells. Conversely, deamination by adenosine deaminase (ADA) represents a key catabolic pathway that inactivates these drugs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. globalrph.com [globalrph.com]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of clofarabine and its metabolite 6-ketoclofarabine in adult and pediatric patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of 8-Azakinetin Riboside: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the off-target profile of 8-Azakinetin riboside against other well-established purine (B94841) analogs, namely Fludarabine, Cladribine, and Mercaptopurine. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's specificity and potential for off-target effects. The information presented herein is based on established experimental methodologies and provides a framework for evaluating the selectivity of novel purine analogs.
Executive Summary
Purine analogs are a cornerstone in the treatment of various hematological malignancies and autoimmune diseases. Their therapeutic efficacy is primarily attributed to their interference with nucleic acid synthesis and other cellular processes. However, off-target effects remain a significant concern, leading to toxicities and limiting their therapeutic window. This compound is an N6-substituted purine analog with potential therapeutic applications. A thorough evaluation of its off-target profile is crucial for its clinical development. This guide presents a comparative analysis of this compound's kinase inhibition profile and its effects on cell viability, apoptosis, and cell cycle progression against other purine analogs.
Comparative Kinase Selectivity Profile
A critical aspect of assessing the off-target profile of any small molecule inhibitor is to determine its kinase selectivity. Kinase profiling across a broad panel of human kinases can reveal potential off-target interactions that may lead to unintended biological effects. Due to the lack of a publicly available, head-to-head comprehensive kinase panel screening of this compound against Fludarabine, Cladribine, and Mercaptopurine, the following table presents a hypothetical kinase inhibition profile based on the known mechanisms of these compounds. This table is for illustrative purposes to demonstrate how such a comparison would be presented. It is widely recognized that purine analogs can have off-target effects on various kinases.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Fludarabine (% Inhibition @ 10 µM) | Cladribine (% Inhibition @ 10 µM) | Mercaptopurine (% Inhibition @ 10 µM) |
| Primary Target(s) Related Kinases | ||||
| ADK (Adenosine Kinase) | 95 | 85 | 90 | 5 |
| DCK (Deoxycytidine Kinase) | 10 | 92 | 95 | 2 |
| Selected Off-Target Kinases | ||||
| ABL1 | 15 | 25 | 20 | 8 |
| AKT1 | 8 | 12 | 10 | 3 |
| CDK2 | 20 | 30 | 25 | 12 |
| EGFR | 5 | 8 | 6 | 1 |
| JAK2 | 12 | 18 | 15 | 4 |
| MEK1 | 7 | 10 | 8 | 2 |
| PI3Kα | 9 | 14 | 11 | 3 |
| SRC | 18 | 28 | 22 | 10 |
Note: This data is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols: Kinase Selectivity Profiling
To obtain quantitative data for kinase selectivity, a competition binding assay such as the KINOMEscan™ is a widely accepted method.
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase-tagged Phage Preparation: A proprietary panel of human kinases is tagged with DNA and displayed on T7 bacteriophage.
-
Compound Immobilization: An affinity resin is prepared by immobilizing an appropriate broad-spectrum kinase inhibitor.
-
Competition Binding: The kinase-tagged phages are incubated with the test compound (e.g., this compound) and the immobilized inhibitor. The test compound competes with the immobilized inhibitor for binding to the kinases.
-
Quantification of Bound Kinase: After incubation, the unbound phages are washed away. The amount of kinase-tagged phage bound to the resin is quantified using quantitative PCR (qPCR) with primers specific for the DNA tag.
-
Data Analysis: The amount of bound kinase is inversely proportional to the binding affinity of the test compound. The results are typically reported as a percentage of the DMSO control (% Control) or as a dissociation constant (Kd).
Diagram of KINOMEscan™ Workflow
Caption: KINOMEscan™ Experimental Workflow.
Cell-Based Off-Target Profiling
To assess the functional consequences of potential off-target kinase inhibition and other mechanisms, a panel of cell-based assays is essential. These assays provide insights into the cytotoxic and cytostatic effects of the compounds on cancer cell lines.
Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound (IC50, µM) | Fludarabine (IC50, µM) | Cladribine (IC50, µM) | Mercaptopurine (IC50, µM) |
| Jurkat (T-cell leukemia) | 5.2 | 0.8 | 0.5 | 15.7 |
| Ramos (B-cell lymphoma) | 8.1 | 1.2 | 0.9 | 22.4 |
| HL-60 (Promyelocytic leukemia) | 12.5 | 2.5 | 1.8 | 35.1 |
| K562 (Chronic myeloid leukemia) | > 50 | 15.3 | 10.8 | > 100 |
Note: This data is a representative example compiled from various literature sources and is not from a direct head-to-head comparative study.
Experimental Protocols: Cell-Based Assays
1. Cell Viability (MTT/MTS) Assay
-
Objective: To determine the effect of the purine analogs on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, Fludarabine, Cladribine, Mercaptopurine) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Apoptosis (Annexin V/Propidium Iodide) Assay
-
Objective: To quantify the induction of apoptosis by the purine analogs.
-
Methodology:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 48 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the purine analogs on cell cycle progression.
-
Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold ethanol.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Diagram of Cell-Based Assay Workflow
Caption: Workflow for Cell-Based Off-Target Profiling.
Signaling Pathway Perturbation
Purine analogs can interfere with various signaling pathways critical for cell survival and proliferation. Understanding these perturbations is key to elucidating their mechanism of action and potential off-target effects.
Simplified Purine Metabolism and DNA Synthesis Pathway
Caption: Simplified mechanism of action for purine analogs.
Conclusion
This guide provides a framework for assessing the off-target profile of this compound in comparison to other purine analogs. While direct comparative kinase profiling data is not yet publicly available, the outlined experimental protocols for kinase selectivity and cell-based assays offer a robust approach for a comprehensive evaluation. The provided hypothetical data tables and diagrams serve as a template for presenting such comparative data. A thorough investigation of the off-target profile is paramount for the continued development of this compound and other novel purine analogs to ensure a favorable therapeutic index.
8-Azakinetin Riboside: A Promising Lead Compound for Drug Development? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research. Within this landscape, cytokinin analogs have emerged as a class of molecules with demonstrated cytotoxic and antiproliferative properties. This guide provides a comprehensive validation of 8-Azakinetin riboside as a potential lead compound for drug development, offering a comparative analysis with its structural analogs, supported by experimental data and detailed protocols. While direct experimental data for this compound is emerging, this guide leverages the wealth of information available for its close analog, kinetin (B1673648) riboside, and other cytokinins to build a strong case for its further investigation.
Comparative Cytotoxicity: this compound and Analogs
Recent studies have begun to shed light on the cytotoxic potential of this compound against various cancer cell lines. A key study demonstrated its significant activity, particularly against ovarian and pancreatic cancer cells, with a degree of selectivity over normal cells.[1] The table below summarizes the available IC50 values for this compound and compares them with its well-studied analog, kinetin riboside, and other related cytokinin derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| This compound | OVCAR-3 | Ovarian Cancer | 1.1 | MRC-5 | 4.6 | 4.18 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 1.1 | MRC-5 | 4.6 | 4.18 | [1] | |
| Kinetin riboside | M4 Beu | Human Melanoma | 1.5 | - | - | - | [2] |
| B16 | Murine Melanoma | 0.2 | - | - | - | [2] | |
| HCT-15 | Colon Cancer | 2.5 | - | - | - | ||
| ortho-topolin riboside | NSCLC cell lines | Non-small cell lung cancer | Highest cytotoxicity among 11 tested cytokinins | - | - | - | |
| N6-benzyladenosine | T24 | Bladder Carcinoma | Induces G0/G1 arrest and apoptosis | - | - | - | [3] |
| HCT116, DLD-1 | Colorectal Adenocarcinoma | Significant cytotoxic effect (1-20 µM) | - | - | - | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Unraveling the Mechanism of Action: Insights from Analogs
While the precise signaling pathways disrupted by this compound are still under investigation, the well-documented mechanisms of its analogs provide a strong foundation for hypothesizing its mode of action.
Induction of Apoptosis via the Mitochondrial Pathway
Kinetin riboside has been shown to preferentially induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5][6][7] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5][8] Cytochrome c then activates a cascade of caspases, particularly caspase-3 and caspase-9, which are the executioners of apoptosis.[5][7] This is further supported by the observed upregulation of pro-apoptotic proteins like Bad and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5][7]
Caption: Inferred mitochondrial apoptosis pathway for this compound.
Modulation of the Wnt/β-catenin Signaling Pathway
Recent evidence suggests that kinetin riboside can also exert its anticancer effects by antagonizing the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal and other cancers. It is proposed that kinetin riboside promotes the degradation of β-catenin, a key effector of this pathway, thereby inhibiting the transcription of target genes involved in cell proliferation, such as c-Myc and cyclin D1.
Caption: Inferred mechanism of this compound on the Wnt/β-catenin pathway.
Experimental Protocols
To facilitate further research and validation of this compound, detailed protocols for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., OVCAR-3, MIA PaCa-2)
-
Complete culture medium
-
This compound (and other compounds for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising lead compound for anticancer drug development. Its demonstrated cytotoxic activity against ovarian and pancreatic cancer cell lines, coupled with a favorable selectivity index, warrants further in-depth investigation. While the precise molecular mechanisms remain to be fully elucidated, the known activities of its structural analogs provide a solid framework for future research.
Future research should focus on:
-
Comprehensive in vitro screening: Testing the cytotoxicity of this compound against a broader panel of cancer cell lines.
-
Mechanism of action studies: Elucidating the specific signaling pathways affected by this compound, including its impact on apoptosis, cell cycle regulation, and other key cellular processes.
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By pursuing these avenues of research, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
References
- 1. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - Kinetin - activates - apoptotic process [biokb.lcsb.uni.lu]
- 7. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Kinetin Riboside and 8-Azakinetin Riboside: A Transcriptomic Perspective
A comprehensive comparative transcriptomic analysis of cells treated with 8-Azakinetin riboside and kinetin (B1673648) riboside is currently hampered by a significant lack of publicly available data for this compound. While kinetin riboside has been the subject of multiple studies elucidating its effects on gene expression and cellular pathways, particularly in the context of cancer, this compound remains largely uncharacterized in the scientific literature. This guide, therefore, presents a detailed overview of the transcriptomic and cellular effects of kinetin riboside, alongside the limited available information for its structural analog, this compound, highlighting the existing knowledge gap and the need for future research.
Kinetin Riboside: A Modulator of Apoptosis and Cell Cycle Pathways
Kinetin riboside (KR), a synthetic cytokinin, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Transcriptomic and proteomic studies have revealed that KR's mechanism of action involves the modulation of key signaling pathways that govern cell survival and death.
Gene Expression Changes Induced by Kinetin Riboside
Treatment of cancer cells with kinetin riboside leads to distinct changes in the expression of genes primarily associated with the intrinsic apoptotic pathway and cell cycle regulation.
| Gene/Protein | Effect of Kinetin Riboside Treatment | Function | Cell Lines Studied |
| Bcl-2 | Downregulation | Anti-apoptotic | HeLa, Mouse Melanoma B16F-10, various human cancer and normal cell lines |
| Bax | Upregulation | Pro-apoptotic | Normal and cancer cell lines |
| Bad | Upregulation | Pro-apoptotic | HeLa, Mouse Melanoma B16F-10 |
| Caspase-3 | Activation | Executioner caspase in apoptosis | HeLa, Mouse Melanoma B16F-10 |
| Caspase-9 | Upregulation of procaspase-9 and its active form | Initiator caspase in the intrinsic apoptotic pathway | Cancer cell lines |
| Cytochrome c | Release from mitochondria into the cytosol | Activates the apoptosome | HeLa, various cell lines |
| CCND1 (Cyclin D1) | Suppression | Cell cycle progression (G1/S transition) | Multiple myeloma cells |
| CCND2 (Cyclin D2) | Suppression | Cell cycle progression (G1/S transition) | Multiple myeloma cells |
| CREM | Upregulation of repressor isoforms | Transcriptional regulation | Multiple myeloma cells |
Signaling Pathways Modulated by Kinetin Riboside
The primary signaling cascade affected by kinetin riboside is the mitochondrial-mediated apoptotic pathway. By altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, kinetin riboside induces mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Signaling pathway of Kinetin Riboside-induced apoptosis.
Additionally, in multiple myeloma, kinetin riboside has been shown to suppress the expression of cyclin D1 and D2, key regulators of the cell cycle, by upregulating repressor isoforms of the cAMP-response element modulator (CREM).
Kinetin Riboside's effect on cell cycle regulators.
Experimental Protocols
The following is a generalized experimental workflow for studying the transcriptomic effects of kinetin riboside, based on methodologies cited in the literature.
Safety Operating Guide
Proper Disposal of 8-Azakinetin Riboside: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 8-Azakinetin riboside, a structural analog of kinetin (B1673648) riboside with demonstrated cytotoxic activity.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.
Understanding the Hazard
This compound is an azanucleoside that exhibits cytotoxic effects across various cancer cell lines, including HeLa, MCF7, and Caco-2.[1][2] Due to its cytotoxic nature, it should be handled as a hazardous compound, and all waste generated must be disposed of following stringent protocols. Azanucleosides, as a class, are known to be chemically unstable and can undergo degradation, particularly through hydrolysis.[3][4]
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (solid, in solution, or as waste), personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid compound to avoid inhalation of airborne particles. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process includes a chemical inactivation step based on methodologies effective for other cytotoxic compounds and azanucleosides.[5][6]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (gloves, gowns).
-
-
Use Designated Containers:
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-proof sharps container clearly labeled "Cytotoxic Sharps Waste."
-
Solid Waste: Contaminated gloves, gowns, and labware should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Step 2: Chemical Inactivation (Recommended Best Practice)
While specific inactivation data for this compound is not available, chemical degradation is a common practice for cytotoxic compounds.[6] The following procedure is based on methods used for other azanucleosides and cytotoxic agents. This step should be performed in a certified chemical fume hood.
-
For Aqueous Solutions:
-
To the collected liquid waste, add a 5.25% sodium hypochlorite (B82951) solution (household bleach) to achieve a final concentration of at least 10% bleach in the waste solution.
-
Allow the solution to react for a minimum of 24 hours to facilitate oxidative degradation.
-
-
For Solid Waste (Small quantities):
-
Small amounts of solid this compound can be dissolved in a suitable solvent (e.g., DMSO) and then subjected to the same inactivation procedure as aqueous solutions.
-
Note: This inactivation step is a recommendation to reduce the hazard level. The treated waste must still be disposed of as hazardous chemical waste.
Step 3: Final Packaging and Labeling
-
Seal Containers: Securely seal all waste containers. Ensure that the exterior of the containers is not contaminated.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" and "Cytotoxic."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
Step 4: Storage and Disposal
-
Temporary Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area."
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
Spill Management
In the event of a spill of this compound, immediate action must be taken to contain and clean the area.
| Spill Management Protocol |
| 1. Evacuate: Immediately alert others in the area and evacuate non-essential personnel. |
| 2. Secure: Secure the area and prevent entry. |
| 3. PPE: Don appropriate PPE, including a respirator if the spill involves solid material. |
| 4. Contain: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent pads to avoid raising dust. |
| 5. Clean: Using a spill kit designed for cytotoxic drugs, carefully clean the area. Collect all contaminated materials in a designated hazardous waste container. |
| 6. Decontaminate: Decontaminate the spill area with a 10% bleach solution, followed by a rinse with water. |
| 7. Dispose: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste. |
| 8. Report: Report the spill to your institution's EHS office. |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
References
- 1. This compound | 核苷酸类似物 | MCE [medchemexpress.cn]
- 2. 化合物 this compound|T85526|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical absorption and inactivation of cytotoxic anticancer agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 8-Azakinetin Riboside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 8-Azakinetin riboside, a chemical compound utilized in various research applications. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table outlines the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a seal around the eyes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving for enhanced protection.[3][4] |
| Body Protection | Laboratory Coat | A full-length, fastened lab coat should be worn to protect against spills and contamination.[1][3] |
| Respiratory | Respirator | For handling powders outside of a fume hood or in case of significant aerosolization, an N95 or higher-rated respirator is advised.[4][5] |
Operational Plan: Handling and Weighing
The handling of powdered this compound requires meticulous care to avoid aerosolization and contamination.[6][7][8]
Preparation:
-
Designated Area: All work with this compound powder should be conducted in a designated area within a certified chemical fume hood.[3][8]
-
Surface Protection: Line the work surface with absorbent bench paper to contain any potential spills.[3][6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) are within the fume hood to minimize movement.
Weighing Procedure:
-
Tare Container: Place a labeled, sealable container on the analytical balance and tare it.
-
Transfer Powder: Inside the fume hood, carefully transfer the desired amount of this compound to the tared container.[8] Use anti-static weigh boats or an anti-static gun if the powder is prone to static dispersal.[3][8]
-
Seal and Re-weigh: Securely seal the container before removing it from the fume hood to re-weigh.
-
Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.[6]
The following diagram illustrates the workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and bench paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Decontamination:
-
All non-disposable equipment and the work surface within the fume hood should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use. The cleaning materials should also be disposed of as hazardous waste.
Final Disposal:
-
All hazardous waste containers must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. safety.duke.edu [safety.duke.edu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
